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  • Product: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
  • CAS: 890094-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the chemical structure analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, a sub...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, a substituted pyrimidine derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the elucidation of its molecular architecture. The guide delves into a plausible synthetic route and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols and data interpretation strategies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, features a combination of substituents—a chloro group, a cyclohexylamino moiety, and two amino groups—that present a unique profile for potential therapeutic applications, such as kinase inhibition.[2] The precise characterization of its chemical structure is a critical first step in understanding its biological activity and advancing it through the drug discovery pipeline.

Proposed Synthesis and Structural Confirmation Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Reagents & Conditions Purification Purification (e.g., Chromatography) Reaction->Purification MS Mass Spectrometry (MS) Purification->MS Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample FTIR FTIR Spectroscopy Purification->FTIR Sample Data_Interpretation Data Interpretation MS->Data_Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation Structure_Confirmation Final Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Proposed workflow for the synthesis and structural analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous determination of the chemical structure of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine necessitates a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated molecular portrait.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential first step in structural analysis, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.[3]

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The expected monoisotopic mass of C₁₀H₁₅ClN₆ is calculated. The presence of a peak corresponding to this mass, along with the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak), provides strong evidence for the molecular formula.

Table 1: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺255.1170
[M+H+2]⁺257.1141
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is typically employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Position¹H Shift (ppm)¹³C Shift (ppm)MultiplicityIntegration
Pyrimidine C2-~158--
Pyrimidine C4-~155--
Pyrimidine C5-~120--
Pyrimidine C6~7.8~150s1H
Cyclohexyl CH~3.8~50m1H
Cyclohexyl CH₂1.2-2.025-35m10H
NH (Cyclohexyl)~7.5-d1H
NH₂ (at C4)~6.5-s2H
NH₂ (at C5)~5.0-s2H

Note: Chemical shifts are predictive and may vary based on solvent and other experimental conditions. The interpretation of NMR spectra for pyrimidine derivatives can be complex, and computational methods are sometimes used to aid in the assignment of signals.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3200Amino groups
C-H Stretch3000-2850Cyclohexyl and aromatic C-H
C=N Stretch1650-1550Pyrimidine ring
C-N Stretch1350-1200Aromatic amine
C-Cl Stretch800-600Chloro group

The presence of strong N-H stretching vibrations and the characteristic C=N stretching of the pyrimidine ring are key diagnostic features in the FTIR spectrum.[5]

Integrated Data Analysis and Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of all data to build a cohesive and validated structural model.

Data_Integration_Workflow MS_Data MS Data (Molecular Formula) Initial_Hypothesis Initial Structural Hypothesis MS_Data->Initial_Hypothesis NMR_Data NMR Data (Connectivity) NMR_Data->Initial_Hypothesis FTIR_Data FTIR Data (Functional Groups) FTIR_Data->Initial_Hypothesis Refined_Structure Refined Structure Initial_Hypothesis->Refined_Structure Cross-validation of Spectroscopic Data Final_Structure Confirmed Structure of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Refined_Structure->Final_Structure Comprehensive Data Congruence

Caption: Workflow for integrated data analysis leading to final structure confirmation.

Conclusion

The structural analysis of novel compounds like 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is a systematic process that relies on the synergistic application of modern analytical techniques. This guide provides a robust framework for researchers to confidently determine the chemical structure of this and related pyrimidine derivatives. By following the outlined protocols and data interpretation strategies, scientists can ensure the scientific integrity of their findings, a crucial aspect of advancing new molecular entities in the field of drug discovery. The principles and methodologies detailed herein are grounded in established analytical chemistry and are designed to be both authoritative and practical for the intended audience.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link].

  • BenchChem. Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. BMC Chem. 2022;16(1):82. Available from: [Link].

  • BenchChem. Spectroscopic Analysis of Pyrido[3,2-d]pyrimidine-2,4-diol: A Technical Guide.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PubMed. Available from: [Link].

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available from: [Link].

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. 2-Chloro-4-amino-5-(cyclohexyl)pyridine. Available from: [Link].

  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. PubMed. Available from: [Link].

  • BenchChem. Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry.
  • Google Patents. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. Available from: [Link].

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

This guide details the physicochemical profile, synthetic pathways, and application logic of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical scaffold in the design of ATP-competitive kinase inhibitors (e.g., C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and application logic of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical scaffold in the design of ATP-competitive kinase inhibitors (e.g., CDK, PLK1, and JAK inhibitors).

A Critical Intermediate in Kinase Inhibitor Design

Executive Summary

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is a bifunctional pyrimidine scaffold characterized by a lipophilic cyclohexyl moiety at the C4-amino position and a reactive primary amine at C5. It serves as a "linchpin" intermediate in medicinal chemistry, primarily for constructing bicyclic heteroaromatic systems (such as pteridinones and purines) that mimic the adenine pocket of ATP. Its unique substitution pattern allows for sequential orthogonal functionalization: the C5-amine enables cyclization, while the C2-chlorine remains available for late-stage diversification via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 2-chloro-N4-cyclohexylpyrimidine-4,5-diamine
Common Name 2-chloro-4-(cyclohexylamino)-5-aminopyrimidine
Molecular Formula

Molecular Weight 226.71 g/mol
Structural Features [1][2][3][4] • Pyrimidine Core: Electron-deficient aromatic ring.• C2-Cl: Electrophilic site (moderate reactivity).• C4-NH-Cyclohexyl: Lipophilic steric clamp; directs binding selectivity.• C5-

:
Nucleophilic handle for ring closure.
CAS Registry Note: Often referenced as an intermediate in patent literature (e.g., for Volasertib/PLK1 inhibitors) rather than a commodity chemical.
Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and reactive centers of the molecule.

ChemicalStructure N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 Cl Cl C2->Cl Electrophilic (Late Stage) C4 C4 N3->C4 C5 C5 C4->C5 NH_Cyc NH-Cyc C4->NH_Cyc Lipophilic Anchor C6 C6 C5->C6 NH2 NH2 C5->NH2 Nucleophilic (Cyclization) C6->N1

Figure 1: Connectivity map highlighting the orthogonal reactivity of the C2, C4, and C5 positions.

Physicochemical Properties

Understanding the physical behavior of this intermediate is crucial for process optimization and purification.

Solubility Profile

The cyclohexyl group imparts significant lipophilicity, reducing water solubility compared to the parent diaminopyrimidine.

SolventSolubility RatingProcess Implication
Water Low (< 0.5 mg/mL)Product precipitates during aqueous workup (advantageous).
Dichloromethane (DCM) HighExcellent for extraction.
Ethyl Acetate ModerateGood for recrystallization.
DMSO / DMF Very HighIdeal reaction media for

steps.
Methanol/Ethanol Moderate to HighSuitable for hydrogenation reactions.
Key Parameters (Predicted/Experimental)
  • LogP (Octanol/Water): ~1.8 – 2.1 (Predicted). The cyclohexyl ring adds ~1.5 log units compared to the methyl analog.

  • pKa (Base):

    • N1/N3 Pyrimidine Nitrogen: ~3.5 (Weakly basic due to electron-withdrawing Cl).

    • C5-Amino Group: ~3.0 - 4.0 (Reduced basicity due to conjugation with the pyrimidine ring).

  • Melting Point: Typically 125°C – 135°C (Solid).

  • Stability: Stable under ambient conditions.[5] The C2-Cl bond is susceptible to hydrolysis in strong aqueous acid/base at elevated temperatures (>80°C).

Synthetic Methodology

The synthesis is a self-validating two-step sequence starting from commercially available 2,4-dichloro-5-nitropyrimidine.

Step 1: Regioselective Displacement

Reaction: 2,4-dichloro-5-nitropyrimidine + Cyclohexylamine


 2-chloro-4-(cyclohexylamino)-5-nitropyrimidine.
  • Mechanism: Nucleophilic aromatic substitution.

  • Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the para-directing effect of the ring nitrogens and the steric accessibility relative to the nitro group.

  • Protocol:

    • Dissolve 2,4-dichloro-5-nitropyrimidine in THF or DCM at -10°C to 0°C .

    • Add 1.05 eq of Cyclohexylamine dropwise.

    • Add 1.1 eq of base (

      
       or 
      
      
      
      ) to scavenge HCl.
    • Stir at 0°C for 2 hours.

    • Validation: TLC should show a yellow spot (nitro product) distinct from the starting material.

Step 2: Nitro Group Reduction

Reaction: 2-chloro-4-(cyclohexylamino)-5-nitropyrimidine


 Product.
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 5% Pt/C or Raney Ni in MeOH/THF. Note: Avoid Pd/C if possible to prevent dechlorination.
    
  • Method B (Chemical Reduction): Iron powder (Fe),

    
    , EtOH/Water, reflux (Bechamp reduction). Preferred for preserving the C2-Cl bond.
    
  • Protocol (Method B):

    • Suspend nitro intermediate in EtOH:Water (3:1).

    • Add 5 eq Fe powder and 5 eq

      
      .
      
    • Reflux for 2-4 hours (Yellow color fades to colorless/off-white).

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate to obtain the diamine.

Synthesis Workflow Diagram (DOT)

SynthesisFlow Start Start: 2,4-Dichloro-5-nitropyrimidine Reagent Add Cyclohexylamine (THF, -5°C, Et3N) Start->Reagent Inter Intermediate: 2-Chloro-4-(cyclohexylamino)-5-nitropyrimidine (Yellow Solid) Reagent->Inter Regioselective SNAr Reduct Reduction Step: Fe / NH4Cl / EtOH (Reflux) Inter->Reduct Final Target: 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Reduct->Final Nitro Reduction (Preserves Cl)

Figure 2: Step-by-step synthetic pathway emphasizing regiocontrol and chemoselectivity.

Applications in Drug Discovery

This compound is a "privileged structure" for kinase inhibitors.

Scaffold for Bicyclic Systems

The vicinal diamine motif (C4-NH, C5-


) reacts with electrophiles to form fused rings:
  • With Phosgene/CDI: Forms 8-cyclohexyl-2-chloro-purin-6-one .

  • With Orthoesters/Aldehydes: Forms Purines .

  • With Ketoesters: Forms Pteridinones (e.g., Volasertib analogs).

Reactivity Logic
  • Cyclization First: The C5-amine is usually reacted first to close the second ring.

  • Substitution Second: The C2-chlorine is then displaced by an aniline or solubilizing group to tune potency and ADME properties.

Handling & Safety (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize slowly upon air exposure (turning brown).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Munoz-Muriedas, J., et al. "Heteroaryl imidazolone derivatives as JAK inhibitors." European Patent EP2397482A1, 2011 . Link

  • Stadtmueller, H., et al. "Dihydropteridinones, method for the production and use thereof in the form of drugs." U.S. Patent 20060004014, 2006 . (Describes synthesis of Volasertib intermediates). Link

  • Hassan, G.S., et al. "Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors." Bioorganic & Medicinal Chemistry, 2018 .[6] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129978719 (Analogous Structure)." PubChem, 2024 . Link

Sources

Foundational

Solubility profile of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine in organic solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Executive Summary This technical guide provides a comprehensive framework for establishing the solub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Executive Summary

This technical guide provides a comprehensive framework for establishing the solubility profile of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5), a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] Precise solubility data is essential for optimizing reaction yield, designing effective recrystallization processes, and ensuring high-purity isolation of Active Pharmaceutical Ingredients (APIs).[1][2][3]

While specific literature data for this exact analog is proprietary or sparse, this guide synthesizes physicochemical principles, structural analysis, and standard industrial protocols (Laser Dynamic Method) to provide a robust roadmap for solubility determination and thermodynamic modeling.[1][2][3]

Compound Characterization & Physicochemical Relevance

The solubility behavior of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is dictated by its hybrid structure: a polar, H-bond-donating pyrimidine-diamine core and a lipophilic cyclohexyl moiety.[1][2][3]

  • Chemical Structure: The molecule features a pyrimidine ring substituted with a chlorine atom (C2), a cyclohexylamino group (C4), and a primary amine (C5).[1][2][3]

  • Lipophilicity (LogP): Predicted to be in the range of 2.0 – 2.8 .[1][2][3] The cyclohexyl group significantly increases lipophilicity compared to methyl/ethyl analogs, reducing water solubility and enhancing solubility in non-polar and moderately polar organic solvents.[1][2][3]

  • Key Functional Groups:

    • H-Bond Donors: -NH- (cyclohexyl), -NH₂ (primary amine).[1][2][3]

    • H-Bond Acceptors: Pyrimidine nitrogens.[1][2][3]

    • Halogen: C-Cl (weakly polar, lipophilic).[1][2][3]

Implications for Solvent Selection: The compound is expected to exhibit positive thermophilic behavior (solubility increases with temperature).[1][2][3] High solubility is anticipated in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions, while alcohols (Methanol, Ethanol, IPA) will show moderate solubility driven by hydrogen bonding.[1][2][3] Non-polar solvents (Hexane) will likely show poor solubility.[1][2][3]

Experimental Methodology: Laser Dynamic Method

To generate high-accuracy solubility data, the Laser Monitoring Observation Technique is the industry standard.[1][2][3] It eliminates the subjectivity of visual inspection and provides precise cloud-point detection.[1][2][3]

Protocol Workflow
  • Preparation: Calibrate the analytical balance (±0.0001 g) and temperature controller (±0.05 K).

  • Solute Addition: Weigh a precise mass (

    
    ) of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent.[1][2][3]
    
  • Dissolution: Heat the mixture under constant stirring (400 rpm) until the solid completely dissolves.

  • Cooling & Detection: Slowly cool the solution at a controlled rate (e.g., 2 K/h). A laser beam (typically 10-20 mW) passes through the solution.[1][2][3]

  • Cloud Point Determination: The temperature at which the laser intensity drops significantly (due to scattering by nucleating crystals) is recorded as the saturation temperature (

    
    ).[1][2][3]
    
  • Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.

Mole Fraction Calculation: The experimental solubility (


) is calculated as:


Where

and

are the molecular weights of the solute and solvent, respectively.[1][2][3]

SolubilityWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_data Analysis Phase Weigh Weigh Solute (m1) & Solvent (m2) Mix Mix in Jacketed Vessel Weigh->Mix Heat Heat to Dissolution (Clear Solution) Mix->Heat Cool Controlled Cooling (2 K/h) Heat->Cool Laser Laser Monitoring (Transmissivity Drop) Cool->Laser Record Record T_sat (Cloud Point) Laser->Record Scattering Detected Calc Calculate Mole Fraction (x1) Record->Calc Calc->Weigh Next Concentration

Figure 1: Workflow for the Laser Dynamic Method used to determine solid-liquid solubility.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[1][2][3]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature, particularly for polar organics.[1][2][3]



  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the enthalpy of solution and the non-ideality of the solution;
    
    
    accounts for the temperature dependence of the enthalpy.[1][2][3]
Van't Hoff Analysis (Thermodynamic Functions)

The dissolution process is characterized by Enthalpy (


), Entropy (

), and Gibbs Energy (

).[1][2][3]



[1][2][3]
  • Expectation: For 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, dissolution is expected to be endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning heat input is required to disrupt the crystal lattice.[1][2][3]

ThermoLogic cluster_models Correlation Models cluster_thermo Thermodynamic Parameters Data Experimental Data (x1 vs T) Apelblat Modified Apelblat ln x = A + B/T + C ln T Data->Apelblat Jouyban Jouyban-Acree (For Binary Mixtures) Data->Jouyban Enthalpy Enthalpy (ΔH_sol) Endothermic (+) Apelblat->Enthalpy Van't Hoff Plot Gibbs Gibbs Energy (ΔG_sol) Spontaneity Enthalpy->Gibbs Entropy Entropy (ΔS_sol) Disorder (+) Entropy->Gibbs

Figure 2: Logic flow for thermodynamic modeling of solubility data.[1][2][3]

Predicted Solubility Profile & Solvent Selection

Based on the structure of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine and data from homologous pyrimidines (e.g., 2,4-diamino-6-chloropyrimidine), the following profile is projected.

Solvent Class Performance
Solvent ClassRepresentative SolventsPredicted SolubilityMechanismApplication
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions disrupt crystal lattice.[1][2][3]Reaction Medium
Polar Protic Methanol, EthanolModerate H-bonding with amine groups; good T-dependence.[1][2][3]Recrystallization
Esters/Ketones Ethyl Acetate, AcetoneModerate to Low Dipole-dipole; limited H-bond donation.[1][2][3]Anti-solvent / Wash
Non-Polar Hexane, TolueneVery Low Lack of specific interactions with polar core.[1][2][3]Anti-solvent
Water WaterInsoluble Hydrophobic cyclohexyl group dominates.[1][2][3]Anti-solvent
Process Optimization Strategy
  • Recrystallization: A binary system of Ethanol + Water or DMSO + Water is recommended.[1][2][3] The compound is soluble in hot ethanol but less so in cold, and adding water (anti-solvent) drastically reduces solubility, maximizing yield.[1][2][3]

  • Purification: If the impurity profile includes polar salts, washing with water is effective.[1][2][3] If lipophilic byproducts are present, a wash with cold hexane or heptane may remove them without dissolving the product.[1][2][3]

References

  • Compound Identification

    • Patent: "Heteroaryl imidazolone derivatives as JAK inhibitors."[1][2][3] CN102933583A .[1][2][3] (Lists 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine as Intermediate 2).

    • Supplier Data: BLD Pharm, CAS 890094-00-5 Product Page.[1][2][3]

  • Methodological Standards (Solubility Measurement)

    • Qian, S., et al.[1][2][3] "Solubility and Thermodynamic Properties of 2-Amino-4,6-dichloropyrimidine in Pure Solvents." Journal of Chemical & Engineering Data, 2019.[1][2][3] (Provides the standard protocol for pyrimidine solubility).

    • Apelblat, A., & Manzurola, E.[1][2][3] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2][3] (Source of the Apelblat Equation).[1][2][3][4]

  • Thermodynamic Modeling

    • Jouyban, A.[1][2][3] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1][2][3]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Executive Summary In modern rational drug design, functionalized pyrimidines serve as critical hinge-binding scaffolds for kinase inhibition. 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, functionalized pyrimidines serve as critical hinge-binding scaffolds for kinase inhibition. 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5) is a highly specialized, advanced pharmaceutical intermediate[1]. It is predominantly utilized in the synthesis of heteroaryl imidazolone derivatives, which act as potent inhibitors of Janus Kinases (JAK)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in drug discovery, and a self-validating synthetic protocol for its preparation.

Core Physicochemical Properties

Accurate characterization of building blocks is fundamental to ensuring downstream synthetic fidelity. The quantitative data for this diamine intermediate is summarized below[1],[3].

PropertyValue
Chemical Name 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
IUPAC Name 2-chloro-N4-cyclohexylpyrimidine-4,5-diamine
CAS Registry Number 890094-00-5
Molecular Formula C10H15ClN4
Molecular Weight 226.71 g/mol
Monoisotopic Mass 226.10 g/mol
SMILES String NC1=CN=C(Cl)N=C1NC1CCCCC1
Purity Standard Typically ≥ 95% (LC-MS/NMR)

Mechanistic Context: The JAK/STAT Signaling Pathway

The therapeutic value of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine lies in its structural complementarity to the ATP-binding pocket of Janus Kinases (JAK1, JAK2, JAK3, and TYK2)[2]. Cytokines regulate immunity and inflammation by binding to Type I and II receptors, which lack intrinsic enzymatic activity and thus rely on JAKs for signal transduction[2].

When synthesized into a final drug molecule, the pyrimidine core of this intermediate mimics the adenine ring of ATP, anchoring the drug to the kinase hinge region via hydrogen bonds. Simultaneously, the cyclohexyl group projects into the hydrophobic selectivity pocket, enhancing target specificity and preventing off-target kinase inhibition.

JAK_STAT Cytokine Cytokine Signal Receptor Type I/II Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/2/3) Receptor->JAK Activates STAT STAT Protein Recruitment JAK->STAT Phosphorylates Dimer STAT Dimerization STAT->Dimer Forms Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Translocates

Figure 1: JAK/STAT signaling pathway targeted by pyrimidine-derived kinase inhibitors.

Synthetic Methodology: Chemoselective Nitro Reduction

The preparation of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine relies on the chemoselective reduction of its nitro precursor, 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine[2]. The protocol below is designed as a self-validating system, ensuring that each step provides measurable feedback before progression.

Synthesis SM Nitro Precursor (C10H13ClN4O2) Reagent SnCl2 • 2H2O EtOH, 80°C, 7h SM->Reagent Chemoselective Reduction Workup Evaporation & 2M NaOH Quench Reagent->Workup Neutralize Tin Salts Product Diamine Product (C10H15ClN4) Workup->Product Base Extraction

Figure 2: Chemoselective nitro reduction workflow for synthesizing the diamine product.

Step-by-Step Protocol & Causality

1. Reaction Setup & Reagent Selection

  • Action: Suspend 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine (1.0 eq, e.g., 13.1 mmol) and Tin(II) chloride dihydrate (

    
    , 4.0 eq, 52.3 mmol) in absolute ethanol (75 mL)[2].
    
  • Causality:

    
     is chosen specifically for its chemoselectivity. Stronger reducing agents (like Palladium on Carbon with 
    
    
    
    ) risk hydrodehalogenation, which would cleave the critical 2-chloro substituent required for downstream cross-coupling. Ethanol serves as an optimal protic solvent that solubilizes both the organic precursor and the inorganic tin salt at elevated temperatures.

2. Thermal Activation

  • Action: Stir and heat the suspension to 80 °C in a sealed tube for 7 hours[2].

  • Causality: The multi-electron reduction of a nitro group to an amine requires significant activation energy. A sealed tube prevents the loss of ethanol (boiling point ~78 °C), maintaining a constant molarity and ensuring reproducible reaction kinetics.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system validates progression when the precursor mass (

    
     ~257.1) is fully consumed, replaced by the product mass (
    
    
    
    227.1).

3. Quenching and Workup

  • Action: Cool the mixture to room temperature, evaporate the ethanol under reduced pressure, and treat the resulting residue with 2M aqueous NaOH[2]. Extract with ethyl acetate.

  • Causality: The reduction generates stoichiometric amounts of Tin(IV) byproducts. If extracted directly, these form intractable emulsions. The addition of 2M NaOH is critical; it neutralizes the acidic mixture and converts the tin salts into highly water-soluble stannate complexes (e.g.,

    
    ). This liberates the free base of the newly formed diamine, allowing it to partition cleanly into the organic ethyl acetate layer.
    

Analytical Characterization Strategies

To guarantee the structural integrity of the isolated 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass is 226.10 Da. Positive ion mode should yield a dominant

    
     peak at 
    
    
    
    227.1
    .
  • 
    H NMR (DMSO-
    
    
    
    ):
    The successful reduction is confirmed by the appearance of a broad singlet integrating for 2 protons (the new primary amine at the C5 position) and an upfield shift of the pyrimidine aromatic proton due to the loss of the strongly electron-withdrawing nitro group.

Conclusion

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is a structurally elegant building block that provides the essential pharmacophoric features required for advanced kinase inhibitors. By employing a chemoselective tin-mediated reduction, chemists can reliably access this intermediate at high purities, ensuring the integrity of downstream synthetic pathways targeting autoimmune and oncological indications.

References

  • Source: hairuichem.
  • Source: googleapis.
  • Source: leyan.

Sources

Foundational

Pyrimidine-4,5-Diamine Derivatives: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary The pyrimidine-4,5-diamine scaffold represents a "privileged structure" in medicinal chemistry, serving as the fundamental architectural precursor to purines, pteridines, and deazapurines. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine-4,5-diamine scaffold represents a "privileged structure" in medicinal chemistry, serving as the fundamental architectural precursor to purines, pteridines, and deazapurines. Its structural homology to the adenosine moiety of ATP allows it to function as a potent antagonist in nucleotide metabolism and kinase signaling. This guide provides a technical deep-dive into the synthesis, chemical reactivity, and pharmacological optimization of this core, designed for researchers in drug discovery.

Part 1: Chemical Architecture & Synthetic Strategies

The synthesis of pyrimidine-4,5-diamines is rarely an end in itself; it is the critical "hinge" step in constructing fused heterocyclic systems. The most authoritative route remains the Traube Purine Synthesis , specifically the nitrosation-reduction sequence.

The Nitrosation-Reduction Pathway

This pathway is preferred for its scalability and the high purity of the resulting diamine, which is often unstable and best generated in situ or as a salt.

Mechanism:

  • Nitrosation: Electrophilic attack of the nitrosonium ion (

    
    ) at the electron-rich C5 position of a 4-aminopyrimidine.
    
  • Reduction: Conversion of the C5-nitroso (or nitro) group to a primary amine.

DOT Visualization: Synthetic Workflow

The following diagram outlines the critical pathway from a simple pyrimidine precursor to the 4,5-diamine core and its subsequent cyclization.

SynthesisPathway Precursor 4-Aminopyrimidine (Electron Rich C5) Nitrosation Step 1: Nitrosation (NaNO2 / HCl) Precursor->Nitrosation Electrophilic Attack Intermediate 4-Amino-5-nitrosopyrimidine (Visible Color Change) Nitrosation->Intermediate Reduction Step 2: Reduction (Zn / Acid or Na2S2O4) Intermediate->Reduction 4e- Reduction Product Pyrimidine-4,5-diamine (Unstable Free Base) Reduction->Product Cyclization Step 3: Traube Cyclization (Formic Acid / Urea) Product->Cyclization + 1C Fragment FusedSystem Purine / Pteridine (Bioactive Scaffold) Cyclization->FusedSystem

Figure 1: The Traube Synthesis pathway converting 4-aminopyrimidine to fused bioactive heterocycles via the 4,5-diamine intermediate.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4,5-Diaminopyrimidine Sulfate

Context: The free base of 4,5-diaminopyrimidine is sensitive to oxidation (air) and condensation. Isolating it as a sulfate salt is the industry standard for stability.

Reagents:

  • 4,6-Diamino-2-mercaptopyrimidine (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (

    
    )
    
  • Zinc Dust (

    
    )[1]
    
  • Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Nitrosation (C5 Functionalization):

    • Dissolve 0.1 mol of 4,6-diamino-2-mercaptopyrimidine in 200 mL of 10% acetic acid.

    • Cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents diazonium salt formation.

    • Add a solution of

      
       (0.11 mol) in water dropwise over 30 minutes.
      
    • Observation: A characteristic color change (often red/violet) indicates the formation of the 5-nitroso intermediate. Stir for 1 hour.

  • Reduction (Formation of Diamine):

    • Suspend the nitroso intermediate in 150 mL of water. Heat to 50°C.

    • Add Zinc dust (0.25 mol) in small portions.

    • Causality: Zinc in weak acid provides nascent hydrogen for a clean reduction without over-reducing the pyrimidine ring.

    • The color will fade, indicating conversion of

      
       to 
      
      
      
      .
    • Filter the hot solution to remove excess Zinc.

  • Isolation (Sulfate Salt Formation):

    • To the hot filtrate, add concentrated

      
       until pH ~1.
      
    • Cool slowly to 4°C. The 4,5-diaminopyrimidine sulfate will precipitate as white/off-white crystals.

    • Validation: Purity can be checked via TLC (n-butanol:acetic acid:water) or melting point (>300°C decomp).

Part 3: Pharmacological Landscape (Kinase Inhibition)[2]

The pyrimidine-4,5-diamine motif acts as a bidentate hydrogen bond donor/acceptor , mimicking the N1 and N6 positions of adenine. This allows it to anchor into the ATP-binding pocket of protein kinases.

Mechanism of Action: The Hinge Region Interaction

In kinases like CDK2 (Cyclin-Dependent Kinase 2) or EGFR , the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone residues of this region (e.g., Leu83 in CDK2).

  • Acceptor: The Pyrimidine N1 accepts a proton from the backbone amide (NH).

  • Donor: The C4-amino group donates a proton to the backbone carbonyl (CO).

DOT Visualization: Kinase Hinge Binding Mode

BindingMode Leu83_NH Leu83 Backbone (NH - Donor) Pyrim_N1 Pyrimidine N1 (Acceptor) Leu83_NH->Pyrim_N1 H-Bond (2.9 Å) Leu83_CO Leu83 Backbone (C=O - Acceptor) Gatekeeper Gatekeeper Residue (Phe80 - Steric Control) Scaffold Pyrimidine-4,5-diamine Core Scaffold Gatekeeper->Scaffold Hydrophobic Contact Pyrim_NH2 C4-Amino Group (Donor) Pyrim_NH2->Leu83_CO H-Bond (2.8 Å) Scaffold->Pyrim_N1 Scaffold->Pyrim_NH2

Figure 2: Molecular interaction diagram showing the bidentate hydrogen bonding network between the pyrimidine-4,5-diamine core and the CDK2 hinge region (Leu83).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how substitutions on the 4,5-diamine core affect biological potency, specifically in the context of CDK inhibition and antibacterial activity (DHFR inhibition).

PositionSubstituentEffect on ActivityMechanistic Insight
C2

ModerateBasic scaffold; often lacks selectivity.
C2

High Adds hydrophobic bulk to reach the "selectivity pocket" (e.g., CDK2/9 selectivity).
C4

Critical Essential H-bond donor for the hinge region. Alkylation here often reduces potency unless cyclized.
C5

High Critical for solubility and formation of fused rings (pteridines). In inhibitors, often substituted to tune electronic properties.
C6

VariableSmall groups preferred to avoid steric clash with the gatekeeper residue (e.g., Phe80).

References

  • Traube Purine Synthesis: Traube, W. (1900).[2] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link

  • Reduction Protocol: Brown, D. J. (1955). Improved syntheses in the pyrimidine series.[1][3] II. The preparation of 4:5-diaminopyrimidine.[4][3][5][6][7] Journal of Applied Chemistry, 5(7), 358-364. Link

  • CDK2 Binding Mode: Anderson, M., et al. (2003). Imidazopyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors Identified Through Structure-Based Hybridization. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3026. Link

  • Kinase Inhibitor Review: Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. Link

  • Antibacterial Applications: Thennarasu, S., & Kumar, R. (2018). Pyrimidine-4,5-diamine derivatives: Synthesis and antibacterial evaluation. Journal of Heterocyclic Chemistry, 55(4), 987-995. Link

Sources

Exploratory

2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine: A Privileged Scaffold for Kinase Inhibitor Discovery

This technical guide provides an in-depth analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5), positioning it not merely as a chemical intermediate, but as a privileged scaffold for the design of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5), positioning it not merely as a chemical intermediate, but as a privileged scaffold for the design of ATP-competitive kinase inhibitors.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine represents a critical "hinge-binding" pharmacophore used in the synthesis of high-potency kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. While the molecule itself exhibits low-to-moderate biological activity, its structural architecture provides the essential hydrogen-bonding vectors required to anchor into the ATP-binding pocket of protein kinases. This guide details its structural significance, synthetic utility, and role as a precursor in modern drug discovery.

Structural Biology & Pharmacophore Analysis

To understand the biological potential of this compound, one must analyze it through the lens of Fragment-Based Drug Design (FBDD) . The molecule is composed of three distinct functional domains, each serving a specific role in ligand-protein interaction.

The "Privileged" Pyrimidine Scaffold

The pyrimidine-4,5-diamine core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. In the context of kinase inhibition:

  • The Hinge Binder (N4/N5): The 4-amino and 5-amino groups (or the ring nitrogen N3) form a bidentate hydrogen-bonding motif. This mimics the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region (typically interacting with the backbone carbonyl and amide of the "gatekeeper" residue).

  • The Hydrophobic Anchor (Cyclohexyl): The cyclohexyl group at the N4 position is lipophilic. It is designed to occupy the hydrophobic pocket I (often the ribose-binding pocket or the solvent-exposed front pocket), providing entropic gain upon binding.

  • The Reactive Handle (2-Chloro): The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen atoms. It serves as an electrophilic site for Nucleophilic Aromatic Substitution (

    
    ), allowing researchers to attach "tail" moieties that extend into the solvent channel to tune solubility and selectivity.
    
Pharmacophore Visualization

The following diagram illustrates the logical interaction between the scaffold and a generic kinase ATP pocket.

Pharmacophore Scaffold 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge 4,5-Diamine Motif (H-Bonding) Pocket Hydrophobic Pocket (Ribose/Solvent Region) Scaffold->Pocket Cyclohexyl Group (Van der Waals) ExitVector Solvent Channel (Selectivity Tuning) Scaffold->ExitVector 2-Cl Substitution Site (Synthetic Vector)

Figure 1: Pharmacophore mapping of the scaffold against a generic kinase binding site.

Biological Activities & Therapeutic Applications[1][2][3][4][5]

Primary Application: Janus Kinase (JAK) Inhibition

The most documented biological application of this scaffold is as a precursor for JAK inhibitors . Heteroaryl imidazolone derivatives synthesized from this core have demonstrated potency against JAK1, JAK2, and JAK3.

  • Mechanism: The scaffold competes with ATP for the catalytic cleft of the kinase.

  • Therapeutic Relevance: Inhibition of the JAK-STAT pathway is a validated strategy for treating autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms.

  • Evidence: Patent literature (e.g., EP 2397482 A1) describes the conversion of this diamine into tricyclic systems that exhibit

    
     values in the nanomolar range against JAK kinases.
    
Secondary Potential: CDK and Antiviral Activity
  • CDK Inhibition: The 4,5-diamine substitution pattern is structurally homologous to precursors used for Palbociclib (a CDK4/6 inhibitor). While the cyclohexyl group differs from the cyclopentyl group often seen in CDK inhibitors, the core electronic properties remain similar, suggesting potential off-target activity against Cell Cycle Kinases.

  • Antiviral Properties: Pyrimidine derivatives are classic antiviral pharmacophores (mimicking nucleosides). Analogs of this compound have been explored for activity against Influenza and Herpes Simplex Virus (HSV) , where they interfere with viral polymerase function.

Cytotoxicity Profile

As an intermediate, the compound possesses moderate alkylating potential due to the 2-chloro group.

  • Cellular Toxicity: In high concentrations (>10

    
    M), the un-derivatized chloride may exhibit non-specific cytotoxicity via covalent modification of cellular thiols (e.g., Glutathione).
    
  • Handling: It should be treated as a potential skin sensitizer and irritant.

Experimental Protocols

Synthesis of the Scaffold

The synthesis is a self-validating reduction protocol starting from the nitro-precursor.

Reagents:

  • Precursor: 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine

  • Reductant: Stannous Chloride Dihydrate (

    
    ) or Iron/Ammonium Chloride
    
  • Solvent: Ethanol or Methanol

Protocol:

  • Dissolution: Suspend 1.0 eq of the nitro-precursor in Ethanol (0.2 M concentration).

  • Reduction: Add 4.0 eq of

    
    .
    
  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Shift in

    
     due to amine formation) or LC-MS (Mass shift: 
    
    
    
    ).
  • Workup: Cool to RT. Neutralize with 2M NaOH (Caution: Exothermic). Filter the tin salts through Celite.

  • Purification: Extract with Ethyl Acetate. The product is often pure enough for the next step; otherwise, recrystallize from Hexane/EtOAc.

Derivatization Workflow (Library Generation)

To generate a library of bioactive kinase inhibitors, the 2-chloro group is displaced.

Synthesis Nitro Nitro Precursor (Inactive) Step1 Reduction (SnCl2 / EtOH) Nitro->Step1 Scaffold TARGET SCAFFOLD (2-Cl-4-N-cyclohexyl...) Step1->Scaffold Step2 SnAr / Buchwald (R-NH2 / Pd cat) Scaffold->Step2 Lead Kinase Inhibitor (Bioactive Lead) Step2->Lead

Figure 2: Synthetic workflow from precursor to bioactive lead.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this compound an ideal "Rule of 5" compliant fragment.

PropertyValueSignificance in Drug Design
Molecular Weight 226.71 g/mol Ideal for fragment-based design (Target < 300).
cLogP ~2.1Moderate lipophilicity; ensures good membrane permeability.
H-Bond Donors 3 (NH2, NH)Critical for Hinge Binding interaction.
H-Bond Acceptors 3 (N)Interacts with water network or protein backbone.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
PSA (Polar Surface Area) ~64 ŲWell within the range for oral bioavailability (< 140 Ų).

References

  • Heteroaryl imidazolone derivatives as JAK inhibitors.
  • Pyrimidine Scaffolds in Kinase Inhibitor Discovery. Source: National Institutes of Health (PMC). Context: General review of pyrimidine-4,5-diamines as privileged structures for ATP-competitive inhibition. URL:[Link]

  • Antiviral Activity of Pyrimidine Containing Compounds. Source: Current Medicinal Chemistry (via PubMed). Context: Discusses the broad antiviral spectrum of amino-pyrimidine derivatives. URL:[Link]

  • Chemical Identity & Properties (CAS 890094-00-5). Source: PubChem / BLD Pharm. Context: Verification of chemical structure and physical properties. URL:[Link]

Foundational

Technical Safety &amp; Toxicology Guide: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

This guide provides a comprehensive technical analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical intermediate in the synthesis of purine-based kinase inhibitors (e.g., CDK inhibitors). This document i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical intermediate in the synthesis of purine-based kinase inhibitors (e.g., CDK inhibitors). This document is structured to support researchers and process chemists in handling, synthesizing, and assessing the safety of this bioactive precursor.

Chemical Identity & Physicochemical Profile

This compound serves as a "scaffold intermediate," primarily used to construct the purine core of pharmaceutical candidates via cyclization at the 4,5-diamine position.

PropertySpecification
Chemical Name 2-chloro-N4-cyclohexylpyrimidine-4,5-diamine
CAS Number 890094-00-5
Molecular Formula C₁₀H₁₅ClN₄
Molecular Weight 226.71 g/mol
Structure Description Pyrimidine ring substituted with a chlorine at C2, a cyclohexylamino group at C4, and a primary amine at C5.[1][2][3]
Physical State Solid (typically off-white to pale yellow powder).
Solubility Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.
LogP (Predicted) ~1.8 – 2.2 (Lipophilic due to cyclohexyl ring).
Acidity (pKa) Basic (pyrimidine nitrogens and aniline-like amine).

Synthesis & Process Safety

The synthesis of this compound involves high-energy precursors and exothermic steps. Understanding the reaction thermodynamics is critical for scale-up safety.

Synthetic Pathway

The standard industrial route proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
  • Step 1 (

    
    ):  Reaction of 2,4-dichloro-5-nitropyrimidine  with cyclohexylamine .
    
    • Regioselectivity:[4] The C4 position is activated by the adjacent nitro group, favoring substitution at C4 over C2.

    • Safety Critical: This reaction is exothermic . Cyclohexylamine is caustic and flammable.

  • Step 2 (Reduction): Hydrogenation of the nitro group to an amine.

    • Method: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH).

    • Safety Critical: Handling of pyrophoric catalysts (Pd/C) and hydrogen gas.

Process Safety Workflow (Graphviz)

SynthesisSafety Precursor 2,4-Dichloro-5-nitropyrimidine (Skin Sensitizer/Irritant) Step1 Step 1: S_NAr Reaction (Exothermic Control Required) Precursor->Step1 + Reagent Reagent Cyclohexylamine (Corrosive/Flammable) Reagent->Step1 Intermed Intermediate: 2-Chloro-4-cyclohexylamino-5-nitropyrimidine Step1->Intermed < 10°C Control Step2 Step 2: Nitro Reduction (H2 Gas / Pyrophoric Catalyst) Intermed->Step2 Product TARGET: 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Step2->Product H2 / Pd-C

Caption: Process safety flow highlighting critical control points (exotherms and pyrophoric hazards) during synthesis.

Toxicological Profile

As a research intermediate, specific clinical toxicology data (e.g., human trials) is absent. The following assessment is derived from Analog Read-Across (SAR) using structurally related chloropyrimidines and CDK inhibitor precursors.

GHS Hazard Classification

Based on functional group analysis and SDS data for CAS 890094-00-5 and analogs:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[5][6]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) — Inferred from chloropyrimidine class data.

Detailed Toxicity Assessment
EndpointAssessment & MechanismEvidence Level
Acute Oral Toxicity Moderate Risk. Chloropyrimidines often exhibit LD50 values in the range of 300–2000 mg/kg (Rat). Ingestion may cause GI distress.Analog Read-Across
Skin Sensitization High Risk. Halogenated pyrimidines are reactive electrophiles capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis.Structural Alert
Genotoxicity Potential Risk. The precursor (nitro-pyrimidine) is a potential mutagen. While the amine product is less mutagenic, residual nitro-intermediates pose a genotoxic impurity risk.Ames Test (Inferred)
Target Organ Toxicity Liver & GI Tract. As a kinase inhibitor scaffold, systemic absorption may inhibit off-target kinases, potentially affecting rapidly dividing cells (GI lining) or hepatocyte function.Mechanism-Based

Occupational Hygiene & Safety Protocols

Due to its status as a bioactive intermediate for potent drugs (Roscovitine analogs), this compound should be handled with Occupational Exposure Band (OEB) 3 protocols (0.01 – 1 mg/m³).

Engineering Controls
  • Primary: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary: Local Exhaust Ventilation (LEV) for reactor charging ports.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) particulate respirator is the minimum. For large scale (>100g), use a Powered Air Purifying Respirator (PAPR).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Tyvek® lab coat or sleeve covers to prevent wrist exposure.

  • Ocular: Chemical safety goggles. Face shield required during reactor loading.

Emergency Response Workflow (Graphviz)

EmergencyResponse Exposure Accidental Exposure Type Identify Route Exposure->Type Skin Skin Contact (Most Likely) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 min) Do NOT rub eyes Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing difficult Inhale->ActionInhale Medical Seek Medical Attention (Provide SDS & CAS 890094-00-5) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocols for accidental exposure events.

Storage & Disposal

  • Storage Conditions: Store at 2°C – 8°C (Refrigerated). The amine functionality is prone to oxidation; store under inert atmosphere (Argon/Nitrogen) if possible. Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents (reaction with amines), Acids (salt formation), Acid Chlorides/Anhydrides (acylation).

  • Disposal: Do not discharge into drains. Dispose of as Halogenated Organic Waste via a licensed chemical waste contractor. Incineration is the preferred method to destroy the pyrimidine core.

References

  • BLD Pharm. 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Safety Data Sheet (SDS). Retrieved from

  • PubChem. Pyrimidine-2,4,5-triamine Compound Summary (Analog Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. 2-Chloropyrimidine Safety Data Sheet (Analog Data). Retrieved from

  • ResearchGate. Synthesis of CYC-202 ((R)-Roscovitine) and Intermediates. Retrieved from

  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine (Precursor Safety). WO2022090101A1. Retrieved from

Sources

Exploratory

Architectural Mastery in Kinase Inhibition: The 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Scaffold

The Molecular Architecture & Pharmacophore Rationale In the landscape of targeted oncology and immunology, the development of small-molecule kinase inhibitors relies heavily on privileged structural motifs that can effec...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture & Pharmacophore Rationale

In the landscape of targeted oncology and immunology, the development of small-molecule kinase inhibitors relies heavily on privileged structural motifs that can effectively mimic the natural substrate, adenosine triphosphate (ATP). Among these, 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5) has emerged as a foundational building block for synthesizing next-generation purinone and imidazolone-based kinase inhibitors.

The structural logic of this scaffold is highly deliberate, serving as a master template for[1]:

  • The Pyrimidine-4,5-diamine Core: This electron-deficient aromatic system acts as a high-fidelity ATP adenine mimetic. The adjacent nitrogen atoms at positions 4 and 5 provide the necessary nucleophilic handles for cyclization into 5-membered imidazolone rings (forming purin-8-ones).

  • The N4-Cyclohexyl Group: Rather than a simple aliphatic placeholder, the cyclohexyl ring is strategically selected to occupy the hydrophobic ribose-binding pocket of the kinase active site. The bulky, non-polar nature of the cyclohexyl group provides a massive entropic advantage by displacing ordered water molecules from the pocket, significantly extending the drug's residence time.

  • The 2-Chloro Substituent: Positioned to face the solvent channel or hinge region (depending on the exact binding mode), the chlorine atom acts as an electrophilic synthetic handle. It is primed for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing chemists to tune the molecule's electronic and steric profile to achieve exquisite kinase selectivity.

Pathway Disruption: JAK-STAT and FLT3 Modulation

Derivatives synthesized from the 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine scaffold function primarily as Type I kinase inhibitors, meaning they bind to the active (DFG-in) conformation of the kinase.

In the context of autoimmune diseases and myeloproliferative neoplasms, this scaffold is heavily utilized to synthesize [2] that act as Pan-Janus Kinase (JAK) inhibitors. By anchoring into the ATP-binding site of JAK1, JAK2, JAK3, or TYK2, these compounds prevent the kinase from undergoing autophosphorylation. Causally, this halts the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Without phosphorylation, STAT monomers cannot dimerize or translocate to the nucleus, effectively silencing the transcription of pro-inflammatory cytokines[3].

Similarly, in acute myeloid leukemia (AML), derivatives of this scaffold have been optimized to target FMS-like tyrosine kinase 3 (FLT3), suppressing downstream ERK1/2 and STAT5 phosphorylation cascades[4].

JAK_STAT cluster_0 Extracellular cluster_1 Intracellular Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Purinone Inhibitor Inhibitor->JAK Blocks ATP pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 1. Logical disruption of the JAK-STAT signaling cascade by purinone-based kinase inhibitors.

Synthetic Realization: From Scaffold to Lead Compound

The transformation of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine into a potent therapeutic agent requires a highly controlled, two-stage synthetic workflow. The protocols below are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: Urea/Imidazolone Ring Closure

Objective: Construct the 2-chloro-9-cyclohexyl-7,9-dihydro-8H-purin-8-one core.

  • Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is utilized as the carbonyl source instead of phosgene or triphosgene. CDI is significantly less toxic, easier to handle, and provides a milder electrophilic carbon, preventing unwanted side reactions at the 2-chloro position.

  • Step-by-Step Procedure:

    • Suspend 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (1.0 eq) and CDI (2.0 eq) in anhydrous acetonitrile (0.2 M).

    • Heat the sealed reaction vessel to 80°C for 2 hours. The elevated temperature is required to overcome the activation energy for the second nucleophilic attack (cyclization) following the initial urea formation.

    • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material (m/z ~226) and the emergence of the cyclized product (m/z ~253) validate successful ring closure.

    • Self-Validation (Workup): Evaporate the solvent and dissolve the residue in 2M aqueous HCl to protonate and remove the imidazole byproduct. Slowly add 2M NaOH until the pH reaches ~7. The sudden precipitation of a white/off-white solid visually confirms the isolation of the neutral purin-8-one core. Filter and dry under a vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Introduce the hinge-binding heteroaryl motif at the C2 position.

  • Causality of Reagents: While SNAr is possible, deactivated or sterically hindered anilines (e.g., imidazopyridin-3-amines) react too slowly. A Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos is employed. Xantphos, a bidentate ligand with a wide bite angle, forces the palladium intermediate into a geometry that accelerates reductive elimination, suppressing unwanted β-hydride elimination. Cs₂CO₃ is chosen as it is a mild base that will not hydrolyze the purinone core.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the purin-8-one core (1.0 eq), the desired heteroarylamine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill with N₂ three times, then add anhydrous 1,4-dioxane. Heat to 100°C for 12 hours.

    • Self-Validation (In-Process): The initial reaction mixture is dark red (Pd(0)). As the active Pd(0)-Xantphos complex forms and enters the catalytic cycle, the solution transitions to a clear yellow/amber. A shift to black (palladium black) indicates catalyst decomposition and oxygen ingress.

    • Self-Validation (Completion): TLC (DCM:MeOH 95:5) under UV (254 nm) will show the consumption of the starting material. LC-MS will confirm the loss of the isotopic chlorine cluster (M and M+2 peaks) and the appearance of the desired product mass. Filter through Celite and purify via flash chromatography.

Synth Step1 2-Chloro-4-N-cyclohexyl pyrimidine-4,5-diamine Reagent1 CDI, CH3CN 80°C, 2h Step1->Reagent1 Step2 2-Chloro-9-cyclohexyl purin-8-one Reagent1->Step2 Reagent2 Ar-NH2, Pd2(dba)3 Xantphos, Cs2CO3 Step2->Reagent2 Step3 Pan-JAK/FLT3 Inhibitor Reagent2->Step3

Fig 2. Step-by-step synthetic workflow from the pyrimidine-4,5-diamine scaffold to the final inhibitor.

Empirical Benchmarking: SAR and Kinase Selectivity

The true value of the 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine scaffold is realized when empirical data validates its structural logic. The unsubstituted core (retaining the 2-chloro group) exhibits negligible kinase inhibition. However, replacing the chlorine with specific heteroaryl groups introduces critical hydrogen bond donor/acceptor pairs that interact with the kinase hinge region (e.g., Glu966/Leu968 in JAK1), drastically increasing potency into the low nanomolar range.

The following table synthesizes quantitative Structure-Activity Relationship (SAR) benchmarking data derived from the development of [5] and[4] utilizing this exact scaffold architecture:

Core ScaffoldC2 Substitution (Hinge Binder)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)FLT3 IC₅₀ (nM)
Unsubstituted Core-Cl>10,000>10,000>10,000>10,000
ImidazopyridineImidazo[1,2-a]pyridin-3-amine3501215N/A
Fluoro-imidazopyridine6-Fluoroimidazo[1,2-a]pyridin-3-amine110058N/A
Piperazine-phenyl4-(Piperazin-1-yl)anilineN/AN/AN/A45

Note: The introduction of fluorine on the imidazopyridine ring shifts the electron density, slightly reducing JAK1 affinity while tightening the binding to JAK2 and JAK3 through enhanced solvent-exposed interactions.

References

  • Source: European Patent Office / WIPO (WO2011157397A1)
  • Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors Source: Bioorganic Chemistry / openRxiv URL:[Link]

Sources

Foundational

Technical Guide: History and Discovery of Cyclohexylpyrimidine Diamine Compounds

This guide details the medicinal chemistry, historical evolution, and therapeutic applications of Cyclohexylpyrimidine Diamine compounds. These molecules represent a critical subclass of the 2,4-diaminopyrimidine privile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, historical evolution, and therapeutic applications of Cyclohexylpyrimidine Diamine compounds. These molecules represent a critical subclass of the 2,4-diaminopyrimidine privileged scaffold, widely utilized in the discovery of kinase inhibitors (specifically Syk, FLT3, and JAK) and other targeted therapies.

Executive Summary

The Cyclohexylpyrimidine Diamine scaffold represents a pivotal structural motif in modern drug discovery. Originating from the broader class of 2,4-diaminopyrimidines (historically known for antifolates like Pyrimethamine), this specific subclass incorporates a cyclohexyl moiety at the N2 or N4 position. This modification has proven essential for modulating physicochemical properties—specifically lipophilicity and solubility—and for targeting hydrophobic pockets within the ATP-binding sites of kinases such as Syk , FLT3 , and JAK2 . This guide explores the structure-activity relationships (SAR) that transformed this scaffold from simple antimetabolites into potent, selective targeted anticancer and anti-inflammatory agents.

Structural Evolution & Chemical Space

The history of this compound class is a lesson in scaffold hopping and hydrophobic tuning .

The Privileged Scaffold: 2,4-Diaminopyrimidine

The pyrimidine ring serves as a bioisostere for the adenine ring of ATP. By substituting amines at the 2- and 4-positions, chemists create a "hinge-binding" motif that mimics the hydrogen bonding pattern of ATP, allowing the molecule to anchor effectively into the kinase active site.

  • Generation 1 (1950s): Antifolates. Small, rigid substituents (e.g., Pyrimethamine). Target: Dihydrofolate Reductase (DHFR).[1]

  • Generation 2 (1990s): Kinase Inhibitors. Introduction of bulky aromatic groups (anilines) to target the "gatekeeper" regions of kinases.

  • Generation 3 (2000s-Present): Cyclohexyl-Modified Analogues. Introduction of flexible, aliphatic rings (cyclohexyl) to improve sp3 character (Fsp3), solubility, and metabolic stability while reducing the "flatness" of the molecule, a common liability in early kinase inhibitors.

Why the Cyclohexyl Group?

The incorporation of a cyclohexyl group (N-cyclohexyl) offers three distinct medicinal chemistry advantages:

  • Hydrophobic Pocket Filling: The cyclohexyl ring is bulky and lipophilic, ideal for filling the hydrophobic back-pocket (selectivity pocket) of kinases like FLT3 and Syk .

  • Solubility & Fsp3: Unlike planar phenyl rings, the cyclohexyl ring is puckered (chair conformation), disrupting crystal packing and improving aqueous solubility.

  • Metabolic Stability: It avoids the formation of toxic quinone-imine metabolites often seen with electron-rich aniline derivatives.

Discovery Case Studies

The Syk Kinase Breakthrough (Rigel Pharmaceuticals)

One of the most significant applications of the 2,4-diaminopyrimidine scaffold was the discovery of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases.

  • The Challenge: Early Syk inhibitors lacked specificity and oral bioavailability.

  • The Discovery: Researchers at Rigel Pharmaceuticals screened a library of 2,4-diaminopyrimidines. They identified that substituting the C2 or C4 amine with bulky groups (including cyclohexyl and substituted anilines) dramatically improved potency.

  • Key Compound: While the final drug Fostamatinib (prodrug of R406) utilizes a trimethoxyaniline, the SAR studies heavily relied on N-cyclohexyl analogues to map the hydrophobic tolerance of the ATP pocket. The cyclohexyl derivatives demonstrated that the enzyme could tolerate significant bulk in the solvent-exposed region.

FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

In the search for FLT3-ITD inhibitors, the cyclohexylpyrimidine diamine motif emerged as a solution to the "selectivity problem."

  • Mechanism: The N-cyclohexyl group binds to the inactive conformation (DFG-out) of the kinase, or interacts with specific hydrophobic residues (e.g., Phe691 in the gatekeeper region).

  • Lead Compounds: Several academic and industrial groups (e.g., J. Med. Chem. 2017, 2018) reported that replacing a planar aromatic ring with a trans-4-aminocyclohexyl group maintained potency (IC50 < 10 nM) while significantly reducing off-target inhibition of structurally similar kinases like CDK2.

Mechanistic Insight & Visualization

Binding Mode (Graphviz Diagram)

The following diagram illustrates the canonical binding mode of a generic N-cyclohexylpyrimidine-2,4-diamine inhibitor within the kinase ATP-binding pocket.

KinaseBinding ATP_Pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Glu/Leu Backbone) Inhibitor_Core Pyrimidine Ring (Scaffold) Hinge->Inhibitor_Core H-Bond (Acceptor) Hydrophobic_Pocket Hydrophobic Back-Pocket (Selectivity Region) Solvent_Front Solvent Exposed Region Inhibitor_Core->Hinge H-Bond (Donor) N2_Amine N2-Amine (H-Bond Donor) Inhibitor_Core->N2_Amine N4_Amine N4-Amine (Linker) Inhibitor_Core->N4_Amine N2_Amine->Solvent_Front Solubilizing Group Cyclohexyl Cyclohexyl Group (Lipophilic Moiety) N4_Amine->Cyclohexyl Cyclohexyl->Hydrophobic_Pocket Van der Waals Interactions

Caption: Schematic representation of the bidentate hydrogen bonding at the hinge region and the hydrophobic interaction of the cyclohexyl group within the kinase back-pocket.

Experimental Protocols

Chemical Synthesis of N-Cyclohexylpyrimidine-2,4-diamines

The synthesis typically proceeds via sequential Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyrimidine. The order of addition is critical to control regioselectivity.

Protocol:

  • Starting Material: 2,4-Dichloropyrimidine (commercially available).

  • Step 1 (C4 Substitution):

    • Reagents: 1 eq. 2,4-Dichloropyrimidine, 1 eq. Cyclohexylamine, 1.2 eq.[2] DIEA (Diisopropylethylamine).

    • Solvent: Ethanol or n-Butanol.

    • Conditions: Stir at 0°C to RT for 2-4 hours. The C4 position is more electrophilic and reacts first.

    • Validation: TLC/LC-MS shows mono-substituted product (4-chloro-N-cyclohexylpyrimidin-2-amine is incorrect; usually C4 is displaced first, yielding 2-chloro-N-cyclohexylpyrimidin-4-amine ).

  • Step 2 (C2 Substitution):

    • Reagents: Intermediate from Step 1, 1.2 eq. Second Amine (e.g., aniline derivative), catalytic HCl or acid catalyst.

    • Solvent: n-Butanol or IPA.

    • Conditions: Reflux (80-100°C) for 12-24 hours.

    • Purification: Flash column chromatography (DCM/MeOH).[2]

Kinase Inhibition Assay (General Protocol)

To validate the activity of the synthesized compounds against a target kinase (e.g., FLT3).

Table 1: Standard Assay Conditions (FRET-based)

ComponentConcentration / ConditionPurpose
Enzyme 0.5 - 2.0 nM FLT3 (recombinant)Target Kinase
Substrate 2 µM Peptide (e.g., PolyGT)Phosphorylation target
ATP

apparent (typically 10-50 µM)
Co-factor (Competitive)
Buffer 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA
Physiological simulation
Detergent 0.01% Brij-35Prevent aggregation
Detection TR-FRET or ADP-GloQuantify phosphorylation

Procedure:

  • Prepare 3x Enzyme solution in kinase buffer.

  • Prepare 3x Substrate/ATP mix.

  • Acoustic dispense compounds (in DMSO) into 384-well plates (10-point dose response).

  • Add Enzyme, incubate 10 min (pre-incubation).

  • Add Substrate/ATP to initiate reaction.

  • Incubate 60 min at RT.

  • Add Stop/Detection solution. Read plate.

References

  • Discovery of Syk Inhibitors (Rigel)

    • Title: "Spleen Tyrosine Kinase (Syk)
    • Source: Expert Opinion on Therapeutic P
    • Context: Discusses the 2,4-diaminopyrimidine scaffold evolution.
    • (Proxy Search)

  • FLT3 Inhibitor SAR

    • Title: "Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor"
    • Source: Journal of Medicinal Chemistry (2018)[3]

    • Context: Detailed SAR on cyclohexyl-amine substitution for selectivity.
  • CDK9 Inhibition

    • Title: "Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9"
    • Source: Bioorganic & Medicinal Chemistry Letters[4]

    • Context: Comparative analysis of phenyl vs.
  • Scaffold Synthesis Methodology

    • Title: "Regioselective synthesis of 2,4-diaminopyrimidines"
    • Source: Tetrahedron Letters
    • Context: Standard protocols for displacements on dichloropyrimidine.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Application Note: Synthesis and Characterization of 2-Chloro-N4-cyclohexylpyrimidine-4,5-diamine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-Chloro-N4-cyclohexylpyrimidine-4,5-diamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Context: Intermediate synthesis for Janus Kinase (JAK) inhibitors and heteroaryl imidazolone derivatives.

Introduction and Mechanistic Rationale

The compound 2-chloro-N4-cyclohexylpyrimidine-4,5-diamine is a highly versatile pyrimidine building block, frequently utilized in the development of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors[1]. The JAK-STAT signaling pathway is critical in regulating immunity and inflammation; dysregulation of this pathway is implicated in numerous autoimmune diseases and malignancies[1].

Synthesizing this intermediate requires a high degree of chemoselectivity and regioselectivity. The protocol relies on a two-step sequence:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  The starting material, 2,4-dichloro-5-nitropyrimidine, possesses two electrophilic centers (C2 and C4). The strongly electron-withdrawing nitro group at the C5 position preferentially activates the C4 position for nucleophilic attack by cyclohexylamine.
    
  • Chemoselective Nitro Reduction: The subsequent reduction of the C5 nitro group to an amine must be achieved without causing the reductive dehalogenation of the C2 chlorine atom. Tin(II) chloride dihydrate (

    
    ) is selected as the reducing agent because it provides mild, highly chemoselective reduction of the nitro group while leaving the aryl chloride intact[1].
    

Synthesis Workflow Visualization

SynthesisWorkflow SM 2,4-dichloro-5-nitropyrimidine + Cyclohexylamine Int 2-chloro-N-cyclohexyl- 5-nitropyrimidin-4-amine SM->Int SNAr Reaction Regioselective amination Prod 2-chloro-N4-cyclohexyl- pyrimidine-4,5-diamine Int->Prod SnCl2·2H2O, EtOH 80°C, 7 hours Workup Aqueous NaOH Workup & EtOAc Extraction Prod->Workup Neutralization of Tin Salts

Synthesis workflow for 2-chloro-N4-cyclohexylpyrimidine-4,5-diamine.

Experimental Protocol

Materials and Reagents Summary
Reagent/MaterialFunctionQuantity / Concentration
2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine Starting Material3.36 g (13.1 mmol)
Tin(II) chloride dihydrate (

)
Reducing Agent11.81 g (52.3 mmol)
Ethanol (EtOH) Solvent75 mL
Sodium Hydroxide (NaOH) Workup (Neutralization)2M Aqueous Solution
Ethyl Acetate (EtOAc) Extraction SolventAs needed
Magnesium Sulfate (

)
Drying AgentAs needed
Step-by-Step Methodology

Step 1: Preparation of the Nitro Intermediate (Pre-requisite) Note: The intermediate is obtained via the regioselective


 reaction of 2,4-dichloro-5-nitropyrimidine with cyclohexylamine.
  • React 2,4-dichloro-5-nitropyrimidine with cyclohexylamine in a suitable solvent (e.g., ethanol or THF) in the presence of a mild base.

  • Isolate the resulting 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine as a white solid[1].

Step 2: Chemoselective Reduction to the Diamine

  • Reaction Setup: In a heavy-walled sealed tube or pressure vessel, suspend 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine (3.36 g, 13.1 mmol) in 75 mL of absolute ethanol[1].

  • Reagent Addition: Add Tin(II) chloride dihydrate (11.81 g, 52.3 mmol) to the suspension. The 4-fold molar excess of

    
     ensures complete reduction of the nitro group[1].
    
  • Heating: Seal the tube and heat the stirred reaction mixture to 80 °C. Maintain this temperature for exactly 7 hours[1].

  • Initial Concentration: After 7 hours, allow the reaction mixture to cool to ambient temperature. Evaporate the ethanol solvent under reduced pressure using a rotary evaporator[1].

  • Workup & Neutralization: Treat the resulting crude residue with a 2M aqueous sodium hydroxide (NaOH) solution[1]. Expert Insight: This step is critical. The NaOH neutralizes the acidic tin salts, converting them into soluble stannate complexes (e.g.,

    
    ), which prevents the formation of intractable tin emulsion during extraction.
    
  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate (EtOAc)[1].

  • Washing & Drying: Wash the combined organic layers sequentially with distilled water and brine. Dry the organic phase over anhydrous magnesium sulfate (

    
    )[1].
    
  • Final Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the title compound as a foam[1].

    • Yield: 2.68 g (90%)[1].

Analytical Characterization

To validate the integrity of the synthesized protocol, the following analytical parameters should be confirmed against the isolated product:

  • Mass Spectrometry (LRMS):

    
     = 227 
    
    
    
    [1].
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    
    
    ppm 1.09 - 1.30 (m, 2H), 1.33 - 1.53 (m, 2H), 1.60 - 1.82 (m, 4H), 1.96 - 2.10 (m, 2H), 2.96 (br s, 2H,
    
    
    ), 3.87 - 4.08 (m, 1H, CH-N), 4.96 (br s, 1H, NH), 7.59 (s, 1H, Ar-H)[1].
    • Diagnostic check: The presence of the broad singlets at 2.96 ppm and 4.96 ppm confirms the successful reduction to the primary amine and the retention of the secondary amine, respectively.

References

  • European Patent Office. (2010). Heteroaryl imidazolone derivatives as jak inhibitors (EP 2397482 A1). Google Patents.

Sources

Application

Optimization of reaction conditions for pyrimidine diamine synthesis

Application Notes & Protocols Topic: Optimization of Reaction Conditions for Pyrimidine Diamine Synthesis For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine diamine scaffold is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Optimization of Reaction Conditions for Pyrimidine Diamine Synthesis For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine diamine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its capacity to engage with a multitude of biological targets.[1] The efficient synthesis of these privileged structures is therefore a critical task in drug discovery and development. This guide provides a senior application scientist's perspective on the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—offering in-depth analysis of reaction parameters, detailed experimental protocols, and field-proven troubleshooting strategies to empower researchers in optimizing the synthesis of pyrimidine diamine derivatives.

Introduction: The Strategic Importance of Pyrimidine Diamines

Pyrimidine diamines are not merely heterocyclic compounds; they are key pharmacophores that have been successfully leveraged to interact with a wide array of biological systems.[1] Derivatives of 2,4-diaminopyrimidine, for instance, are known to form crucial hydrogen bonds with the hinge region of kinases, making them a foundational scaffold for the development of kinase inhibitors.[2] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

The development of robust and scalable synthetic methods for these compounds is paramount. The two most prevalent strategies for constructing the critical C-N bonds are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods, and the subsequent optimization of reaction conditions, depends heavily on the substrate's electronic nature, steric hindrance, and the desired complexity of the final molecule.

Core Synthetic Strategies: A Mechanistic Overview

A fundamental understanding of the underlying mechanisms is essential for rational optimization. The two primary pathways, while both forming C-N bonds, operate on distinct principles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for synthesizing aminopyrimidines. It typically involves the reaction of a halopyrimidine with an amine. The reaction proceeds via a two-step addition-elimination mechanism.

  • Mechanism: The reaction is initiated by the nucleophilic attack of an amine on an electron-deficient carbon atom of the pyrimidine ring (typically at the 2-, 4-, or 6-positions), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group (usually a halide) is expelled, restoring the aromaticity and yielding the aminated pyrimidine.

  • Key Challenge - Regioselectivity and Reactivity: When using starting materials like 2,4-dichloropyrimidine, the first substitution typically occurs selectively at the more reactive C4 position.[4] However, the introduction of the first amino group deactivates the pyrimidine nucleus, making the second SNAr reaction more challenging and often necessitating harsher conditions like prolonged heating.[1] The regioselectivity can be highly sensitive to the electronic properties of other substituents on the ring.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative that has revolutionized C-N bond formation.[5] This cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions than SNAr, particularly for less activated aryl halides.

  • Mechanism: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted catalytic cycle involves:

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

    • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

    • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[5]

  • Key Components: The success of this reaction is critically dependent on the interplay between the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base.[6] The ligand, in particular, is crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[6]

Optimization of Critical Reaction Parameters

Systematic optimization is key to achieving high yields, purity, and reproducibility. The following parameters should be carefully considered and screened.

Catalyst System (Buchwald-Hartwig)

The choice of catalyst and ligand is the most critical factor in a Buchwald-Hartwig reaction.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors that are reduced in situ to the active Pd(0) species.[6]

  • Ligand Selection: The ligand stabilizes the active catalyst and modulates its reactivity.

    • Bidentate Ligands: Ligands like Xantphos and BINAP were early developments that provided reliable coupling for a range of amines.[5][7]

    • Sterically Hindered Biarylphosphine Ligands: Modern, bulky electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) have significantly expanded the reaction's scope, allowing for the coupling of challenging substrates (including aryl chlorides) and often enabling lower catalyst loadings and reaction temperatures.[3][8]

  • Catalyst Loading: While typical loadings range from 1-5 mol%, performing a screen is advisable. Too little catalyst can lead to an incomplete reaction, whereas too much can sometimes increase side product formation and adds to cost and purification burden.[6]

Solvent Selection

The solvent can dramatically influence reaction rates and even determine the reaction pathway.

  • For SNAr: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred.[3] These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

  • For Buchwald-Hartwig: Anhydrous toluene is a standard and effective solvent.[3] Other solvents like dioxane or THF can also be successful. It is critical that the solvent is thoroughly dried, as water can deactivate the catalyst.[3] A solvent screen is a valuable exercise during optimization.[6] In some cases, solvent choice can even be used to control regioselectivity between O- vs. N-substitution.[9]

Base Selection

The base plays a distinct but vital role in each reaction type.

  • For SNAr: A base is used to scavenge the acid (e.g., HCl) generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like diisopropylethylamine (DIPEA) are commonly used.[2]

  • For Buchwald-Hartwig: The base is a mechanistic component, required to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[3] For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, though this may require higher temperatures.[3]

Temperature and Reaction Time

Temperature is a critical lever for controlling reaction kinetics.

  • General Principle: Higher temperatures increase the reaction rate but can also promote decomposition of reactants, products, or the catalyst, leading to lower yields and more impurities.[10]

  • SNAr: Reaction temperatures can vary widely from room temperature to reflux, depending on the activation of the pyrimidine ring and the nucleophilicity of the amine.[3]

  • Buchwald-Hartwig: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the catalytic cycle efficiently.[3]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and can sometimes improve yields by minimizing thermal decomposition.[3][11]

Data Presentation: Comparative Analysis

Table 1: Comparison of SNAr and Buchwald-Hartwig Amination for Pyrimidine Diamine Synthesis

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Mechanism Addition-Elimination via Meisenheimer complex Pd(0)/Pd(II) Catalytic Cycle
Substrate Scope Best with electron-deficient pyrimidines Very broad; effective for both electron-rich and -poor systems
Key Reagents Halopyrimidine, Amine, Base (scavenger) Halopyrimidine, Amine, Pd Precursor, Ligand, Base (mechanistic)
Common Solvents Polar aprotic (DMF, DMSO)[3] Anhydrous non-polar/aprotic (Toluene, Dioxane)[3]
Common Bases K₂CO₃, DIPEA[2] NaOtBu, Cs₂CO₃, K₃PO₄[3]
Typical Temp. Room Temperature to Reflux 80 - 110 °C (or lower with modern ligands)[3]
Advantages Cost-effective, simple reagents, no transition metal Wide functional group tolerance, milder conditions for difficult substrates

| Disadvantages | Limited to activated substrates, may require harsh conditions[1] | Catalyst cost, sensitivity to air and water, potential for metal contamination |

Visualization of Key Workflows and Mechanisms

A clear visual representation of the process can aid in experimental design and troubleshooting.

Optimization_Workflow cluster_0 Reaction Planning cluster_1 Parameter Screening cluster_2 Execution & Analysis cluster_3 Finalization Select_Route Select Synthetic Route (SNAr vs. Buchwald-Hartwig) Screen_Catalyst Optimize Catalyst System (Ligand, Precursor, Loading) Select_Route->Screen_Catalyst If B-H Screen_Solvent Screen Solvents (Polarity, Anhydrous) Select_Route->Screen_Solvent Screen_Base Screen Bases (Strength, Solubility) Screen_Temp Optimize Temperature & Reaction Time Run_Reaction Run Small-Scale Test Reactions Screen_Temp->Run_Reaction Monitor_Progress Monitor by TLC/LC-MS Run_Reaction->Monitor_Progress Analyze_Results Analyze Yield & Purity (NMR, HPLC) Monitor_Progress->Analyze_Results Analyze_Results->Screen_Catalyst If optimization needed Scale_Up Scale-Up Optimized Conditions Analyze_Results->Scale_Up If successful

Caption: General workflow for optimizing pyrimidine diamine synthesis.

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0L2->OxAdd + Ar-X Amido Palladium-Amido Complex OxAdd->Amido + HNR₂ - HX (via Base) Amido->Pd0L2 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocols

These protocols are generalized starting points. Researchers must adapt them based on the specific properties of their substrates.

Protocol 1: Sequential SNAr Synthesis of a 2,4-Diaminopyrimidine

This protocol describes the synthesis starting from 2,4-dichloropyrimidine.

  • First Nucleophilic Substitution:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF, ~0.2 M), add the first amine (1.0-1.1 eq) and a base such as DIPEA (1.5 eq).[2]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the 2-amino-4-chloropyrimidine intermediate. This step is often complete within a few hours.

  • Second Nucleophilic Substitution:

    • To the reaction mixture containing the intermediate, add the second amine (1.5-2.0 eq).

    • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C).[3] This step is typically slower due to the deactivating effect of the first amino group and requires thermal energy.

    • Monitor the reaction until completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2,4-diaminopyrimidine derivative.[2][12]

Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general method for coupling an amine with a chloropyrimidine derivative.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the chloropyrimidine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).[3]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the amine (1.1-1.5 eq) followed by anhydrous solvent (e.g., toluene, ~0.1 M) via syringe.[3]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[3]

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography or recrystallization.[12]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Pyrimidine Diamine Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield (Buchwald-Hartwig): Inactive catalyst (degraded precursor/ligand, presence of water/oxygen).[3] (SNAr): Insufficient substrate activation; reaction temperature too low.[3] (B-H): Use fresh reagents, ensure anhydrous conditions, and properly degas the reaction mixture. Screen different ligands.[3][6] (SNAr): Increase reaction temperature. If still unsuccessful, consider switching to Buchwald-Hartwig.[3]
Incomplete Reaction Insufficient reaction time or temperature. Suboptimal catalyst loading or base strength.[6][13] Increase reaction time and/or temperature incrementally. Perform a screen of catalyst loading and test stronger bases (e.g., switch from K₂CO₃ to NaOtBu for B-H).[3][6]
Formation of Side Products (General): Reaction temperature is too high, leading to decomposition. (SNAr): Hydrolysis of halopyrimidine starting material if water is present.[14] Reduce the reaction temperature. For SNAr, ensure anhydrous conditions if hydrolysis is a suspected issue.[14]
Poor Regioselectivity (in SNAr) Electronic and steric factors on the pyrimidine ring dictate the site of attack. The inherent reactivity of C4 > C2 can be overcome by other substituents.[4] Modify reaction conditions (temperature, solvent). If selectivity cannot be controlled, consider a different synthetic route, possibly involving protecting groups or a directed synthesis.

| Difficulty in Purification | Product and starting material have similar polarities. Presence of persistent colored impurities.[15] | Optimize the solvent system for column chromatography using TLC.[12] For colored impurities, consider an activated carbon treatment prior to final purification.[15] |

Conclusion

The synthesis of pyrimidine diamines is a well-established yet nuanced field. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are powerful tools in the synthetic chemist's arsenal. A successful outcome hinges on a rational, data-driven approach to optimization. By systematically evaluating the impact of catalysts, ligands, solvents, bases, and temperature, researchers can develop robust and efficient protocols. This guide serves as a framework for that process, combining mechanistic understanding with practical, actionable steps to facilitate the discovery and development of next-generation pyrimidine-based therapeutics.

References

  • Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • Benchchem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Reactions for Substituted Pyrimidine-Diamine Derivatives.
  • Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • da Silva, F. C., et al. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemical Science. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][13][16]oxazepine derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Method

Using 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine in Kinase Inhibitor Synthesis Abstract This application note details the strategic deployment of 2-chloro-4-N-cyclohexylpyrimidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine in Kinase Inhibitor Synthesis

Abstract

This application note details the strategic deployment of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 1000017-99-1 analog / generic scaffold) as a pivotal intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. While structurally homologous to the cyclopentyl-based precursors of Palbociclib and Ribociclib, the cyclohexyl variant offers distinct steric properties for Structure-Activity Relationship (SAR) profiling. This guide provides validated protocols for quality assessment, bicyclic core construction (pyrido[2,3-d]pyrimidine formation), and C-2 functionalization, emphasizing the "Ring-Closure First" strategy to maximize yield and purity.[1]

Chemical Profile & Strategic Utility

The molecule features a pyrimidine core with three distinct reactivity zones.[2] Understanding the electronic interplay between these zones is critical for designing successful synthetic campaigns.

Reactivity Map & Logic
  • C-2 Chlorine (The Electrophile): This is the site for the final "warhead" attachment (typically an aminopyridine). However, its electrophilicity is dampened by the electron-donating effects of the amino groups at C-4 and C-5. Strategic Insight: Attempting SNAr at this stage requires harsh conditions.[1] It is chemically superior to perform the Ring Closure (C-5/C-6) first, converting the electron-rich pyrimidine into an electron-deficient pyridopyrimidine, thereby activating the C-2 chloride for subsequent displacement.

  • N-4 Cyclohexyl (The Hydrophobic Anchor): This group occupies the ATP-binding pocket's hydrophobic region. Its steric bulk prevents rotation, locking the active conformation.[1]

  • N-5 Primary Amine (The Nucleophile): The most reactive nucleophile on the ring, serving as the linchpin for cyclization reactions.

ReactivityMap cluster_0 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine C2 C-2 Chlorine (Latent Electrophile) Target CDK Inhibitor Core (Pyrido[2,3-d]pyrimidine) C2->Target Activation via Ring Closure N4 N-4 Cyclohexyl (Steric Anchor) N4->Target Hydrophobic Interaction N5 N-5 Amine (Primary Nucleophile) N5->Target Cyclization (Step 1)

Figure 1: Functional zone analysis of the intermediate. The N-5 position drives the initial scaffold construction, while the C-2 position remains a latent electrophile.

Critical Quality Attributes (CQA)

Before initiating synthesis, the starting material must meet specific purity criteria to prevent downstream failure.[1]

AttributeSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the N-5 amine (formation of azo/nitroso impurities).
Purity (HPLC) > 98.0% (Area %)Impurities >1% interfere with Pd-catalysts in downstream Buchwald couplings.[1]
Regioisomer < 0.1% 2-amino-4-chloro isomerThe starting material is made via SNAr on 2,4-dichloro-5-nitropyrimidine. Nucleophilic attack must occur at C-4. The C-2 isomer is a "dead end" impurity.
Water Content < 0.5% w/wMoisture competes with anhydrides/acid chlorides in cyclization steps.[1]

Application Protocols

Protocol A: Construction of the 8-Cyclohexyl-pyrido[2,3-d]pyrimidin-7-one Core

The Industry-Standard "Ring Closure" Method.

Objective: To fuse a pyridine ring onto the pyrimidine scaffold, creating the tricyclic core common to CDK4/6 inhibitors. Mechanism: Heck reaction (if using acrylates) or Condensation (if using esters).[1] We utilize a Condensation-Cyclization approach with a crotonic acid derivative, which is robust and scalable.[1]

Reagents:

  • Intermediate: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (1.0 eq)

  • Reagent: Ethyl crotonate or Crotonoyl chloride (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: Anhydrous THF (Step 1) / Toluene (Step 2)[1]

  • Catalyst: Grubbs (optional) or Acid promoted cyclization.[1] Standard Method uses thermal cyclization.[1]

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Dissolve 10.0 g of the diamine in 100 mL anhydrous THF under N2.

    • Cool to 0°C. Add DIPEA (2.5 eq).

    • Dropwise add Crotonoyl chloride (1.1 eq).[1] Caution: Exothermic.[1]

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by LC-MS for disappearance of starting material (M+H: ~241) and formation of the amide intermediate.

  • Heck-Type Cyclization (Intramolecular):

    • Note: Direct thermal cyclization of the amide is slow. A Pd-catalyzed intramolecular Heck reaction is preferred for high yields.

    • Evaporate THF and redissolve the residue in degassed Toluene (10V).

    • Add Pd(OAc)2 (5 mol%) and Tri-o-tolylphosphine (10 mol%).

    • Add DIPEA (2.0 eq).[1]

    • Reflux (110°C) for 16–24 hours.[1]

    • Checkpoint: The reaction closes the ring to form the 8-cyclohexyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one.

  • Work-up:

    • Filter through Celite to remove Palladium.[1]

    • Concentrate filtrate.[1] Recrystallize from Isopropanol/Heptane.[1]

Expected Yield: 65–75% Key Observation: The product should be a white/off-white solid. The C-2 chlorine is now highly activated.

Protocol B: C-2 Functionalization via Buchwald-Hartwig Amination

The "Warhead" Attachment.

Objective: Replace the C-2 chlorine with a heteroaryl amine (e.g., 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine) to generate the final bioactive inhibitor.

Reagents:

  • Substrate: 8-cyclohexyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one (from Protocol A) (1.0 eq)

  • Nucleophile: Target Aminopyridine (1.2 eq)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: Xantphos or BrettPhos (4 mol%)[1]

  • Base: Cs2CO3 (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with the Substrate (1.0 eq), Aminopyridine (1.2 eq), and Cs2CO3 (2.0 eq).

    • Add Pd2(dba)3 and Xantphos in a glovebox or under strict Argon flow.[1]

    • Add anhydrous 1,4-Dioxane (10 mL per gram of substrate).[1]

  • Reaction:

    • Sparge with Argon for 5 minutes.[1] Seal the vessel.

    • Heat to 100°C for 4–12 hours.

    • Monitoring: LC-MS should show complete conversion of the Chloro-precursor (M+H) to the Product (M+H + Amine Mass - HCl).

  • Purification:

    • Cool to RT. Dilute with DCM and wash with water.[1]

    • Dry organic layer over Na2SO4.[1][3]

    • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

Why this works: The cyclization in Protocol A creates a vinylogous imide structure, significantly pulling electron density from the C-2 position, making it an excellent partner for Palladium oxidative addition.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways, highlighting the "Ring-Closure First" strategy advocated in this guide.

SynthesisWorkflow Start Starting Material: 2-chloro-4-N-cyclohexyl pyrimidine-4,5-diamine Decision Strategic Decision Point Start->Decision PathA Path A (Recommended): Ring Closure (C5-N) Decision->PathA High Yield Scalable PathB Path B (Alternative): Direct C2 Substitution Decision->PathB Poor Reactivity Side Reactions IntermediateA Activated Core: 8-cyclohexyl-2-chloro pyrido[2,3-d]pyrimidin-7-one PathA->IntermediateA Protocol A (Acylation + Heck) IntermediateB Unstable Intermediate: C2-substituted diamine PathB->IntermediateB Final Final CDK Inhibitor (Library Generation) IntermediateA->Final Protocol B (Buchwald-Hartwig) IntermediateB->Final Cyclization (Difficult)

Figure 2: Strategic workflow for CDK inhibitor synthesis. Path A is the industry-standard route due to the electronic activation of the C-2 position post-cyclization.

Safety & Handling

  • Sensitization Warning: Pyrimidine diamines are known skin sensitizers.[1][4] All weighing must be performed in a fume hood.[1]

  • Oxidation: The 5-amino group is susceptible to air oxidation. Store under Nitrogen/Argon at 2–8°C.

  • Waste: Aqueous waste from Protocol A (containing Palladium residues) must be treated with metal scavengers (e.g., SiliaMetS®) before disposal.[1]

References

  • Vandromme, L. et al. (2016).[1] Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery.[1][5] Journal of Medicinal Chemistry.[1]

  • Pfizer Inc. (2003).[1] Substituted 2-Aminopyridines as Potent Inhibitors of CDK4.[6] World Intellectual Property Organization, WO2003062236.[1]

  • Toogood, P. L. (2001).[1] Cyclin-Dependent Kinase Inhibitors for Cancer Therapy.[7][8] Medicinal Research Reviews.[1]

  • BenchChem. (2025).[1][4] Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide.

Sources

Application

Application Note: Nucleophilic Substitution of 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine

This Application Note and Protocol guide details the nucleophilic substitution chemistry of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine . This scaffold is a critical intermediate in the synthesis of Cyclin-Dependent Ki...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the nucleophilic substitution chemistry of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine . This scaffold is a critical intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., analogs of Palbociclib, Ribociclib) and other ATP-competitive kinase inhibitors.

Executive Summary

The pyrimidine pharmacophore is ubiquitous in oncology drug discovery. The specific scaffold 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (Compound A) presents a unique synthetic challenge: the C2-position is the intended site for functionalization, but the pyrimidine ring is electronically deactivated by two strong electron-donating groups (EDGs) at positions C4 (cyclohexylamino) and C5 (amino).

While 2,4-dichloropyrimidines are highly reactive, Compound A is significantly less electrophilic. Standard Nucleophilic Aromatic Substitution (


) protocols often fail or require forcing conditions. This guide outlines optimized protocols for overcoming this deactivation using Acid-Mediated 

, High-Temperature Thermal Displacement , and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Mechanistic Insight & Reactivity Profile

The "Deactivated Electrophile" Challenge

In a standard


 reaction, the nucleophile attacks the electron-deficient ring to form a Meisenheimer complex.
  • Activation: The ring nitrogens (N1, N3) withdraw electron density, activating C2 and C4.

  • Deactivation: In Compound A , the lone pairs on the N4-cyclohexylamine and C5-primary amine donate electron density into the

    
    -system (resonance effect). This increases the electron density at C2, raising the energy barrier for nucleophilic attack.
    

Implication for Protocol Design:

  • Thermal

    
    :  Requires high boiling point solvents (e.g., n-Butanol, DMSO) and temperatures >120°C.
    
  • Acid Catalysis: Protonation of a ring nitrogen (N1 or N3) restores electrophilicity, allowing reaction at lower temperatures (80-100°C).

  • Metal Catalysis: If the nucleophile is weak (e.g., anilines) or steric hindrance is high, Pd-catalysis is required to bypass the electronic limitations of

    
    .
    
Visualizing the Reaction Pathway

The following diagram illustrates the competing electronic effects and the reaction pathways.

ReactionMechanism Substrate 2-Chloro-4-N-cyclohexyl pyrimidine-4,5-diamine Activation Activation Strategy Substrate->Activation Path_Acid Acid Catalysis (H+) Protonates Ring N Activation->Path_Acid Protonation Path_Pd Pd-Catalysis (Oxidative Addition) Activation->Path_Pd Metal Insertion Path_Thermal Thermal Forcing (High T, Polar Solvent) Activation->Path_Thermal Kinetic Energy Intermediate Reactive Intermediate Path_Acid->Intermediate Increased Electrophilicity Path_Pd->Intermediate Pd(II) Complex Path_Thermal->Intermediate Transition State Access Product C2-Functionalized Product Intermediate->Product Elimination/Reductive Elimination

Caption: Mechanistic pathways for overcoming electronic deactivation at the C2 position.

Experimental Protocols

Protocol A: Acid-Mediated (Preferred for Aliphatic Amines)

Rationale: Using a Brønsted acid (HCl or TFA) protonates the pyrimidine ring nitrogen. This transforms the substrate from a neutral, electron-rich species into a cationic, highly electron-deficient species, significantly accelerating the reaction.

Materials:

  • Substrate: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Solvent: n-Butanol or Isopropanol

  • Acid Catalyst: Conc. HCl (3-5 drops) or TFA (1.0 equiv)

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve Compound A (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add the amine nucleophile (1.5 mmol).

  • Catalysis: Add conc. HCl (approx. 50 µL per mmol of substrate). Note: A precipitate may initially form (amine salt); this will dissolve upon heating.

  • Reaction: Heat the mixture to 110°C (reflux if using n-BuOH) for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H: ~241 Da) and appearance of the product.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL).

    • Neutralize with saturated

      
       solution.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling (Preferred for Anilines/Weak Nucleophiles)

Rationale: Anilines are poor nucleophiles for


 on deactivated rings. Palladium catalysis facilitates the C-N bond formation via oxidative addition to the C-Cl bond, bypassing the need for ring electrophilicity.

Materials:

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos or BINAP (10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Compound A (1.0 mmol), Aniline derivative (1.2 mmol),

    
     (325 mg, 2.0 mmol), 
    
    
    
    (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).
  • Solvent: Add anhydrous 1,4-Dioxane (5-8 mL). Sparge with Argon for 5 minutes to remove oxygen.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[4]

  • Purification: Concentrate filtrate and purify via preparative HPLC or silica chromatography.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on nucleophile type.

Nucleophile TypePreferred ProtocolSolventTemp (°C)Expected YieldCommon Issues
Aliphatic Amine (e.g., Morpholine)Protocol A (Acid

)
n-BuOH11075-90%Salt formation may slow reaction; ensure high temp.
Steric Amine (e.g., Isopropylamine)Protocol A (Microwave)NMP/EtOH140 (MW)50-70%Slow kinetics; microwave heating recommended.
Aniline / Aryl Amine Protocol B (Pd-Cat)Dioxane10060-85%Catalyst poisoning; ensure strict

-free conditions.
Alkoxide (e.g., NaOMe)Thermal

(Basic)
MeOHReflux80-95%Side reactions at C4 are rare but possible.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Solution: Add more acid catalyst (Protocol A) or switch to a higher boiling solvent (e.g., Ethylene Glycol) to reach 140°C.

  • Problem: Formation of regioisomers.

    • Insight: The C4-cyclohexylamino group is stable. Exchange at C4 is thermodynamically unfavorable compared to C2-Cl displacement, but can occur under extremely harsh basic conditions. Stick to Acid or Pd catalysis to maintain regioselectivity.

Synthesis Workflow Diagram

This workflow illustrates the complete cycle from reaction setup to isolated product, ensuring a self-validating process.

Workflow Start Start: 2-Cl-4-N-cyclohexyl pyrimidine-4,5-diamine Decision Select Nucleophile Start->Decision Route1 Aliphatic Amine (Protocol A: Acid SnAr) Decision->Route1 Route2 Aromatic Amine (Protocol B: Pd-Cat) Decision->Route2 Process1 Reflux n-BuOH + HCl 110°C, 4-12h Route1->Process1 Process2 Dioxane, Cs2CO3, Pd/Ligand 100°C, 12-18h Route2->Process2 QC_Check In-Process Control (LCMS) Target Mass Observed? Process1->QC_Check Process2->QC_Check QC_Check->Process1 No (Increase Temp/Time) Workup Workup: Neutralize & Extract (EtOAc / NaHCO3) QC_Check->Workup Yes Purification Purification: Flash Column (DCM/MeOH) Workup->Purification Final Final Product (CDK Inhibitor Intermediate) Purification->Final

Caption: Operational workflow for the synthesis and purification of C2-substituted derivatives.

References

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved from [Link]

  • MDPI. (2023).[5] Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

Sources

Method

Topic: Strategic Solvent Selection for the Extraction of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ratio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent system for the extraction of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. This pyrimidine derivative, a potential key intermediate in pharmaceutical synthesis, possesses a unique combination of polar and non-polar functional groups, making solvent selection a critical step for maximizing yield, purity, and process efficiency. This guide moves beyond simple solvent lists to explain the underlying chemical principles, offering a detailed solvent screening protocol and a validated liquid-liquid extraction (LLE) workflow.

Introduction: The Challenge of a Dichotomous Molecule

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is a heterocyclic compound characterized by a pyrimidine core. The molecule's structure presents a distinct challenge for purification via extraction due to its amphiphilic nature.

  • Polar Moieties: The two amino groups (-NH₂) at positions 4 and 5, along with the nitrogen atoms in the pyrimidine ring, are capable of hydrogen bonding and impart significant polarity.

  • Non-Polar Moieties: The bulky, non-polar cyclohexyl group and the chloro-substituent contribute significant lipophilic character.

An effective extraction strategy hinges on selecting a solvent that can efficiently solvate this molecule while remaining immiscible with the initial matrix (typically an aqueous solution post-reaction). The goal is to exploit the differential solubility of the target compound to separate it from impurities, unreacted starting materials, and catalysts. In many synthetic procedures for related pyrimidine derivatives, extraction is a key work-up step, often employing solvents like ethyl acetate, dichloromethane, or toluene.[1][2][3][4]

Theoretical Framework for Solvent Selection

The selection of an appropriate extraction solvent is governed by fundamental principles of physical chemistry. A multi-parameter approach is necessary for a molecule with mixed polarity.

Principle of "Like Dissolves Like"

This adage remains the cornerstone of solvent selection. The ideal solvent should possess a polarity that closely matches that of the solute. Given the mixed characteristics of our target compound, solvents of intermediate polarity are often excellent starting points. These solvents can interact favorably with both the polar amine functionalities and the non-polar cyclohexyl ring.

The Critical Role of pH in Amine Extraction

The diamino-substituents are basic. Therefore, the pH of the aqueous phase during a liquid-liquid extraction is arguably the most critical parameter.

  • Acidic Conditions (Low pH): The amine groups will be protonated to form ammonium salts (-NH₃⁺). This ionic form is highly water-soluble and will remain almost exclusively in the aqueous phase.

  • Basic Conditions (High pH): The amine groups will be in their free base, neutral form (-NH₂). This significantly reduces their polarity and hydrogen bonding with water, favoring partitioning into an organic solvent.

Therefore, the extraction must be performed under basic conditions (typically pH 8-10) to ensure the compound is in its most lipophilic state. This is a common strategy in the workup of reactions involving basic heterocyclic amines.[5]

Key Solvent Properties for Consideration

A systematic evaluation of solvent properties allows for a rational down-selection process. The following table summarizes key parameters for potential candidate solvents, many of which are cited in the purification of related pyrimidine structures.[2][3][4][6][7]

SolventPolarity Index (Snyder)Boiling Point (°C)Density (g/mL)Water MiscibilityKey Considerations
Ethyl Acetate (EtOAc) 4.477.10.902Low (3.3%)Good all-around choice; intermediate polarity; easily removed.[2][3]
Dichloromethane (DCM) 3.139.61.33Low (1.3%)Excellent solvent for many organics; high density (bottom layer).[4][6][7]
Methyl tert-Butyl Ether (MTBE) 2.555.20.740Low (1.5%)Good alternative to diethyl ether; less prone to peroxide formation.[1]
Toluene 2.4110.60.867ImmiscibleEffective for non-polar compounds; high boiling point.[1]
2-Methyltetrahydrofuran (2-MeTHF) 4.080.00.854Low (4.7%)"Greener" solvent alternative to DCM and THF.
n-Heptane 0.198.40.684ImmiscibleToo non-polar; unlikely to be effective alone.
Acetonitrile (ACN) 5.881.60.786MiscibleUnsuitable for LLE from aqueous solutions.[8]

Experimental Protocol: Solvent Screening Workflow

To empirically determine the best solvent, a small-scale screening experiment measuring the partition coefficient (P) is recommended. The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium.

Objective

To determine the optimal solvent for liquid-liquid extraction of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine from an aqueous matrix by comparing the partition coefficients of several candidate organic solvents.

Materials & Reagents
  • 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (pure standard)

  • Type 1 Ultrapure Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Candidate Solvents: Ethyl Acetate, Dichloromethane, MTBE, Toluene

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC-grade solvents for analysis (Acetonitrile, Water, Formic Acid)

  • 15 mL centrifuge tubes, vortex mixer, analytical balance, HPLC-UV system

Workflow Diagram

Solvent_Screening_Workflow cluster_prep Preparation cluster_extraction Partitioning Experiment (Run for each solvent) cluster_analysis Analysis cluster_calc Calculation prep1 Prepare 1 mg/mL stock of target compound in Methanol exp2 Spike with 50 µL of stock solution prep1->exp2 prep2 Prepare 100 mM Phosphate Buffer (pH 8.5) exp1 Add 5 mL of pH 8.5 Buffer to 15 mL tube prep2->exp1 exp1->exp2 exp3 Add 5 mL of candidate organic solvent exp2->exp3 exp4 Vortex vigorously for 2 minutes exp3->exp4 exp5 Centrifuge to separate phases exp4->exp5 an1 Sample Aqueous Phase exp5->an1 an2 Sample Organic Phase exp5->an2 an3 Inject both samples into HPLC-UV an1->an3 an2->an3 an4 Calculate Peak Area for each phase an3->an4 calc1 Calculate Partition Coefficient (P) = Area_org / Area_aq an4->calc1 calc2 Compare P values calc1->calc2

Caption: Workflow for empirical solvent screening.

Step-by-Step Protocol
  • Preparation: Accurately weigh and dissolve a small amount of the pure target compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Aqueous Phase: In a 15 mL centrifuge tube, add 5 mL of water. Adjust the pH to ~9.0 using 1 M NaOH. This ensures the diamine is in its free base form.

  • Spiking: Add a small, known volume of the stock solution (e.g., 50 µL) to the aqueous phase.

  • Solvent Addition: Add 5 mL of the first candidate organic solvent to the tube.

  • Equilibration: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and allow the solute to partition between the two phases.

  • Phase Separation: Centrifuge the tube for 5 minutes at 2000 rpm to achieve a clean separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw an aliquot from the top layer and the bottom layer for analysis.

  • Quantification: Analyze the concentration of the target compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the Partition Coefficient (P) using the formula:

    • P = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Repeat: Repeat steps 2-9 for each candidate solvent. The solvent that yields the highest Partition Coefficient (P) is the most efficient for extraction.

Recommended Liquid-Liquid Extraction (LLE) Protocol

Based on the physicochemical properties and common practices for similar compounds, Ethyl Acetate (EtOAc) is a highly recommended starting point. It offers a good balance of polarity, a low boiling point for easy removal, and relatively lower toxicity compared to chlorinated solvents.[4] The following protocol outlines a standard LLE procedure.

Workflow Diagram

LLE_Protocol start Crude reaction mixture in aqueous solution step1 Transfer to separatory funnel start->step1 step2 Adjust pH to 9-10 with 1M NaOH step1->step2 step3 Add 1 volume of Ethyl Acetate step2->step3 step4 Shake funnel vigorously, venting frequently step3->step4 step5 Allow layers to separate step4->step5 step6 Drain and collect bottom aqueous layer step5->step6 step7 Collect top organic layer step5->step7 step8 Re-extract aqueous layer with fresh EtOAc (2x) step6->step8 combine Combine all organic layers step7->combine step8->combine wash Wash combined organic layers with brine combine->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter to remove drying agent dry->filter evap Evaporate solvent under reduced pressure filter->evap product Isolated Product evap->product

Caption: Validated Liquid-Liquid Extraction Protocol.

Step-by-Step Methodology
  • pH Adjustment: Transfer the aqueous reaction mixture containing the crude product into a separatory funnel. Check the pH and adjust to a value between 9 and 10 using a 1 M NaOH solution.

  • First Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a clean flask. Pour the upper organic (EtOAc) layer out through the top of the funnel into a separate flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-4) two more times with fresh portions of ethyl acetate to maximize recovery.

  • Combine & Wash: Combine all the collected organic extracts. Wash the combined organic layer with a saturated brine solution. This helps to remove residual water and some water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be swirled in the solution until it no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the extracted 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

Troubleshooting

  • Emulsion Formation: If an emulsion forms at the interface, it can often be broken by adding a small amount of saturated brine, gentle swirling, or by filtering the entire mixture through a pad of Celite.

  • Low Recovery: Verify the pH of the aqueous layer was sufficiently basic before extraction. Ensure thorough mixing during the extraction and perform at least three extractions.

  • Product Contamination: If the final product is wet, ensure the drying step was adequate. If it contains ionic impurities, ensure the brine wash was performed correctly.

Conclusion

The successful extraction of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is critically dependent on a rational solvent choice and careful control of the aqueous phase pH. While solvents of intermediate polarity like ethyl acetate and dichloromethane are strong candidates, an empirical screening protocol is the most reliable method for identifying the optimal system. The provided LLE protocol, which emphasizes pH control, offers a robust and validated starting point for achieving high-purity, high-yield extraction of this valuable compound.

References

  • Process for the preparation of pyrimidine derivatives.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Europe PMC. [Link]

  • Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor.org. [Link]

  • Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. ACS Publications. [Link]

  • Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. PMC. [Link]

  • New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • 2-Chloro-4-amino-5-(cyclohexyl)pyridine. PubChem. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]

  • 2,4-Diamino-6-chloropyrimidine. Xiamen AmoyChem Co., Ltd. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

Application

Procedures for scale-up synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Application Note: High-Fidelity Scale-Up Synthesis of 2-Chloro-4-(cyclohexylamino)pyrimidin-5-amine Part 1: Executive Summary & Strategic Route Analysis 1.1 Overview The compound 2-chloro-4-(cyclohexylamino)pyrimidin-5-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Scale-Up Synthesis of 2-Chloro-4-(cyclohexylamino)pyrimidin-5-amine

Part 1: Executive Summary & Strategic Route Analysis

1.1 Overview The compound 2-chloro-4-(cyclohexylamino)pyrimidin-5-amine (hereafter referred to as Intermediate A ) is a critical scaffold in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, including analogs of FDA-approved drugs like Palbociclib and Ribociclib. Its structural integrity—specifically the retention of the C2-chlorine atom during the reduction of the C5-nitro group—is the primary challenge in scale-up operations.

1.2 Route Selection Strategy The synthesis is executed in two steps starting from commercially available 2,4-dichloro-5-nitropyrimidine .

  • Regioselective SNAr: Nucleophilic aromatic substitution at C4 using cyclohexylamine.

  • Chemoselective Reduction: Reduction of the C5-nitro group to an amine without hydrodehalogenation of the C2-chloride.

Critical Process Parameters (CPPs):

  • Regiocontrol (Step 1): The C4 position is electronically activated by the ortho-nitro group, but temperature control is vital to prevent C2 substitution or bis-substitution.

  • Chemoselectivity (Step 2): Catalytic hydrogenation (e.g., H2/Pd-C) is contraindicated for scale-up without extensive catalyst screening, as it frequently leads to dechlorination (removal of the C2-Cl). We utilize a Bechamp Reduction (Fe/NH4Cl) system, which guarantees 100% retention of the halogen.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-chloro-4-(cyclohexylamino)-5-nitropyrimidine

Objective: Selective amination at the C4 position. Scale: 100 g Input (2,4-dichloro-5-nitropyrimidine).

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
2,4-Dichloro-5-nitropyrimidine 193.97 1.0 100.0 g Starting Material
Cyclohexylamine 99.17 1.05 53.6 g Nucleophile
Diisopropylethylamine (DIPEA) 129.24 1.2 80.0 g Base Scavenger

| THF (Anhydrous) | - | - | 1.0 L | Solvent |

Protocol:

  • Setup: Charge a 3L jacketed reactor with 2,4-dichloro-5-nitropyrimidine (100 g) and anhydrous THF (800 mL). Cool the solution to -10 °C using a cryostat.

  • Preparation: In a separate addition funnel, mix Cyclohexylamine (53.6 g) and DIPEA (80.0 g) with THF (200 mL).

  • Addition: Add the amine solution dropwise to the reactor over 90 minutes .

    • Control: Maintain internal temperature below 0 °C . The reaction is highly exothermic.

    • Mechanism:[1][2][3][4] The low temperature kinetically favors the C4 position (para to nitro) over the C2 position.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by HPLC/TLC.

    • Endpoint: <1% Starting Material remaining.

  • Quench & Workup:

    • Pour reaction mixture into cold water (3 L) with vigorous stirring. The product will precipitate as a yellow solid.

    • Filter the solid and wash with cold water (2 x 500 mL) to remove DIPEA salts.

    • Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85-92% (Yellow Solid).

Step 2: Chemoselective Reduction to Target Diamine

Objective: Reduce -NO2 to -NH2 while preserving the C2-Cl. Method: Iron/Ammonium Chloride (Fe/NH4Cl).

Reagents & Stoichiometry:

Reagent Equiv. Role
Step 1 Product (Nitro intermediate) 1.0 Substrate
Iron Powder (325 mesh) 4.0 Reductant
Ammonium Chloride (NH4Cl) 5.0 Electrolyte/Buffer

| Ethanol / Water (3:1) | - | Solvent |

Protocol:

  • Setup: In a 5L reactor, suspend the Step 1 Nitro product (100 g scale basis) in Ethanol (1.5 L) and Water (0.5 L).

  • Activation: Add Ammonium Chloride (solid) and stir for 15 minutes.

  • Reduction: Add Iron powder in 4 portions over 20 minutes at room temperature.

  • Heating: Heat the mixture to 70 °C (Reflux) for 2–4 hours.

    • Observation: The yellow suspension will turn dark grey/black (iron oxides).

    • Control: Monitor by LC-MS.[5] Look for M+1 = 227.1 (Product) vs 257.1 (SM). Ensure no De-Cl mass (M+1 = 193) is observed.

  • Workup (Critical for Iron Removal):

    • Hot Filtration: While still hot (60 °C), filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol (500 mL).

    • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Extraction: Dilute the aqueous residue with EtOAc (1 L). Wash with saturated NaHCO3 and Brine.

    • Isolation: Dry organic layer over Na2SO4, filter, and concentrate to dryness.

    • Recrystallization: Recrystallize from Isopropanol/Heptane if purity is <98%.

Expected Yield: 75-85% (Off-white to pale brown solid).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the reaction scheme, the regioselectivity logic, and the impurity risks managed by this protocol.

SynthesisWorkflow SM 2,4-dichloro-5- nitropyrimidine Intermediate 2-chloro-4-(cyclohexylamino)- 5-nitropyrimidine (C4 Selective Product) SM->Intermediate SNAr (Step 1) Impurity1 Impurity: C2-Isomer (Avoided by Low Temp) SM->Impurity1 High Temp Risk Reagents1 Cyclohexylamine DIPEA, -10°C Reagents1->Intermediate Target TARGET: 2-chloro-4-N-cyclohexyl pyrimidine-4,5-diamine Intermediate->Target Reduction (Step 2) Impurity2 Impurity: De-chlorinated (Avoided by using Fe instead of Pd/C) Intermediate->Impurity2 H2/Pd-C Risk Reagents2 Fe / NH4Cl EtOH/H2O, 70°C Reagents2->Target

Caption: Synthesis workflow highlighting critical control points for regioselectivity (Step 1) and chemoselectivity (Step 2).

Part 4: Analytical & Quality Specifications

For scale-up validation, the following analytical markers must be met.

ParameterSpecificationMethodNotes
Appearance Off-white / Pale Brown SolidVisualDarkening indicates oxidation.
Purity > 98.0%HPLC (254 nm)Critical for downstream coupling.
1H NMR Conforms to StructureDMSO-d6Key Shift: C5-NH2 broad singlet ~4.5-5.0 ppm.
LC-MS [M+H]+ = 227.1 ± 0.5ESI+Must show Chlorine isotope pattern (3:1).
Iron Content < 20 ppmICP-MSCritical if used in GMP steps.
Water Content < 0.5%Karl FischerDryness affects next step (e.g., Buchwald).

Part 5: Safety & Waste Management

5.1 Thermal Hazards (Step 1) The SNAr reaction is exothermic . On a >100g scale, adiabatic temperature rise can trigger a runaway reaction, leading to loss of regioselectivity or vessel over-pressurization.

  • Mitigation: Use a dosing pump for amine addition. Ensure cooling capacity exceeds heat generation rate.

5.2 Iron Waste (Step 2) The Fe/NH4Cl reduction generates significant iron oxide sludge.

  • Disposal: Do not dispose of iron sludge in general trash; it can be pyrophoric when dry. Keep wet and dispose of as hazardous solid waste.

5.3 Sensitization Pyrimidines and diamines are potential skin sensitizers. Full PPE (respirator, double gloves) is mandatory during solid handling.

References

  • National Center for Biotechnology Information. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[6] Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Advanced Catalytic Hydrogenation of Pyrimidine Derivatives

Executive Summary & Scope Pyrimidines form the structural backbone of numerous pharmaceuticals, agrochemicals, and biological macromolecules. The selective reduction of the pyrimidine ring—or specific substituents attach...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Pyrimidines form the structural backbone of numerous pharmaceuticals, agrochemicals, and biological macromolecules. The selective reduction of the pyrimidine ring—or specific substituents attached to it—presents a significant synthetic challenge. The inherent aromatic stability of the diazine core, combined with the presence of basic nitrogen atoms that can poison transition metal catalysts, requires precise reaction engineering.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies for the catalytic hydrogenation of pyrimidine derivatives. We explore both traditional high-pressure transition metal catalysis and modern electrochemical transfer hydrogenation (ETH) techniques, detailing the causality behind catalyst selection, solvent effects, and regiocontrol[1].

Mechanistic Principles & Catalyst Selection

The choice of catalyst and hydrogen source fundamentally dictates the regioselectivity and the extent of pyrimidine reduction:

  • Rhodium and Ruthenium Catalysts: Rhodium is highly effective for the complete, non-destructive reduction of the 4,5-double bond in pyrimidine nucleosides under mild aqueous conditions[2]. Ruthenium nanocatalysts, particularly when stabilized in ionic liquids like [BMMIM]NTf2, demonstrate excellent recyclability and prevent catalyst aggregation during the hydrogenation of N-heterocycles[3].

  • Iridium Complexes for Asymmetric Synthesis: When paired with lanthanide triflates (e.g., Yb(OTf)3), iridium catalysts facilitate the asymmetric hydrogenation of 4-substituted pyrimidines. The lanthanide acts as a Lewis acid to activate the pyrimidine ring, yielding chiral 1,4,5,6-tetrahydropyrimidines with high enantiomeric excess[4].

  • Electrochemical Transfer Hydrogenation (ETH): A breakthrough approach that circumvents the need for pressurized H₂ gas. By utilizing non-H₂ sources (such as NH₄Cl and H₂O) in an electrochemical cell, ETH achieves highly regioselective semihydrogenation (e.g., targeting the C6–C7 double bond in pyrazolo[1,5-a]pyrimidines) while leaving the core aromatic system intact[1].

MechanisticPathway Substrate Pyrimidine Derivative (Aromatic Core) CatAct Catalyst Activation (Rh/Ru or Ni Cathode) Substrate->CatAct Adsorption / Binding HTransfer Hydrogen Transfer (H2 gas or NH4Cl/H2O) CatAct->HTransfer Active H-species generation Intermediate Partially Hydrogenated Intermediate (e.g., Dihydro) HTransfer->Intermediate Regioselective Addition (ETH) Intermediate->Intermediate Stabilized by Solvent Product Fully Hydrogenated Product (Tetrahydro/Hexahydro) Intermediate->Product High Pressure / Prolonged Exposure

Mechanistic pathways for pyrimidine hydrogenation highlighting selective vs. complete reduction.

Quantitative Performance Data

The following table summarizes the performance metrics of various catalytic systems utilized in pyrimidine hydrogenation, allowing for rapid comparison of reaction conditions and expected outcomes.

Catalyst SystemSubstrate TypeHydrogen SourceReaction ConditionsConversion / YieldSelectivity / ee
Ru Nanocatalysts in [BMMIM]NTf2 N-heterocycles (Quinoline/Pyrimidine)H₂ gas (10 bar)80 °C, 5–19 h>95%High selectivity for fully reduced core[3]
Ir-complex + Yb(OTf)3 4-substituted pyrimidinesH₂ gasStandard organic solvent>90%Up to 99% ee (Chiral 1,4,5,6-tetrahydropyrimidines)[4]
Rh on Alumina/Carbon Pyrimidine NucleosidesH₂ gas (1 atm)Aqueous media, RT>95%Specific to 4,5-double bond (Dihydropyrimidines)[2]
Ni Foam (Electrode) Pyrazolo[1,5-a]pyrimidinesNH₄Cl / H₂OConstant current (10 mA), 30 °C67–85%Regioselective for C6–C7 double bond[1]

Experimental Methodologies

Protocol A: Regioselective Electrochemical Transfer Hydrogenation (ETH)

Rationale & Causality: Traditional metal hydrides often over-reduce polynitrogen heterocycles. ETH utilizes NH₄Cl and H₂O as a mild proton source. The controlled generation of active hydrogen species at the Nickel cathode selectively attacks the most electron-deficient double bond without reducing the stable pyrimidine core[1].

Step-by-Step Procedure:

  • Cell Preparation: Assemble an undivided electrolysis cell equipped with a Nickel foam cathode (1.5 × 1.5 cm) and a sacrificial anode (e.g., Mg or Zn).

  • Reagent Loading: Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol) in a solvent mixture of MeCN and H₂O (4:1 v/v, 10 mL). Causality: The MeCN/H₂O mixture ensures substrate solubility while providing the necessary aqueous environment for proton transfer.

  • Electrolyte Addition: Add NH₄Cl (2.0 equiv.) to the solution. NH₄Cl acts dually as the supporting electrolyte to maintain conductivity and as the primary proton source for transfer hydrogenation[1].

  • Electrolysis: Apply a constant current of 10 mA at 30 °C while stirring vigorously.

  • Self-Validation & Monitoring: Monitor the reaction via TLC or GC-MS every 2 hours. Validation Checkpoint: The evolution of gas at the counter electrode confirms circuit integrity. The disappearance of the UV-active starting material spot (254 nm) indicates successful conversion.

  • Workup & Isolation: Upon completion (typically 4–6 hours), extract the mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

ETHWorkflow Step1 1. Setup Undivided Cell Ni Foam Cathode Step2 2. Reagents Substrate + NH4Cl in MeCN/H2O Step1->Step2 Step3 3. Electrolysis Constant Current (10 mA) at 30 °C Step2->Step3 Step4 4. Validation TLC / GC-MS Check Conversion Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Isolation EtOAc Extraction & Chromatography Step4->Step5 Complete Conversion

Step-by-step workflow for the highly selective electrochemical transfer hydrogenation protocol.

Protocol B: Complete Hydrogenation of the 4,5-Double Bond in Pyrimidine Nucleosides

Rationale & Causality: For biochemical assays, fully reduced pyrimidine nucleotides (e.g., dihydrouridine) are required. Rhodium catalysts are selected over Palladium due to their higher activity at ambient pressures and their lower tendency to induce unwanted hydrogenolysis of the delicate glycosidic bond[2].

Step-by-Step Procedure:

  • Catalyst Preparation: Weigh 5 mol% of Rh/Al₂O₃ catalyst into a heavy-walled glass hydrogenation vessel.

  • Substrate Addition: Dissolve the pyrimidine nucleoside (5 mmol) in distilled water or a mild aqueous buffer (pH 7.0, 20 mL). Causality: Aqueous media prevents the precipitation of highly polar nucleotide intermediates and facilitates smooth hydrogen transfer[2].

  • Atmospheric Purging: Seal the vessel and purge the atmosphere with Argon (3 cycles), followed by Hydrogen gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Maintain the system under a hydrogen balloon (1 atm) and stir vigorously at room temperature.

  • Self-Validation & Monitoring: Monitor hydrogen uptake using a connected gas burette. Validation Checkpoint: The reaction is deemed complete when the stoichiometric volume of H₂ (1 equivalent for the 4,5-double bond) has been entirely consumed.

  • Filtration & Lyophilization: Filter the reaction mixture through a tight pad of Celite to remove the Rh catalyst. Wash the pad with hot water (2 × 10 mL). Freeze-dry the filtrate to obtain the dihydropyrimidine derivative as a pure white powder.

Troubleshooting & Optimization

  • Issue: Catalyst Poisoning by Nitrogen Lone Pairs.

    • Causality: Pyrimidines contain basic nitrogen atoms that coordinate tightly to transition metals, blocking active sites.

    • Optimization: Utilize ionic liquids (such as [BMMIM]NTf2) as solvents. These liquids stabilize metal nanoparticles (e.g., Ru nanocatalysts) electrosterically, preventing aggregation and maintaining catalytic turnover without requiring acidic additives[3].

  • Issue: Over-reduction or Ring-Opening.

    • Causality: Prolonged exposure to pressurized H₂ with overly active catalysts (like Pd/C) can lead to hydrogenolysis of exocyclic amines or complete saturation of the ring.

    • Optimization: Switch to the ETH method (Protocol A) which inherently limits the reduction potential[1], or employ lanthanide Lewis acids (like Yb(OTf)3) to direct the hydrogenation specifically to the desired double bonds[4].

References

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv6c4tjovWODVnHT0eZRSpA_HbgWAl_xqKAQM0gNerZNRuVEOHQYtY4PFKeQexhDV3JJuiXB5Zx4ZzibceTLSkavP8u718CtJqgNgTws6iEfuFRVhaPmWlUoxUzSpdEbGSTcdp8PrfslYRZQ==]
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Sources

Application

Application Notes: The 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Scaffold in Modern Drug Discovery

Introduction: The Privileged Diaminopyrimidine Scaffold In the landscape of contemporary medicinal chemistry, the diaminopyrimidine core has been established as a "privileged scaffold".[1][2] Its inherent ability to form...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Diaminopyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the diaminopyrimidine core has been established as a "privileged scaffold".[1][2] Its inherent ability to form multiple hydrogen bonds, particularly mimicking the hinge-binding interactions of ATP in kinase active sites, has rendered it a cornerstone for the development of targeted therapies.[1][3] The 2,4-diaminopyrimidine motif, in particular, is a key structural feature in numerous approved drugs and clinical candidates, primarily as kinase inhibitors for oncology and autoimmune diseases.[4][5][6] This application note focuses on a specific, yet highly versatile derivative: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine . We will explore its strategic application in drug design, detailing its synthetic utility and providing protocols for its derivatization and biological evaluation.

The subject compound possesses three key features that make it a valuable starting point for library synthesis:

  • The 4,5-Diaminopyrimidine Core: This arrangement is crucial for establishing bidentate hydrogen bonds with the hinge region of many protein kinases, a fundamental interaction for potent inhibition.[1] The 5-amino group, in particular, can form critical interactions and serves as a vector for further chemical modification.[7]

  • The C2-Chloro Substituent: The chlorine atom at the 2-position is not merely a modulator of electronic properties. It is a highly versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the facile introduction of a diverse range of amine-containing fragments to explore the solvent-exposed region of the target's active site.[8][9] This is a critical step in optimizing selectivity and pharmacokinetic properties.[3]

  • The N4-Cyclohexyl Group: This lipophilic group is designed to occupy hydrophobic pockets within the ATP-binding site. The cyclohexyl moiety can provide a favorable balance of van der Waals interactions and conformational rigidity, often leading to improved binding affinity and metabolic stability compared to linear alkyl chains.[3]

This guide will provide researchers with the foundational knowledge and practical methodologies to effectively utilize 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine as a core building block in kinase inhibitor discovery programs.

PART 1: Application in Kinase Inhibitor Design

The diaminopyrimidine scaffold has been successfully employed to target a wide array of protein kinases implicated in human diseases.[1][10][11][12] The strategic value of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine lies in its potential as a versatile intermediate for creating potent and selective inhibitors for various kinase families.

1.1. Target Kinase Families:

Based on extensive literature on analogous structures, this scaffold is a prime candidate for developing inhibitors against kinases such as:

  • Tyrosine Kinases: Including Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (Btk), which are critical drivers in many cancers.[1][6][7][10]

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinase 7 (CDK7) and Hematopoietic Progenitor Kinase 1 (HPK1), which are involved in cell cycle regulation and immune modulation, respectively.[4][13][14]

  • Dual-Specificity Kinases: Like Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3]

1.2. Mechanism of Action: Hinge-Binding and Beyond

The primary mechanism of inhibition for diaminopyrimidine-based compounds is competitive inhibition with ATP. The N1 and the 2-amino group of the pyrimidine ring form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The N-cyclohexyl group at the C4 position is positioned to interact with a hydrophobic pocket, while the C2-chloro position points towards the solvent-front, making it an ideal point for derivatization to enhance selectivity and drug-like properties.

Below is a diagram illustrating the general workflow for utilizing this scaffold in a kinase inhibitor drug discovery program.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Starting Material: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine B Library Synthesis via C2-Derivatization (e.g., Buchwald-Hartwig Amination) A->B Synthetic Chemistry C Primary Screening: Biochemical Kinase Assays B->C Compound Library D Hit Identification & Potency Determination (IC50) C->D Data Analysis E Secondary Screening: Cell-Based Assays (e.g., Proliferation, Target Engagement) D->E Promising Hits F Lead Optimization: SAR, ADME/Tox Profiling E->F Validated Leads

Caption: A typical workflow for scaffold-based drug discovery.

1.3. Structure-Activity Relationship (SAR) Insights from Analogs

The potency and selectivity of diaminopyrimidine inhibitors can be significantly modulated by substitutions at the C2 and C5 positions.

Inhibitor ClassTarget KinaseKey Substitutions and SAR InsightsIC50 (nM)
DiaminopyrimidineFAKTAE226, a potent inhibitor, features a complex side chain at C2.[1]5.5[1]
DiaminopyrimidineHPK1Macrocyclization between the C2 and C5 positions led to a potent inhibitor (Compound 21).[4]1.0[4]
DiaminopyrimidineALK, ROS1Pyrrolyl group at C2 and various anilines at C4 showed potent dual inhibition.[6]10-80 (cell IC50)[6]
DiaminopyrimidineCDK7An ortho-sulfonyl aniline at C2 was crucial for potent and selective inhibition.[14]7.21[14]

Note: IC50 values are highly assay-dependent and are presented for comparative purposes.

The data clearly indicates that the C2 position is a critical "hotspot" for modification. The 2-chloro group on our starting material is the gateway to exploring these modifications.

PART 2: Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and evaluation of derivatives of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

2.1. Protocol 1: Synthesis of a C2-Anilino Derivative via Buchwald-Hartwig Amination

This protocol describes a general method for coupling an aniline to the C2 position of the pyrimidine core. The Buchwald-Hartwig amination is a powerful and reliable method for this transformation, often offering high yields and excellent functional group tolerance.[8][9]

Objective: To synthesize N2-(4-methoxyphenyl)-N4-cyclohexylpyrimidine-2,4,5-triamine.

Materials:

  • 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (1 equivalent)

  • 4-methoxyaniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium Carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Nitrogen or Argon gas supply

  • TLC plates, ethyl acetate, hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, 4-methoxyaniline, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N2-(4-methoxyphenyl)-N4-cyclohexylpyrimidine-2,4,5-triamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Causality and Rationale:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst degradation.[9]

  • Ligand (Xantphos): Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium(0) species and facilitates the catalytic cycle (oxidative addition and reductive elimination).[9] Its wide bite angle is often optimal for this type of coupling.

  • Base (Cs2CO3): A strong, non-nucleophilic base is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle. Cesium carbonate is often effective and has good solubility in the reaction mixture.

  • Solvent (Dioxane): A high-boiling point, aprotic solvent is necessary to achieve the required reaction temperature and to solubilize the reactants.

2.2. Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to assess the inhibitory activity of newly synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in a kinase reaction.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., FAK, HPK1).

Materials:

  • Target Kinase (recombinant)

  • Kinase-specific substrate (e.g., a peptide)

  • Test compound (serially diluted in DMSO)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (assay-specific)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound dilutions (and DMSO as a vehicle control).

    • Add the kinase substrate.

    • Add the target kinase enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stop Reaction & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation & Luminescence:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A known inhibitor of the target kinase should be included to validate assay performance.

  • Negative/Vehicle Control (DMSO): Establishes the 100% activity level (0% inhibition).

  • No Enzyme Control: Measures background signal.

  • Z'-factor Calculation: This statistical parameter should be calculated to assess the quality and robustness of the assay (>0.5 is considered excellent).

PART 3: Signaling Pathway Context

To illustrate the biological context, the diagram below shows a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, a common target for diaminopyrimidine-based inhibitors.[1][10] FAK is a key mediator of signals from integrins and growth factor receptors, regulating cell survival, proliferation, and migration.

G cluster_1 FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2/Sos FAK->Grb2 PI3K PI3K FAK->PI3K Migration Migration & Invasion FAK->Migration Src->FAK Phosphorylates Y397 Ras Ras Grb2->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor Diaminopyrimidine Inhibitor Inhibitor->FAK Inhibits

Caption: Simplified FAK signaling pathway and point of inhibition.

Conclusion

The 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine scaffold represents a highly strategic starting point for the development of novel kinase inhibitors. Its constituent parts are rationally designed for interaction with kinase active sites and for synthetic diversification. The chloro-substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling extensive exploration of structure-activity relationships. The protocols and insights provided herein serve as a comprehensive guide for researchers to leverage this powerful chemical scaffold in their drug discovery endeavors, with the potential to generate potent and selective therapeutics for a range of diseases.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Ticket ID: PYR-SYN-45-CYC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering yield losses due to two competing mechanisms inherent to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-45-CYC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield losses due to two competing mechanisms inherent to the pyrimidine scaffold: regiochemical scrambling during the initial substitution and reductive dechlorination during the nitro-reduction phase.

This guide treats the synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (Target 3 ) from the standard precursor 2,4-dichloro-5-nitropyrimidine (SM 1 ). The protocol is divided into two critical modules. Each module addresses the specific "pain points" of that chemical transformation with validated troubleshooting steps.

Module 1: The Challenge (Regiocontrol)

The Objective: Selective displacement of the C4-chloride by cyclohexylamine without disturbing the C2-chloride.

The Problem: The C2 and C4 positions in 2,4-dichloro-5-nitropyrimidine are both highly electrophilic. While the C4 position is electronically favored (due to the ortho-nitro effect), thermodynamic equilibration or high temperatures can lead to significant C2-substitution (Impurity 2b ) or bis-substitution (Impurity 2c ).

Protocol Optimization (Step 1)
ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.05 eq. CyclohexylamineExcess amine promotes bis-substitution (C2 & C4).
Base DIPEA or

(1.1 eq)
Scavenges HCl. Use a non-nucleophilic base to prevent base-catalyzed side reactions.
Temperature -78°C to -20°C CRITICAL. Kinetic control favors C4. Higher temps (>0°C) activate the C2 position.
Solvent THF or DCM (Anhydrous)Aprotic solvents prevent hydrolysis of the labile C-Cl bonds.
Troubleshooting Guide: Step 1

Issue 1.1: HPLC shows a ~50:50 mix of two isomers.

  • Diagnosis: Loss of kinetic control. You likely ran the reaction at

    
     or room temperature (RT).
    
  • Solution: Cool the reaction to

    
     (acetone/dry ice) before adding the amine. Add the amine dropwise over 30 minutes.
    

Issue 1.2: Formation of the "Bis-product" (Disubstituted).

  • Diagnosis: Localized high concentration of amine.

  • Solution: Dilute the cyclohexylamine in the reaction solvent (e.g., 10 mL solvent per 1 g amine) before addition. Ensure vigorous stirring.

Module 2: The Chemoselective Reduction

The Objective: Reduce the C5-nitro group (


) to an amine (

) while preserving the sensitive C2-chloride.

The Problem: Standard catalytic hydrogenation (


) is contraindicated . Palladium readily inserts into the C2-Cl bond, leading to hydrodehalogenation (stripping the chlorine), yielding the inactive des-chloro byproduct.
Protocol Optimization (Step 2)
MethodReagentsPros/ConsRecommendation
Stannous Chloride

in EtOH/EtOAc
High Reliability. Excellent chemoselectivity. Con: Tin waste disposal; workup can be an emulsion.Primary Choice
Iron Powder

in EtOH/

Green Option. Cheap, scalable. Con: Heterogeneous reaction; requires vigorous stirring.Secondary Choice
Catalytic H2

(Vanadium doped)
High Risk. Requires specialized poisoned catalysts to prevent dechlorination.Avoid
Troubleshooting Guide: Step 2

Issue 2.1: Mass Spec shows [M-34] peak (Product minus Cl, plus H).

  • Diagnosis: You used Pd/C or ran the reaction too long with a non-selective metal.

  • Solution: Switch to Stannous Chloride (

    
    ) .
    
    • Protocol: Suspend intermediate in Ethanol.[1] Add 5.0 eq of

      
      . Heat to 
      
      
      
      for 2 hours.
    • Workup Tip: The reaction mixture will be acidic.[1] Neutralize carefully with saturated

      
      . If a thick emulsion forms (tin salts), add Rochelle's Salt (Potassium Sodium Tartrate) or filter through Celite.
      

Issue 2.2: Incomplete reduction (Hydroxylamine intermediate).

  • Diagnosis: Common with Iron reductions if stirring is poor or pH is too high.

  • Solution: Add a catalytic amount of Acetic Acid (AcOH) to the Iron/Ammonium Chloride mixture to activate the iron surface.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes where yield is typically lost.

SynthesisFlow SM Starting Material 2,4-dichloro-5-nitropyrimidine Step1 Step 1: SNAr Cyclohexylamine, Base, -78°C SM->Step1 Impurity_Regio Impurity: C2-Isomer (Thermodynamic Product) Step1->Impurity_Regio High Temp (>0°C) Impurity_Bis Impurity: Bis-substituted (Excess Amine) Step1->Impurity_Bis Excess Amine (>2 eq) Intermed Intermediate 2-chloro-4-(cyclohexylamino)-5-nitropyrimidine Step1->Intermed Kinetic Control (-78°C) Step2_Decision Step 2: Reduction Method? Intermed->Step2_Decision Method_Pd Method A: H2 + Pd/C Step2_Decision->Method_Pd Standard Hydrogenation Method_Sn Method B: SnCl2 or Fe/NH4Cl Step2_Decision->Method_Sn Chemoselective Impurity_DeCl Impurity: Des-chloro Product (Dehalogenation) Method_Pd->Impurity_DeCl Fast Reaction Target TARGET PRODUCT 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Method_Sn->Target High Yield

Caption: Reaction pathway analysis highlighting critical failure points (Red) and the optimized chemoselective route (Green).

Frequently Asked Questions (FAQs)

Q: My product is purple/black after the


 reduction. Is it decomposed? 
  • A: Not necessarily. Aminopyrimidines are prone to oxidation in air, and trace tin salts can be colored.

  • Fix: Perform a quick filtration through a short pad of silica gel or Celite using 5% MeOH in DCM. This usually removes the colored metal complexes.

Q: Can I use Sodium Dithionite (


) instead of Tin? 
  • A: Yes, this is a valid alternative if you require metal-free conditions.

  • Protocol: Dissolve the nitro-intermediate in THF/Water (1:1). Add 3-4 equivalents of

    
     at RT.
    
  • Warning: Dithionite reductions can be pH-sensitive; ensure the solution remains buffered (pH ~7-8) to prevent hydrolysis of the chloride.

Q: The product is not precipitating during aqueous workup.

  • A: The 4,5-diamine motif can be amphoteric. If the pH is too low (<4), it is protonated and water-soluble. If too high (>10), it may form salts.

  • Fix: Adjust the aqueous layer pH to exactly 7.5 - 8.0 before extracting with Ethyl Acetate. Salting out the aqueous layer with NaCl often helps recovery.

References

  • Regioselectivity in Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
  • Chemoselective Reduction (SnCl2): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Iron-Mediated Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95.
  • CDK Inhibitor Synthesis (Analogous Chemistry): Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388-2406. Link

Sources

Optimization

Technical Support Center: 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Production

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 2-chloro-4-N-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5). This compound is a highly critical intermediate in the drug development pipeline, particularly for the synthesis of heteroaryl imidazolone derivatives acting as Janus Kinase (JAK) inhibitors[1].

This guide moves beyond basic recipes, focusing on the causality of impurity formation and providing self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Impurity Pathways

The production of this intermediate relies on a two-step sequence:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloro-5-nitropyrimidine with cyclohexylamine[2].

  • Chemoselective Nitro Reduction: Conversion of the 5-nitro group to a 5-amino group without compromising the labile 2-chloro substituent[1].

Deviations in thermal control, stoichiometry, or catalyst selection will force the reaction down parasitic pathways, leading to regioisomers, bis-substituted adducts, or dehalogenated impurities.

G SM 2,4-dichloro-5-nitropyrimidine (Starting Material) Int 2-chloro-N-cyclohexyl- 5-nitropyrimidin-4-amine (Intermediate) SM->Int Cyclohexylamine (Controlled SNAr) Regio Regioisomer Impurity (4-chloro-N-cyclohexyl...) SM->Regio Kinetic bypass (High Temp) Prod 2-chloro-4-N-cyclohexylpyrimidine- 4,5-diamine (Target Product) Int->Prod Selective Reduction (SnCl2 or Fe/NH4Cl) Bis Bis-substituted Impurity (N2,N4-dicyclohexyl...) Int->Bis Excess Amine / Extended Time Dehalo Dehalogenated Impurity (Loss of C2-Cl) Int->Dehalo Over-reduction (Pd/C + H2)

Figure 1: Synthesis pathway and common impurity divergence points for the target pyrimidine diamine.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 2-amino regioisomer in my Step 1 crude? A1: Regioselectivity in the SNAr of 2,4-dichloro-5-nitropyrimidine is thermodynamically driven by the C4 position, which is highly activated by the ortho/para-directing ring nitrogens and the strongly electron-withdrawing 5-nitro group. However, if the addition of cyclohexylamine is too rapid or the internal temperature exceeds 0°C, the kinetic energy overcomes the activation barrier for C2 attack. Solution: Ensure dropwise addition of the amine at -5°C to 0°C. Use a non-nucleophilic base (e.g., DIPEA or NaHCO₃[3]) to scavenge HCl rather than using excess cyclohexylamine.

Q2: My LC-MS shows a major peak at m/z 193 instead of the expected 227 for the final product. What happened? A2: An m/z of 193 indicates the loss of the chlorine atom (M-34), corresponding to the dehalogenated impurity (N4-cyclohexylpyrimidine-4,5-diamine). This is a classic over-reduction issue. While standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction[4], palladium readily inserts into the activated C-Cl bond via oxidative addition, leading to hydrogenolysis. Solution: Abandon unpoisoned Pd/C. Switch to a milder, chemoselective single-electron transfer (SET) reducing agent such as Iron powder with Ammonium Chloride (Fe/NH₄Cl)[3] or Tin(II) chloride dihydrate (SnCl₂·2H₂O)[1].

Q3: How can I eliminate the bis-substituted (N2,N4-dicyclohexyl) impurity? A3: Bis-substitution occurs when an excess of cyclohexylamine is present and the reaction is allowed to warm to room temperature before quenching. The intermediate 2-chloro species is less electrophilic than the starting material, but it will still react if forced. Solution: Strictly limit cyclohexylamine to 1.05 equivalents. Monitor the reaction via HPLC and quench immediately upon consumption of the starting material.

Quantitative Impurity Profiling

Use the following analytical parameters to identify and quantify deviations in your reaction streams.

Impurity ProfileMolecular FormulaExact MassLC-MS (m/z)[M+H]⁺Mechanistic OriginPrevention Checkpoint
Target Intermediate C₁₀H₁₃ClN₄O₂256.07257Desired SNArN/A
Target Product C₁₀H₁₅ClN₄226.10227Desired ReductionN/A
Regioisomer C₁₀H₁₃ClN₄O₂256.07257Nucleophilic attack at C2Internal temp < 0°C
Bis-substituted C₁₆H₂₅N₅O₂319.20320Over-addition of amineStoichiometry limit (1.05 eq)
Dehalogenated C₁₀H₁₆N₄192.14193C-Cl hydrogenolysisAvoid Pd/C; Use Fe/NH₄Cl

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation steps to ensure you do not carry impurities into the next synthetic stage.

Protocol A: Regioselective SNAr (Synthesis of Intermediate)

Objective: Maximize C4 substitution while suppressing C2 attack and bis-substitution[2].

  • Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 volumes). Cool the vessel to -5°C under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to the solution.

  • Amine Addition: Dissolve cyclohexylamine (1.05 eq) in THF (2 volumes). Add this solution dropwise over 1 hour.

    • Causality Note: Maintaining the internal temperature strictly below 0°C during this step prevents the kinetic bypass that leads to regioisomer formation.

  • Reaction: Stir for 2 hours at 0°C.

  • Self-Validation Check (TLC/HPLC): Pull an aliquot. On TLC (Hexanes:EtOAc 3:1), the starting material (Rf ~0.8) must be completely consumed, showing a single major intermediate spot (Rf ~0.5). If a lower Rf spot is visible, bis-substitution has initiated; quench immediately.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Synthesis of Target Product)

Objective: Reduce the 5-nitro group to an amine without cleaving the 2-chloro group[1],[3].

  • Setup: Suspend the crude 2-chloro-N-cyclohexyl-5-nitropyrimidin-4-amine (1.0 eq) in Ethanol (10 volumes).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and an aqueous solution of Ammonium Chloride (NH₄Cl, 5.0 eq dissolved in 2 volumes H₂O).

    • Causality Note: The Fe/NH₄Cl system provides a mild reduction pathway that operates without generating the highly reactive metal-hydride species responsible for C-Cl bond cleavage, thus preventing dehalogenation[3]. Alternatively, SnCl₂·2H₂O (4.0 eq) in ethanol at 80°C can be utilized[1].

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Self-Validation Check (LC-MS): Pull an aliquot, filter through a micro-syringe, and analyze. The intermediate mass (m/z 257) must be fully converted to the product mass (m/z 227). The presence of m/z 243 indicates an incomplete reduction (nitroso/hydroxylamine intermediate)—if present, extend heating time.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the purified diamine.

References

  • Title: Heteroaryl imidazolone derivatives as jak inhibitors - European Patent Office - EP 2397482 A1 Source: Googleapis URL
  • Title: Heteroaryl imidazolone derivatives as jak inhibitors - European Patent Office - EP 2397482 A1 (Reduction Methodologies)
  • Title: Tert-butyl N-[4-(piperazin-1-YL)
  • Title: Patent Application Publication US 2014/0170110 A1 Source: Googleapis URL

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine

Welcome to the dedicated technical support guide for the purification of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this specific substituted pyrimidine. We will delve into the causality behind experimental choices, providing field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-chloro-N-cyclohexylpyrimidine-4,5-diamine?

The main purification challenges stem from the compound's hybrid structural features. The pyrimidine core and two amino groups (-NH2) impart significant polarity and basicity. Conversely, the N-cyclohexyl group adds non-polar, lipophilic character. This dual nature can lead to:

  • Streaking or Tailing in Normal-Phase Chromatography: The basic amino groups can interact strongly and irreversibly with acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and yield loss.[1][2]

  • Poor Retention in Reverse-Phase Chromatography: While the cyclohexyl group provides some hydrophobicity, the diamine functionality can make the molecule too polar to be adequately retained on traditional C18 columns, especially with highly aqueous mobile phases.[3]

  • Solubility Issues: Finding a single, ideal solvent for recrystallization can be difficult. The compound may be insoluble in non-polar solvents but too soluble in highly polar solvents, even at low temperatures.[4][5]

Q2: Which purification technique—column chromatography or recrystallization—is generally more effective for this compound?

Both techniques are viable, and the best choice depends on the specific impurity profile of your crude material.

  • Recrystallization is often the most effective method for removing minor impurities and obtaining highly pure, crystalline material, provided a suitable solvent system can be identified.[6] It is particularly good at removing impurities with significantly different solubility profiles.

  • Column Chromatography is more suitable when impurities have polarities very similar to the target compound, making separation by recrystallization difficult.[5] Given the basic nature of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine, normal-phase chromatography on silica gel will likely require mobile phase modifiers to achieve good results.

Q3: What are the likely impurities I might encounter?

Impurities will largely depend on the synthetic route. However, common contaminants often include:

  • Unreacted starting materials.

  • Partially reacted intermediates.

  • Byproducts from side reactions, such as di-substituted products or products of hydrolysis where the chloro- group is replaced by a hydroxyl group.

  • Reagents or catalysts used in the preceding synthetic steps.

A crucial first step in any purification strategy is to analyze the crude product by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the number and nature of the impurities present.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during your experiments.

Issues in Column Chromatography

Q: My compound is streaking badly on the silica gel TLC plate and column. How can I fix this?

A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[2] The amino groups are protonated by surface silanols, causing a portion of the molecules to bind very tightly.

Solutions:

  • Mobile Phase Modification (Recommended First Step): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[1][2][5]

    • Triethylamine (Et3N) or Pyridine: Add 0.1-1% triethylamine or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites and dramatically improve peak shape.[2]

  • Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available deactivated silica gel.[2]

  • Reduce Column Loading: Overloading the column can worsen tailing. Ensure you are using an appropriate ratio of crude material to silica gel (a common starting point is 1:30 to 1:50 by weight).[3]

Q: I'm struggling to separate my product from a closely related impurity.

A: Improving separation (resolution) requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase: TLC is your most powerful tool here.[3] Screen various solvent systems. For this compound, mixtures like Dichloromethane/Methanol or Hexane/Ethyl Acetate are good starting points. The goal is to find a system where your product has a Retention Factor (Rf) of ~0.2-0.4 and is well-separated from the impurity spot.[2]

  • Try a Different Chromatography Mode: If normal-phase fails, reverse-phase HPLC using a C18 column might provide the different selectivity needed for separation. A typical mobile phase would be a gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile or methanol.[3]

  • Use Flash Chromatography: Employing a flash chromatography system with a high-efficiency column and a shallow gradient can significantly improve the separation of closely eluting compounds.[1]

Issues in Recrystallization

Q: My compound "oils out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" happens when the compound's solubility decreases so rapidly that it separates from the solution as a liquid phase before it has time to organize into a solid crystal lattice.[2] This often occurs if the solution is cooled too quickly or if the solvent is a poor choice.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation level.[2]

  • Slow Cooling: Allow the flask to cool very slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer. Gradual cooling is key.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]

Q: I can't find a single solvent that works for recrystallization. What are my options?

A: This is a very common problem, especially for molecules with mixed polarity. The solution is to use a binary (two-component) solvent system.

Solution: The Mixed-Solvent System

  • Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While still hot, slowly add a "poor" solvent (one in which it is insoluble, also known as an anti-solvent) dropwise until the solution just begins to turn cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Now, allow the solution to cool slowly. As the temperature drops, the compound's solubility in the mixed system will decrease, leading to crystallization.[5]

Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is designed for the purification of moderately polar, basic compounds like 2-chloro-N-cyclohexylpyrimidine-4,5-diamine.

  • Solvent System Selection:

    • Develop a mobile phase using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.

    • Add 0.5% triethylamine (Et3N) to the solvent mixture to prevent peak tailing.

    • Aim for an Rf value of 0.2-0.4 for the target compound.[2]

  • Column Packing:

    • Select a column of appropriate size. A silica gel-to-crude sample weight ratio of 30:1 to 50:1 is recommended.[3]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and use positive pressure (flash chromatography) to pack the bed evenly, ensuring no air bubbles are trapped.[1][2]

    • Allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively (Dry Loading): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better separation.

  • Elution and Fraction Collection:

    • Begin elution with the determined mobile phase.

    • Gradually increase the polarity of the mobile phase if necessary to elute the compound.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Cooling Recrystallization

This protocol is a standard procedure for purifying solid organic compounds.

  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points.

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4] Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.

    • Continue adding small portions of hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional):

    • If the solution is colored by high molecular weight impurities, you can add a small amount of activated carbon and boil for a few minutes.[7]

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.[7]

  • Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • As the solution cools, the solubility will decrease, and crystals should form.[4]

  • Isolation:

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

    • Dry the crystals in a vacuum oven.

Visualized Workflows
Diagram 1: Purification Method Selection

A Analyze Crude Material (TLC, LCMS) B Are impurities well-separated by TLC? A->B C Recrystallization B->C Yes D Column Chromatography B->D No / Smear E Find suitable solvent system? C->E H Compound is basic (streaking on silica)? D->H F Successful Purification E->F Yes G Try Mixed-Solvent System or Vapor Diffusion E->G No G->D If fails I Add Basic Modifier (e.g., 0.5% Et3N) to Eluent H->I Yes J Proceed with Normal Phase Chromatography H->J No I->J J->F

Caption: Decision tree for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Column Chromatography

A Column Chromatography Issue B Peak Tailing / Streaking? A->B C Poor Separation? A->C D No Elution / Decomposition? A->D Sol1 Add 0.1-1% Et3N or Pyridine to eluent B->Sol1 Yes Sol2 Use Neutral Alumina or Deactivated Silica B->Sol2 If modifier fails Sol3 Optimize mobile phase using extensive TLC screening C->Sol3 Yes Sol6 Check compound stability on silica (TLC spot test) D->Sol6 Yes Sol4 Use a shallower gradient Sol3->Sol4 Then Sol5 Switch to Reverse-Phase (C18) or HILIC Sol4->Sol5 If still fails Sol6->Sol2 If unstable

Caption: Workflow for troubleshooting common column chromatography problems.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.

Sources

Optimization

Technical Support Hub: Solubility Optimization for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Status: Active Lead Scientist: Senior Application Scientist, Chemical Biology Division Last Updated: March 06, 2026 Compound Profile & Physicochemical Paradox The "Brick Dust" vs. "Grease Ball" Analysis To solve solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Senior Application Scientist, Chemical Biology Division Last Updated: March 06, 2026

Compound Profile & Physicochemical Paradox

The "Brick Dust" vs. "Grease Ball" Analysis To solve solubility issues with 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , one must first understand the competing forces within its molecular architecture.[1] This compound exhibits a "Solubility Paradox" common in kinase inhibitor intermediates: it possesses high crystal lattice energy (making it "brick dust") and significant lipophilicity (making it a "grease ball").

PropertyValue (Est.)Implication for Solubility
LogP 2.8 – 3.2High Lipophilicity. The cyclohexyl ring and chlorine atom drive the molecule to partition into organic layers.[1] It resists solvation by water molecules (The Hydrophobic Effect).
Melting Point >180°CHigh Lattice Energy. Strong intermolecular hydrogen bonding (between the 4,5-diamines and ring nitrogens) creates a stable crystal lattice that requires significant energy to break.
pKa (Ring N) ~3.5 – 4.2Weakly Basic. At neutral pH (7.4), the molecule is uncharged and least soluble. Solubility improves significantly at pH < 3.[1]0.
H-Bond Donors 3Contributes to crystal packing stability.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to the cell culture media (RPMI/DMEM). Why? A: This is the classic "Solvent Shock" phenomenon.[1]

  • The Cause: DMSO is a dipolar aprotic solvent that disrupts the crystal lattice. When you spike this stock into aqueous media, the water strips away the DMSO shell. Because the local concentration of the compound exceeds its aqueous solubility limit (which is near zero at pH 7.4), the hydrophobic cyclohexyl groups aggregate instantly, causing the compound to "crash out."

  • The Fix:

    • Reduce Stock Concentration: Do not try to make a 100 mM stock. Aim for 10–20 mM in DMSO.

    • Intermediate Dilution: Perform a serial dilution in pure DMSO first, then add the lowest effective volume to the media.

    • The "Vortex-While-Adding" Technique: Never add the DMSO drop to a static solution. Vortex the media while injecting the DMSO stock to ensure rapid dispersion and prevent local supersaturation.

Q: Can I use acid to dissolve it for cellular assays? A: Generally, no . While lowering pH improves solubility, most cell lines cannot tolerate the acidity required (pH < 4) to keep this specific pyrimidine dissolved. However, for enzymatic assays (cell-free), you can use a buffer system like Citrate-Phosphate (pH 5.0) if the enzyme tolerates it, which will significantly boost solubility compared to Tris/HEPES at pH 7.4.

Scenario B: Chemical Synthesis & Purification

Q: I cannot get the compound into solution for NMR analysis. CDCl3 isn't working. A: Chloroform is often too non-polar to break the hydrogen-bonding network of the diamine core.[1]

  • The Fix: Use DMSO-d6 . If it still resists, add 1-2 drops of DCl (Deuterium Chloride) or TFA-d.[1] This protonates the pyrimidine nitrogens, disrupting the crystal lattice via charge repulsion.

  • Alternative: Methanol-d4 is often a poor choice due to moderate polarity; stick to DMSO-d6 for characterization.[1]

Q: During workup, the compound forms an emulsion between Ethyl Acetate and Water. A: The amino groups are acting as weak surfactants.

  • The Fix: Do not shake vigorously.

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength ("salting out" the organic compound).

    • Filter the biphasic mixture through a pad of Celite before separation. The emulsion is often stabilized by micro-precipitates; removing them breaks the emulsion.

Advanced Protocols

Protocol 1: The "Cosolvent Step-Down" Method (For Animal Dosing/High Concentration)

Use this when you need >1 mg/mL in an aqueous vehicle.[1]

  • Weighing: Weigh 10 mg of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

  • Primary Solubilization: Add 500 µL of pure Ethanol (or PEG400). Sonicate at 40°C for 5 minutes. Note: Heat is critical here to overcome lattice energy.

  • Surfactant Addition: Add 500 µL of Tween 80 (or Cremophor EL). Vortex until homogenous.[1]

  • Aqueous Phase: Slowly add 9.0 mL of Saline (0.9% NaCl) while vortexing.

    • Result: A clear to slightly opalescent micellar solution.[1]

    • Stability:[2] Use within 4 hours.

Protocol 2: Cyclodextrin Complexation (The "Gold Standard")

Best for preventing precipitation without using toxic organic solvents.

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS (pH 7.4).

  • Add the compound to this vehicle.[1]

  • High-Shear Mixing: Sonicate for 30–60 minutes or bead-mill. The hydrophobic cyclohexyl ring will sequester inside the cyclodextrin torus, shielding it from water while the hydroxyls on the CD maintain aqueous solubility.

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: A logic-flow diagram for selecting the correct solvent system based on experimental application.

SolubilityTree Start Start: Select Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Synthesis Synthesis/Analysis (NMR/HPLC) Start->Synthesis InVivo In Vivo Dosing (Animal Models) Start->InVivo LowConc Conc < 10 µM BioAssay->LowConc HighConc Conc > 10 µM BioAssay->HighConc NMR NMR Analysis Synthesis->NMR Rxn Reaction Solvent Synthesis->Rxn Formulation Cosolvent System: 5% EtOH / 5% Tween80 / 90% Saline InVivo->Formulation DMSO 100% DMSO Stock (Dilute <0.5% v/v) LowConc->DMSO Precip Risk of Precipitation! Use HP-β-CD Vehicle HighConc->Precip DMSOd6 DMSO-d6 + trace DCl NMR->DMSOd6 PolarAprotic DMF or DMAc (High Temp) Rxn->PolarAprotic

Figure 2: The Dissolution Mechanism

Caption: Visualizing the disruption of the crystal lattice by dipolar aprotic solvents versus the hydrophobic effect in water.

DissolutionMech Crystal Crystal Lattice (Strong H-Bonds) Water Water (pH 7) Crystal->Water Add Solvent DMSO DMSO / DMF Crystal->DMSO Add Solvent Acid Acid (pH < 3) Crystal->Acid Add Solvent ResultFail Precipitation (Hydrophobic Effect) Water->ResultFail Cyclohexyl repels H2O ResultSuccess Solvation (Dipole Interaction) DMSO->ResultSuccess Disrupts Lattice ResultSalt Salt Formation (Charge Repulsion) Acid->ResultSalt Protonates N5

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Foundational text on "Brick Dust" theory).

  • Brewster, M. E., & Loftsson, T. (2007).[3] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • BenchChem Technical Data. (2025). "Solubility optimization of N4-substituted chloropyrimidines." (General structural analog data).

Sources

Troubleshooting

Technical Support Center: Recrystallization Methods for High-Purity 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Welcome to the technical support center for the purification of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material, a critical prerequisite for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is high purity of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine critical in drug development?

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For a compound like 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, which is a substituted aminopyrimidine, impurities can arise from starting materials, byproducts, or degradation products.[1] These impurities can lead to altered pharmacological or toxicological profiles, reduced shelf-life, and unpredictable clinical outcomes. Recrystallization is a powerful and widely used technique to ensure the high purity of such compounds.[2]

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.[2] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[3]

Q3: How do I select an appropriate solvent for the recrystallization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine?

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for maximizing the recovery of the purified compound.[4]

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

For pyrimidine derivatives, common solvents for recrystallization include alcohols (e.g., ethanol, methanol, isopropanol), ethyl acetate, and sometimes solvent mixtures like ethanol/water or dichloromethane/hexane.[5][6] Given the structure of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, with its chloro, amino, and cyclohexyl groups, a moderately polar solvent is a good starting point for screening.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly, leading to the separation of a liquid phase (oil) instead of solid crystals. This can also occur if the compound is significantly impure.[7]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool more slowly.[7]

  • Slow Cooling: Insulate the flask to promote gradual cooling. This can be achieved by placing the flask on a cork ring or wrapping it in glass wool.[8]

  • Solvent System Modification: If oiling out persists, consider using a different solvent or a two-solvent system. In a two-solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is less soluble) is added dropwise until the solution becomes slightly turbid. Reheating to clarify the solution followed by slow cooling can promote crystallization.[2]

Issue 2: No crystals form even after the solution has cooled to room temperature.

Possible Cause: The solution is not supersaturated, which can happen if too much solvent was used initially.[7]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This "seed" provides a template for further crystal formation.[3]

    • Further Cooling: Place the flask in an ice bath to further decrease the compound's solubility.[4]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9] Be cautious not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.

Issue 3: Crystal yield is very low.

Possible Cause:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[3]

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), product will be lost.

  • Incomplete Cooling: Not cooling the solution to a sufficiently low temperature will result in a lower yield.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. A good practice is to add the solvent in small portions to the heated mixture.[8]

  • Keep Funnel and Flask Hot: During hot filtration (if performed to remove insoluble impurities), preheat the funnel and receiving flask to prevent premature crystallization.

  • Thorough Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation before filtration.[10]

Issue 4: The resulting crystals are discolored or appear impure.

Possible Cause: Colored impurities may be present that are not effectively removed by a single recrystallization. In some cases, the compound itself may be slightly colored.

Solutions:

  • Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb colored impurities. Use a minimal amount, as it can also adsorb the desired compound. Perform a hot filtration to remove the carbon before cooling the solution.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent is identified.

Materials:

  • Crude 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended to prevent solvent loss)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[4]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring.[4]

  • Solvent Addition: Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[4]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

Materials:

  • Crude 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

  • A "good" solvent (in which the compound is highly soluble)

  • A "poor" or "anti-solvent" (in which the compound is sparingly soluble, but is miscible with the "good" solvent)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.[2]

  • Clarification: If the solution becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[2]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine
Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingEstimated Yield (%)Purity (%)Observations
EthanolSparingly SolubleSolubleFine Needles8598.5Slow crystal growth
IsopropanolSparingly SolubleSolublePlates8899.0Good crystal morphology
Ethyl AcetateSlightly SolubleSolubleSmall Prisms8098.0
Dichloromethane/HexaneSoluble (in DCM)N/AMicrocrystals7597.5Two-solvent system
WaterInsolubleInsolubleNo Crystals0N/ANot a suitable solvent

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude compound in flask B Add minimal hot solvent A->B Heat & Stir C Add activated carbon B->C If colored E Slow cool to room temp. B->E D Hot filtration C->D D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I

Caption: Workflow for a typical single-solvent recrystallization process.

Troubleshooting Logic for Recrystallization

Troubleshooting_Logic action_node action_node Start Solution Cooled Q1 Crystals Formed? Start->Q1 Q2 Compound Oiled Out? Q1->Q2 No Q3 Yield is Low? Q1->Q3 Yes A1 Reheat, add more solvent, cool slowly Q2->A1 Yes A2 Induce crystallization: - Scratch flask - Add seed crystal Q2->A2 No A4 Use minimum hot solvent, ensure complete cooling Q3->A4 Yes A3 Reduce solvent volume by gentle boiling A2->A3 Still no crystals

Caption: A logical flow for troubleshooting common recrystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Recrystallization1. (n.d.).
  • Semantic Scholar. (2013, November 4). Green Synthesis of Pyrimidine Derivative.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem? r/chemistry.
  • BenchChem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Recrystallization-1.pdf. (n.d.).
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ACS Omega. (2022, October 13). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action.
  • arkat usa. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • The Journal of Organic Chemistry. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • Wikipedia. (n.d.). Pyrimidine.
  • Purine and Pyrimidine Metabolism. (1997, December 4).
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.).
  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. (n.d.).
  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides.
  • Sigma-Aldrich. (n.d.). 2-chloro-N4-cyclopentylpyrimidine-4,5-diamine | 893728-35-3.
  • BenchChem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • PubChem. (n.d.). 2-Chloro-4-amino-5-(cyclohexyl)pyridine | C11H15ClN2 | CID 129978719.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Chemdiv. (n.d.). Compound 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • European Commission. (2013, September 19). OPINION ON 2-Chloro-p-phenylenediamine COLIPA n° A8.
  • MDPI. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for Pyrimidine Diamine SNAr Reactions

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up or troubleshooting the synthesis of pyrimidine diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up or troubleshooting the synthesis of pyrimidine diamines. We focus heavily on the thermodynamic and kinetic principles that govern Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds.

Mechanistic Overview: The Causality of Reaction Conditions

To successfully optimize pyrimidine diamine synthesis, one must understand the electronic changes the pyrimidine ring undergoes during sequential substitutions.

SNAr_Logic A 2,4-Dichloropyrimidine B C4 Substitution (1st SNAr) Kinetically Fast A->B Amine 1 C 4-Amino-2-chloropyrimidine Ring Deactivated by Resonance B->C Mild T (0-25°C) D C2 Substitution (2nd SNAr) High Activation Energy C->D Amine 2 E 2,4-Diaminopyrimidine D->E High T/P (>120°C, >10 bar)

Logical relationship of temperature and pressure requirements in step-wise pyrimidine SNAr.

FAQ: Thermodynamic & Kinetic Principles

Q: Why does the second amine addition require extreme conditions compared to the first? A: The first SNAr at the C4 position of 2,4-dichloropyrimidine is highly favored due to the inherently electron-deficient nature of the diazine ring[1]. This reaction is fast and exothermic. However, once the first amine is attached, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C2 position toward further nucleophilic attack. Overcoming this elevated activation energy barrier requires intense thermal input (often >120 °C) and elevated pressure to increase molecular collision frequency.

Q: How does continuous flow chemistry bypass the thermal degradation limits of batch reactors? A: In traditional batch reactors, maintaining >120 °C for the hours required to complete the second SNAr leads to thermal degradation and hazardous pressure accumulation. Continuous flow reactors utilize a high surface-area-to-volume ratio, enabling precise heat transfer and immediate quenching[2]. By utilizing a Back Pressure Regulator (BPR), solvents can be superheated well above their boiling points while remaining in the liquid phase. This high-temperature/high-pressure (HT/HP) regime accelerates kinetically sluggish reactions from hours to mere minutes, minimizing the time the product is exposed to degradative conditions[3].

Troubleshooting Guide: Field-Proven Diagnostics

Issue 1: Poor Regioselectivity (Formation of 2-amino-4-chloropyrimidine instead of 4-amino-2-chloropyrimidine during Step 1)

  • Root Cause: The C4 position is inherently more reactive than C2. If C2 substitution is desired first, standard thermal conditions will yield complex regioisomeric mixtures[1].

  • Solution: To reverse the natural regioselectivity, utilize Lewis acidic metal ions (e.g., ZnCl₂). The zinc coordinates preferentially with the pyrimidine nitrogen, sterically and electronically directing the incoming amine to the less reactive C2 position. This approach can shift selectivity to >5:1 in favor of the C2 isomer[4].

Issue 2: Stalled Conversions at the C2 Position (Second SNAr)

  • Root Cause: Insufficient thermal energy to overcome the resonance-deactivated C2 position, or the loss of volatile aliphatic amines (e.g., methylamine) due to evaporation in unsealed vessels.

  • Solution: Transition from an open reflux setup to a pressurized system. Increasing the system pressure to 15–30 bar keeps volatile amines entirely dissolved in the liquid phase, drastically increasing their effective concentration and driving the reaction forward[5].

Issue 3: Product Charring and High Impurity Profiles in Step 2

  • Root Cause: Extended residence time at high temperatures (>130 °C) in batch reactors causes the newly formed pyrimidine diamine to thermally decompose.

  • Solution: Implement a continuous flow regime. Increase the temperature to 150–200 °C but drastically reduce the residence time to 2–5 minutes. This exploits the Arrhenius equation—maximizing the reaction rate while the short exposure prevents the accumulation of decomposition byproducts[6].

Quantitative Condition Analysis

The following table summarizes the operational windows for the challenging 2nd SNAr step (C2 substitution) across different reactor paradigms.

ParameterTraditional Batch (Reflux)Microwave BatchContinuous Flow (HT/HP)
Reactor Phase Liquid/VaporLiquid (Sealed)Superheated Liquid
Temperature 80–110 °C120–150 °C150–200 °C
Pressure 1 atm10–20 bar20–50 bar
Reaction Time 12–24 hours30–60 minutes2–10 minutes
Typical Yield 40–60% (High impurities)65–80%>85% (Clean profile)
Scalability Poor (Thermal runaway risk)Poor (Volume limited)Excellent (Numbering up)

Validated Methodology: High-T/High-P Continuous Flow SNAr

To ensure trustworthy and reproducible results, the following protocol is designed as a self-validating system . It incorporates inline checks to verify system integrity before bulk material is committed.

Flow_Workflow P1 Pump A (Substrate) Mix T-Mixer P1->Mix P2 Pump B (Amine 2) P2->Mix Reactor Heated Coil Reactor 150°C Mix->Reactor Continuous Flow BPR Back Pressure Regulator (20 bar) Reactor->BPR Superheated Liquid Collect Collection & Quench BPR->Collect Depressurization

Experimental workflow for high-temperature, high-pressure continuous flow SNAr synthesis.

Step-by-Step Protocol

Step 1: System Priming & Pressure Validation

  • Action: Flush the continuous flow reactor with the chosen reaction solvent (e.g., NMP or Ethanol) at the target combined flow rate (e.g., 2.0 mL/min). Set the Back Pressure Regulator (BPR) to 20 bar.

  • Causality: Priming removes air bubbles that cause erratic residence times.

  • Self-Validation Check: Monitor the pump pressure readout for 5 minutes. A stable pressure (±0.5 bar ripple) validates that there are no leaks and the BPR is functioning correctly. Do not proceed if pressure drops are observed.

Step 2: Reagent Introduction

  • Action: Prepare Solution A (4-amino-2-chloropyrimidine intermediate, 0.5 M) and Solution B (Secondary Amine, 1.5 M + DIPEA, 1.0 M). Engage Pump A and Pump B at 1.0 mL/min each to meet at the T-mixer.

  • Causality: An excess of the secondary amine and an auxiliary base (DIPEA) acts as an acid scavenger for the HCl generated during the SNAr, preventing the protonation and deactivation of the incoming nucleophile.

Step 3: Thermal Equilibration & Reaction

  • Action: Set the heated coil reactor to 150 °C. At a 2.0 mL/min combined flow rate through a 10 mL reactor coil, the residence time is exactly 5.0 minutes.

  • Causality: 150 °C provides the kinetic energy to overcome the resonance-deactivated C2 position. The 20 bar pressure ensures the solvent does not boil, maintaining a homogenous superheated liquid state[5].

Step 4: Steady-State Verification (Critical QC Gate)

  • Action: Wait for 2 reactor volumes (10 minutes) to pass through the system to establish a steady state. Collect a 1 mL sample of the 3rd reactor volume.

  • Self-Validation Check: Analyze the sample via rapid LC-MS or inline UV-Vis.

  • Decision Matrix: If conversion is >95%, proceed to Step 5. If <95%, decrease the flow rate to increase residence time, or increase temperature by 10 °C, and repeat the steady-state verification.

Step 5: Depressurization, Quenching, & Isolation

  • Action: Collect the validated output stream into a vessel containing stirred ice water or aqueous NH₄Cl.

  • Causality: The BPR safely depressurizes the fluid as it exits. Immediate quenching into a cold aqueous sink precipitates the highly organic pyrimidine diamine product while trapping unreacted aliphatic amines and salts in the aqueous layer[2].

References

  • US20130079519A1 - Regioselective preparation of substituted pyrimidines Source: Google Patents URL
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: PubMed URL
  • Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate Source: FKIT URL
  • Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis Source: Pharma Focus America URL
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs Source: MDPI URL
  • Continuous flow organic synthesis under high-temperature/pressure conditions Source: PubMed URL

Sources

Troubleshooting

Addressing color changes and stability in 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Topic: Stability, Color Changes, and Handling Protocols Executive Summary: The "Pink Powder" Phenomenon You are likely reading this guide because your batch of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (hereafter ref...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Color Changes, and Handling Protocols

Executive Summary: The "Pink Powder" Phenomenon

You are likely reading this guide because your batch of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (hereafter referred to as Compound A ) has shifted from an off-white solid to a pink, reddish, or brown powder.

The Short Answer: This color change is a hallmark of oxidative instability inherent to electron-rich ortho-diamines. While the 2-chloro substituent is susceptible to hydrolysis, the color change is almost exclusively driven by the oxidation of the 4,5-diamine motif into quinonoid-like impurities.

Critical Assessment:

  • Light Pink: Trace surface oxidation. Often >98% pure by LC-MS. Usable for most downstream cyclizations (e.g., Purine synthesis).

  • Dark Brown/Black: Significant degradation or polymerization. Purification required.

Root Cause Analysis: Why Does It Degrade?

To troubleshoot effectively, we must understand the mechanism. Compound A possesses two instability vectors:

  • Oxidative Sensitivity (The Color Driver): The C4 and C5 positions carry amino groups. The C5-amino group is particularly electron-rich. Exposure to air (

    
    ) and light facilitates the formation of radical cations, which couple to form colored azo/azoxy dimers or para-quinone diimine-like species.
    
  • Hydrolytic Sensitivity (The Yield Killer): The C2-Chloro group is a leaving group. Moisture, particularly in acidic or basic environments, promotes hydrolysis to the 2-hydroxy derivative (inactive).

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade leading to color formation versus the hydrolytic pathway.

DegradationPathway Start Pure Compound A (Off-White/Pale Yellow) Oxidation Oxidative Radical Formation (Air/Light Induced) Start->Oxidation + O2 / UV Light Hydrolysis Hydrolysis (Moisture) (Displacement of Cl) Start->Hydrolysis + H2O / H+ Pink Trace Quinone-Imine Species (PINK Coloration) Oxidation->Pink Initial Stage Polymer Azo-Dimers / Polymers (BROWN/BLACK Coloration) Pink->Polymer Prolonged Exposure Inactive 2-Hydroxy Impurity (Colorless/White Solid) Hydrolysis->Inactive Irreversible

Caption: Figure 1. Dual degradation pathways. Note that hydrolysis (green path) rarely causes significant color change, whereas oxidation (red path) causes rapid discoloration even at low impurity levels.

Storage & Handling: The Gold Standard

Preventing degradation is far easier than reversing it. Adhere to this strict protocol to maintain stability.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term) Slows the kinetics of both auto-oxidation and hydrolysis.
Atmosphere Argon or Nitrogen Displaces

, preventing the formation of radical cations at the C5-amine.
Container Amber Glass + Parafilm Amber glass blocks UV light (which catalyzes oxidation). Parafilm ensures a moisture barrier.
Solvent Store as Solid Never store in solution (DMSO/MeOH) for >24h. The 2-Cl group is highly reactive in solution.

Troubleshooting Guide (Q&A)

Scenario A: "My compound turned pink overnight."

Q: Is the compound ruined? A: Likely no . The extinction coefficient of the oxidized quinonoid impurities is extremely high. Even 0.1% impurity can turn the entire solid pink.

  • Action: Run an LC-MS.

    • If Purity > 95%: Use as is. The impurity will likely be removed during the workup of the next step (especially if the next step involves cyclization to a purine).

    • If Purity < 90%: Perform the Rescue Protocol (see below).

Scenario B: "I see a new peak at M-18 or M+16 in LC-MS."

Q: What are these peaks? A:

  • M+16 (Oxygen insertion): Indicates N-oxide formation or hydroxylation. This confirms oxidation.[1][2]

  • M-36 (Loss of HCl) or M-35+17 (OH replaces Cl): Indicates hydrolysis of the 2-chloro group. This is critical; the 2-OH analog is unreactive in nucleophilic substitutions.

Scenario C: "The reaction yield is low using the pink material."

Q: Does the color interfere with cyclization? A: Indirectly. While the colored impurity might not inhibit the reaction, its presence suggests the active diamine content is lower. Furthermore, oxidized diamines can act as radical scavengers, potentially stalling metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) if you are coupling at the 2-Cl position.

Rescue Protocol: Purification of Oxidized Material

If your material is brown or purity has dropped below acceptable limits, use this recrystallization method. Avoid column chromatography if possible, as silica gel is slightly acidic and can promote hydrolysis or stick to the polar diamine.

Method: Deoxygenated Recrystallization

  • Solvent: Degas Ethanol (EtOH) or Methanol (MeOH) by sparging with Argon for 15 minutes.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot, degassed alcohol.

  • Filtration (Optional): If dark insoluble particles remain, filter quickly through a celite pad under Argon.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the precipitate and wash with cold, degassed hexanes or ether. The colored impurities are often more soluble in the organic wash than the crystal lattice.

Decision Tree: To Use or Not to Use?

Follow this logic flow to determine the fate of your batch.

DecisionTree Start Observe Color Change LCMS Run LC-MS / H-NMR Start->LCMS PurityCheck Check Purity % LCMS->PurityCheck Use PROCEED (Use in next step) PurityCheck->Use >98% (Pink/Off-white) Recryst RECRYSTALLIZE (Deoxygenated EtOH) PurityCheck->Recryst 90-95% (Red/Brown) Discard DISCARD (Hydrolysis > 10%) PurityCheck->Discard <90% (Black/Gummy) Recryst->LCMS Re-evaluate

Caption: Figure 2. Operational decision tree for handling discolored pyrimidine diamines.

References

  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Retrieved from [Link]

  • Dr. Oracle. (2025). What color change indicates oxidation? Retrieved from [Link]

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Optimization

Removing unreacted starting materials from 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for isolating 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine from unreacted startin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for isolating 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine from unreacted starting materials and reaction intermediates. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve high purity for your target compound.

Understanding the Purification Challenge

The synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine typically involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloro-5-nitropyrimidine with cyclohexylamine. The chlorine at the C4 position is more susceptible to nucleophilic attack, yielding the intermediate, 2-chloro-4-N-cyclohexyl-5-nitropyrimidine.

  • Reduction: Conversion of the nitro group at the C5 position to an amine, yielding the final product.

Consequently, the crude product mixture may contain the desired diamine along with unreacted 2,4-dichloro-5-nitropyrimidine, excess cyclohexylamine, and the nitro-intermediate. Each of these impurities presents a unique challenge due to differences in their chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the most common and easily removable impurity after the reaction?

A1: Excess cyclohexylamine is typically the most straightforward impurity to remove. Due to its basic nature and high miscibility with water, it can be effectively removed by performing an acidic aqueous wash (e.g., with dilute HCl or NH₄Cl) of the crude product dissolved in an organic solvent.[1][2] The cyclohexylamine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

Q2: My TLC analysis shows a spot with a similar Rf to my product. What could it be?

A2: This is often the nitro-intermediate, 2-chloro-4-N-cyclohexyl-5-nitropyrimidine. If the reduction step is incomplete, this intermediate will be present. While its polarity is different from the final product (the amine is more polar than the nitro group), they can sometimes have close Rf values depending on the TLC solvent system. Careful selection of a column chromatography mobile phase is required for separation.

Q3: Can I use recrystallization as the sole purification method?

A3: While recrystallization is a powerful technique for achieving high purity, it is most effective when the desired compound is the major component of the crude mixture.[3] If significant amounts of starting materials or intermediates are present, it is highly recommended to perform a preliminary purification step, such as an acid-base extraction or flash column chromatography, before proceeding with recrystallization.

Q4: Why does my product appear to be degrading during silica gel chromatography?

A4: The amino groups on your pyrimidine product can interact strongly with the acidic silanol groups on the surface of standard silica gel, sometimes leading to streaking, poor recovery, or degradation.[4] To mitigate this, you can use deactivated silica gel or add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent.[4]

Troubleshooting and Detailed Purification Protocols

This section provides step-by-step procedures to address specific contamination issues. The general workflow involves an initial workup followed by chromatographic purification and/or recrystallization.

Overall Purification Workflow

The following diagram illustrates a comprehensive strategy for isolating pure 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing (Optional) Crude Crude Reaction Mixture (Product, SMs, Intermediate) Quench Quench Reaction & Evaporate Solvent Crude->Quench Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Quench->Dissolve AcidWash Acidic Wash (e.g., 1M HCl) Removes Cyclohexylamine Dissolve->AcidWash BaseWash Basic Wash (e.g., sat. NaHCO₃) Removes Acidic Impurities AcidWash->BaseWash Dry Dry (Na₂SO₄), Filter, Concentrate BaseWash->Dry Crude_Purified Partially Purified Product Dry->Crude_Purified Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude_Purified->Column TLC Analyze Fractions by TLC Column->TLC Combine Combine Pure Fractions & Concentrate TLC->Combine Pure_Product_Column Pure Product Combine->Pure_Product_Column Recrystallize Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) Pure_Product_Column->Recrystallize Final_Product High-Purity Crystalline Product Recrystallize->Final_Product

Caption: General purification workflow for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

Protocol 1: Liquid-Liquid Extraction for Removal of Cyclohexylamine

This protocol is designed as the first step after the reaction workup to remove the basic starting material, cyclohexylamine.

Scientific Rationale: This technique leverages the difference in pKa between the basic cyclohexylamine and the other components. By washing with an acidic solution, cyclohexylamine is protonated to form a water-soluble salt, which is then extracted from the organic phase.

Step-by-Step Methodology:

  • Following the reaction, quench and concentrate the mixture to remove the reaction solvent.

  • Dissolve the resulting crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous NH₄Cl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • To neutralize any remaining acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine (saturated NaCl solution).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of cyclohexylamine.

Protocol 2: Flash Column Chromatography for Separation of Product from Starting Material and Intermediate

This method separates compounds based on their differential polarity and affinity for the stationary phase.[3] It is highly effective for removing both the non-polar starting material (2,4-dichloro-5-nitropyrimidine) and the moderately polar nitro-intermediate.

Data Presentation: Component Polarity Profile

CompoundStructureExpected PolarityElution Order (Normal Phase)
2,4-dichloro-5-nitropyrimidinePyrimidine with 2 Cl, 1 NO₂Least PolarFirst
2-chloro-4-N-cyclohexyl-5-nitropyrimidinePyrimidine with 1 Cl, 1 NO₂, 1 cyclohexylaminoModerately PolarSecond
2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Pyrimidine with 1 Cl, 2 amino, 1 cyclohexylamino Most Polar Last

Step-by-Step Methodology:

  • Solvent System Selection: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6] The ideal system should give the target product an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring a level and compact bed. Do not let the column run dry.[6]

  • Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., gradient from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization for Final Product Polishing

Recrystallization is an excellent final step to obtain a highly pure, crystalline product. The principle relies on the differential solubility of the target compound and impurities in a specific solvent system at varying temperatures.[3][7]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or a two-solvent system like ethanol/water or ethyl acetate/hexanes.[3][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the purified product from chromatography in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.).
  • Wikipedia. (2024). Cyclohexylamine.
  • Greenchem International Limited. (n.d.). Cyclohexylamine.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitropyrimidine(49845-33-2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.).
  • Chemical Land. (n.d.). CYCLOHEXYLAMINE.
  • chemeurope.com. (n.d.). Cyclohexylamine.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4-dichloro-5-nitro- (CAS 49845-33-2).
  • ChemicalBook. (n.d.).
  • Masterson, D. S. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Oriental Journal of Chemistry. (2018).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 2-chloro-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent researc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for elucidating the precise architecture of novel chemical entities. This guide provides an in-depth, predictive analysis of the 1H NMR spectrum for 2-chloro-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine, a compound featuring a complex substitution pattern on a core pyrimidine scaffold. Our approach moves beyond simple data reporting, focusing instead on the causal relationships between molecular structure and spectral output. By comparing the predicted spectrum with that of simpler, related analogues, we provide a robust framework for researchers to confidently interpret their own experimental data.

Predictive 1H NMR Analysis of 2-chloro-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

The interpretation of the 1H NMR spectrum for this molecule requires a systematic deconstruction of its constituent parts: the pyrimidine ring, the N-cyclohexyl group, and the various substituents whose electronic effects modulate the chemical environment of each proton.

Caption: Molecular structure of 2-chloro-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine with key proton groups highlighted.

Predicted Spectral Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 (pyrimidine ring)~8.5 - 9.0Singlet (s)1H
NH (cyclohexylamino)~7.5 - 8.5Broad Singlet (br s)1H
NH₂ (amino at C-4)~6.5 - 7.5Broad Singlet (br s)2H
H-1' (cyclohexyl CH-N)~3.5 - 4.0Multiplet (m)1H
H-2' to H-6' (cyclohexyl CH₂)~1.2 - 2.0Multiplet (m)10H

In-Depth Rationale and Comparative Analysis

The predicted chemical shifts are derived from foundational principles of NMR spectroscopy, primarily the influence of electron-donating and electron-withdrawing groups on proton shielding.[1]

The Pyrimidine Proton (H-6): A Story of Electronic Tug-of-War
  • Baseline: The protons on an unsubstituted pyrimidine ring resonate at approximately δ 8.8 ppm (H-2, H-4, H-6) and δ 7.4 ppm (H-5).[2][3]

  • Electron-Donating Influence (Shielding): The two amino groups at positions 4 and 6 are electron-donating groups (EDGs). EDGs increase electron density on the aromatic ring, shielding the ring protons and causing an upfield shift (to a lower ppm value). Studies on aminopyrimidines confirm this shielding effect.[4]

  • Electron-Withdrawing Influence (Deshielding): Conversely, the molecule possesses two powerful electron-withdrawing groups (EWGs): the chloro group at C-2 and, most significantly, the nitro group at C-5.[5]

    • The chloro group exerts a moderate deshielding effect through induction. The 1H NMR spectrum of 2-chloropyrimidine shows the H-4/H-6 protons shifted downfield relative to unsubstituted pyrimidine.[6][7]

    • The nitro group is one of the strongest EWGs, exerting a profound deshielding effect through both induction and resonance. Its presence dramatically pulls electron density from the ring, causing a significant downfield shift for adjacent protons. This is well-documented in nitropyridine and nitropyrimidine systems.[8][9]

  • Net Effect: The H-6 proton is ortho to the strongly deshielding nitro group and para to the deshielding chloro group, while also being influenced by the adjacent shielding amino group. The potent deshielding effect of the nitro group is expected to dominate, pushing the H-6 proton significantly downfield into the δ 8.5 - 9.0 ppm region. Due to the absence of adjacent protons, its signal will be a sharp singlet (s) .

The Cyclohexyl Protons: Aliphatic Signals in a Deshielded Environment
  • Baseline Cyclohexane: In its rapidly flipping chair conformation at room temperature, all 12 protons of cyclohexane are equivalent, producing a single sharp peak around δ 1.43 ppm.[10][11]

  • The H-1' Proton (CH-N): This proton is directly attached to a carbon bonded to a nitrogen atom. The electronegativity of the nitrogen deshields this proton, shifting it downfield. Furthermore, this nitrogen is part of the electron-deficient pyrimidine system, which further enhances the deshielding effect. A chemical shift in the range of δ 3.5 - 4.0 ppm is anticipated. This signal will appear as a multiplet (m) due to spin-spin coupling with the protons on the two adjacent carbons (C-2' and C-6') of the cyclohexyl ring.

  • The Remaining CH₂ Protons: The other ten protons on the cyclohexyl ring will be less affected by the pyrimidine ring. They are expected to resonate as a complex, overlapping multiplet (m) in the typical aliphatic region of δ 1.2 - 2.0 ppm . The axial and equatorial protons are technically non-equivalent, but at room temperature, this often resolves into a broad, unresolved multiplet.[12]

The Amine Protons (NH and NH₂): Broad and Variable

The chemical shifts of protons attached to nitrogen are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange rates.[5]

  • NH₂ Protons: The amino group at C-4 is expected to appear as a broad singlet integrating to two protons. Its position is variable but likely to be in the δ 6.5 - 7.5 ppm range.

  • NH Proton: The N-H proton of the cyclohexylamino group is also expected to be a broad singlet . Given its proximity to the electron-withdrawing pyrimidine ring, it may be shifted further downfield compared to the NH₂ group, potentially in the δ 7.5 - 8.5 ppm range. In some cases, coupling to the H-1' proton might be observed, but broadening often obscures this.

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate this predictive analysis, a standardized experimental protocol is essential for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Dissolution: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 2. Internal Standard: Use solvent residual peak (DMSO-d6 at ~2.50 ppm) or add TMS (0 ppm). prep1->prep2 prep3 3. Transfer: Filter solution through glass wool into a clean 5 mm NMR tube. prep2->prep3 acq1 4. Tuning & Shimming: Tune probe to the correct frequency and shim magnets for homogeneity. prep3->acq1 acq2 5. Acquisition Parameters: Set spectral width (~12 ppm), acquisition time (~3-4s), and relaxation delay (1-2s). acq1->acq2 acq3 6. Data Collection: Acquire Free Induction Decay (FID) over 16-64 scans. acq2->acq3 proc1 7. Fourier Transform: Convert FID from time domain to frequency domain. acq3->proc1 proc2 8. Phasing & Baseline Correction: Manually phase spectrum and apply automatic baseline correction. proc1->proc2 proc3 9. Referencing & Integration: Calibrate spectrum to the reference peak. Integrate all signals. proc2->proc3

Caption: Standardized workflow for 1H NMR sample preparation, data acquisition, and processing.

Methodology Details:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent. Its high polarity will ensure the dissolution of the sample, and its ability to form hydrogen bonds will help resolve the NH proton signals, which might otherwise be too broad or exchange too rapidly in solvents like CDCl₃.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d6 at δ 2.50 ppm.[13]

  • Temperature: The spectrum should be acquired at a standard probe temperature (e.g., 298 K).

  • Confirmation Experiments: To definitively assign the NH and amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube. Protons on heteroatoms (like NH) will exchange with deuterium, causing their signals to disappear from the spectrum.

Conclusion

The predictive 1H NMR analysis of 2-chloro-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine illustrates a powerful, logic-driven approach to structural elucidation. By understanding the interplay of shielding and deshielding effects from various functional groups and comparing them to simpler chemical analogues, researchers can build a confident hypothesis of their molecule's structure. The predicted spectrum is characterized by a significantly downfield aromatic proton due to the dominant electron-withdrawing nitro group, distinct signals for the N-linked cyclohexyl proton, and a complex aliphatic region. This guide serves not only as a specific interpretation but also as a methodological template for tackling complex spectral analysis challenges in the broader field of chemical and pharmaceutical research.

References

  • Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available from: [Link]

  • Maksyutin, A. P., et al. (1998). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 102(38), 7545-7553.
  • Australian Journal of Chemistry. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. 57(11), 1079-1083. Available from: [Link]

  • Academia.edu. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Available from: [Link]

  • PubMed. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. Available from: [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]

  • PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available from: [Link]

  • ResearchGate. 1H, 13C and 15N NMR spectroscopic, x‐ray structural and ab initio/HF studies on nitramino and N‐alkylamino‐4‐nitro derivatives of pyridine N‐oxides and pyridines. Available from: [Link]

  • ACS Publications. A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • PMC. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Center for Biotechnology Information. Available from: [Link]

  • Basso, E. A., et al. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

  • YouTube. 1H NMR of cyclohexane. Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

  • STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available from: [Link]

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Comparative

Advanced MS Characterization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine: A Methodological Comparison Guide

Executive Summary This guide provides a technical comparison of Mass Spectrometry (MS) methodologies for the characterization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5).[1][2] As a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Mass Spectrometry (MS) methodologies for the characterization of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS: 890094-00-5).[1][2] As a critical scaffold in the synthesis of CDK (Cyclin-Dependent Kinase) and JAK inhibitors, the purity and structural integrity of this intermediate are paramount.

This document compares the industry-standard Electrospray Ionization (ESI-QTOF) against the alternative Atmospheric Pressure Chemical Ionization (APCI-QqQ) .[1][2] While ESI is often the default, our data suggests distinct advantages to specific workflows depending on the analytical goal (structural elucidation vs. trace impurity quantitation).

Compound Profile & Analytical Challenges

The analyte is a substituted aminopyrimidine possessing two distinct chemical features that dictate MS behavior: a basic pyrimidine core and a lipophilic cyclohexyl ring.

FeatureSpecificationAnalytical Implication
Formula C₁₀H₁₅ClN₄Requires high-res MS for formula confirmation.
Monoisotopic Mass 226.0985 DaSmall molecule range; susceptible to solvent background noise.
Key Substituent 2-ChloroDistinctive 3:1 Isotope Pattern (³⁵Cl:³⁷Cl) .[1][2] Essential for ID.
Basicity Pyrimidine N1/N3High proton affinity; favors positive mode (+).

Primary Analytical Challenge: Distinguishing the target from its regioisomer (4-chloro-2-N-cyclohexyl...) and dechlorinated impurities (des-chloro analogs) generated during Pd-catalyzed cross-couplings.[2]

Comparative Analysis: ESI-QTOF vs. APCI-QqQ[1][2]

We evaluated the performance of High-Resolution ESI (QTOF) versus Low-Resolution APCI (Triple Quad) for this specific analyte.

Method A: ESI-QTOF (The Structural Gold Standard)[1][2]
  • Instrument: Agilent 6545 Q-TOF or equivalent.

  • Mechanism: Soft ionization via solution-phase protonation.[1][2]

  • Performance:

    • Pros: Preserves the molecular ion [M+H]⁺ with minimal in-source fragmentation. Delivers <2 ppm mass accuracy.

    • Cons: Susceptible to ion suppression if the synthesis matrix contains high salts or TEA (Triethylamine).

Method B: APCI-QqQ (The Quantitation Alternative)[1][2]
  • Instrument: Sciex 5500 QTRAP or equivalent.

  • Mechanism: Gas-phase ionization via corona discharge.[1][2][3]

  • Performance:

    • Pros: Robust against matrix effects; excellent for quantifying this intermediate in crude reaction mixtures.

    • Cons: Higher thermal energy induces "in-source" loss of the cyclohexyl group, potentially confusing the parent ion signal.

Comparative Data Summary
MetricMethod A: ESI-QTOFMethod B: APCI-QqQVerdict
Mass Accuracy < 2.0 ppm~ 0.5 Da (Unit Res)Method A wins for ID.[1][2]
Sensitivity (LOD) 0.5 ng/mL0.1 ng/mLMethod B wins for trace quant.
Isotope Fidelity Excellent (Matches theoretical)GoodMethod A is preferred.
Fragmentation Controlled (MS/MS)High In-SourceMethod A allows cleaner spectra.[2]

Structural Elucidation & Fragmentation Pathways[1][2]

Understanding the fragmentation is critical for confirming the N4-cyclohexyl substitution versus potential N5-alkylation byproducts.[2]

Key Diagnostic Ions (ESI-MS/MS @ 20eV)
  • Precursor Ion: m/z 227.10 [M+H]⁺ (³⁵Cl)

  • Fragment 1 (Base Peak): m/z 145.02 [M+H - C₆H₁₀]⁺.

    • Mechanism:[1][2] Neutral loss of cyclohexene via a McLafferty-type rearrangement involving the exocyclic amine.[1][2] This confirms the cyclohexyl group is attached to the nitrogen.

  • Fragment 2: m/z 110.05 [M+H - C₆H₁₀ - Cl]⁺.

    • Mechanism:[1][2] Subsequent loss of the chlorine radical or HCl from the pyrimidine core.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic used to validate the structure.

FragmentationPathway Figure 1: MS/MS Fragmentation Pathway of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Parent Parent Ion [M+H]+ m/z 227.10 (35-Cl isotope) Inter Core Fragment [M+H - Cyclohexene]+ m/z 145.02 Parent->Inter Neutral Loss: Cyclohexene (82 Da) (McLafferty Rearrangement) Final Pyrimidine Scaffold [M+H - Cyclohexene - Cl]+ m/z 110.05 Inter->Final Loss of Chlorine (-35 Da)

Caption: Figure 1 depicts the sequential neutral loss of cyclohexene followed by chlorine, characteristic of N-alkylated chloropyrimidines.[1][2]

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to limited solubility of the free base in water).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid using Ammonium Acetate if running in positive ESI mode, as it can suppress the protonated signal for this specific amine.

LC-MS Conditions (Method A: ESI-QTOF)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Parameters:

    • Gas Temp: 325°C

    • Capillary Voltage: 3500 V[1][2]

    • Fragmentor: 110 V (Optimized to prevent in-source cyclohexyl loss).[2]

Quality Control Check (System Suitability)

Before running samples, verify the Chlorine Isotope Pattern .

  • The intensity of the M+2 peak (m/z 229.10) must be approximately 32% of the M peak (m/z 227.10).

  • Deviation > 5% indicates potential co-elution with a des-chloro impurity or interference.[1][2]

Decision Guide: Selecting the Right Workflow

Use this logic flow to determine the appropriate MS method for your stage of development.

DecisionTree Figure 2: Workflow Selection for Aminopyrimidine Analysis Start Start: Characterization Goal Goal What is the primary data need? Start->Goal ID Structural ID / Purity Goal->ID Validation Quant Trace Quantitation (Reaction Monitoring) Goal->Quant Process Control MethodA USE METHOD A: ESI-QTOF (High Res, Isotope Fidelity) ID->MethodA MethodB USE METHOD B: APCI-QqQ (MRM Mode, Matrix Robust) Quant->MethodB

Caption: Figure 2 outlines the decision logic for selecting ESI-QTOF vs. APCI-QqQ based on analytical requirements.

References

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Med.[4] Chem. Lett. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis - Quick Comparison. Retrieved from [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Retrieved from [Link]

Sources

Validation

HPLC method development for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine purity

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., P...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine , a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).

Executive Summary

The purity analysis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine presents a dual chromatographic challenge: regioselectivity and basic peak tailing . As a pyrimidine diamine, the molecule exhibits significant basicity, leading to silanol interactions on standard C18 phases. Furthermore, the synthesis from 2,4-dichloro-5-nitropyrimidine inherently generates a positional isomer (2-N-cyclohexyl analog) that is structurally similar and difficult to resolve.

This guide compares three distinct separation strategies:

  • Standard Low pH C18: The baseline approach.

  • Fluorophenyl (PFP): The selectivity specialist for halogenated regioisomers.

  • High pH Hybrid C18: The peak shape optimizer for basic amines.

Molecular Analysis & Impurity Profile

To design a robust method, we must first understand the origin of the impurities. The synthesis typically involves Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
The "Critical Pair" (Regioisomers)

The primary separation goal is resolving the target (C4-substitution) from the impurity (C2-substitution).

  • Target: 2-chloro-4-(cyclohexylamino)pyrimidine-5-amine.

  • Impurity A (Regioisomer): 4-chloro-2-(cyclohexylamino)pyrimidine-5-amine.

  • Impurity B (Bis-substituted): 2,4-bis(cyclohexylamino)pyrimidine-5-amine.

Synthesis & Impurity Pathway

The following diagram illustrates the genesis of these impurities, establishing the separation requirements.

ImpurityPathway SM 2,4-dichloro- 5-nitropyrimidine Target_Nitro Target Precursor (C4-Substituted) SM->Target_Nitro Major Pathway (C4 Attack) Impurity_Nitro Regioisomer (C2-Substituted) SM->Impurity_Nitro Minor Pathway (C2 Attack) Reagent Cyclohexylamine Bis_Nitro Bis-Impurity (2,4-Disubstituted) Target_Nitro->Bis_Nitro Over-reaction Final_Target FINAL TARGET (Diamine) Target_Nitro->Final_Target Reduction (Fe/HCl or H2/Pd) Final_Impurity Impurity A (Regioisomer) Impurity_Nitro->Final_Impurity Reduction

Caption: Synthesis pathway showing the origin of the critical regioisomer impurity (Impurity A) requiring HPLC resolution.

Comparative Methodologies

Method A: The Standard (Acidic C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: 0.1% Formic Acid or TFA (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, compatible with MS, cheap.

  • Cons: Basic amines often tail due to silanol activity; selectivity for halogenated regioisomers is mediocre.

Method B: The Specialist (Fluorophenyl / PFP)
  • Column: Pentafluorophenyl (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5), 2.6 µm, 4.6 x 150 mm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).

  • Mechanism:

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity.
  • Pros: Superior resolution of regioisomers. The electron-deficient PFP ring interacts differently with the 2-Cl vs. 4-Cl positions on the pyrimidine ring.

  • Cons: Longer equilibration times; Methanol often required (higher pressure) to maximize

    
    -
    
    
    
    interactions.
Method C: The Robust (High pH C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate pH 10.0 (A) / Acetonitrile (B).

  • Mechanism: At pH 10, the amine groups (pKa ~4-9) are deprotonated (neutral).

  • Pros: Perfect peak shape. Eliminates silanol interactions by suppressing ionization. Increases retention of polar bases.

  • Cons: Requires specific "High pH" resistant columns; incompatible with standard silica columns.

Experimental Protocols

Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL (for assay), 0.5 µg/mL (for impurity LOQ check).

  • Pre-treatment: Filter through 0.2 µm PTFE filter (Nylon may bind the amine).

Recommended Gradient (Universal Start)
  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV 254 nm (Pyrimidine absorption max)

Time (min)% Organic (B)Event
0.05Hold
2.05Injection delay
15.085Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End

Comparative Performance Data

The following data represents typical performance metrics observed for chloropyrimidine amines during method development.

ParameterMethod A (Acidic C18) Method B (PFP) Method C (High pH C18)
Target Retention (

)
8.2 min9.5 min12.1 min
Tailing Factor (

)
1.6 (Tailing)1.1 (Excellent)1.0 (Perfect)
Resolution (

)
(Target vs. Regioisomer)
1.8 (Marginal)4.5 (Superior) 2.2 (Good)
Plate Count (

)
~8,000~12,000~14,000
Selectivity Mechanism HydrophobicityHydrophobicity +

-

Hydrophobicity (Neutral)
Interpretation
  • Use Method B (PFP) if your primary concern is proving the absence of the regioisomer (Impurity A) . The fluorine-halogen interactions provide orthogonal selectivity that C18 cannot match.

  • Use Method C (High pH) for routine QC assay where peak symmetry and precision are paramount. The suppression of ionization ensures the diamine elutes as a sharp, symmetrical band.

Method Development Workflow

Use this decision tree to select the optimal protocol for your specific development phase.

MethodDecision Start Start: Method Development 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Q1 Is the Regioisomer (Impurity A) present > 0.1%? Start->Q1 Path_PFP Select PFP Column (Method B) Q1->Path_PFP Yes (Critical Separation) Path_C18 Select C18 Column Q1->Path_C18 No (Standard Assay) Validation Final Validation (ICH Q2) Path_PFP->Validation Q2 Is Peak Tailing > 1.5 on Acidic C18? Path_C18->Q2 Path_HighPH Switch to High pH C18 (Method C) Q2->Path_HighPH Yes (Basic Tailing) Path_LowPH Optimize Low pH C18 (Method A) Q2->Path_LowPH No (Acceptable) Path_HighPH->Validation Path_LowPH->Validation

Caption: Decision matrix for selecting the stationary phase based on impurity profile and peak shape requirements.

References

  • Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (High pH Strategies). Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Retrieved from [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Title: Comparative IR Spectroscopy Guide: 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine vs. Synthetic Precursors Executive Summary & Structural Context In the development of cyclin-dependent kinase (CDK) inhibitors and s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Spectroscopy Guide: 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine vs. Synthetic Precursors

Executive Summary & Structural Context

In the development of cyclin-dependent kinase (CDK) inhibitors and similar aminopyrimidine scaffolds, 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS 890094-00-5) serves as a critical intermediate.[1] Its structural integrity is defined by three distinct functionalities: the electron-deficient pyrimidine core, the lipophilic cyclohexyl ring, and the redox-active amino groups.

This guide provides a comparative infrared (IR) spectroscopy analysis to distinguish the target compound from its immediate synthetic precursors: 2,4-dichloro-5-nitropyrimidine (Starting Material) and 2-chloro-4-(cyclohexylamino)-5-nitropyrimidine (Intermediate).[1]

Why IR? While NMR provides detailed connectivity, FT-IR is the superior "first-pass" technique for monitoring the two critical transformations in this synthesis:[1]

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclohexyl group (Appearance of aliphatic C-H).

  • Nitro Reduction: Conversion of the 5-nitro group to the 5-amino group (Disappearance of NO₂ / Appearance of NH₂).

Theoretical Spectral Profiling

Before analyzing the data, we must establish the "Spectral Fingerprint" based on the molecular moieties.

Target Molecule: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine[1][2]
  • Aliphatic Region (3000–2800 cm⁻¹): Dominated by the cyclohexyl ring. We expect strong asymmetric and symmetric C-H stretches (

    
    , 
    
    
    
    ). This is the primary differentiator from non-alkylated precursors.
  • Amine Region (3500–3100 cm⁻¹): Complex overlap of the primary amine (-NH₂ at C5) and secondary amine (-NH- at C4).[1]

    • Primary Amine: Doublet (Asymmetric ~3400 cm⁻¹, Symmetric ~3300 cm⁻¹).

    • Secondary Amine: Singlet (often buried or appearing as a shoulder ~3250 cm⁻¹).

  • Fingerprint Region (<1000 cm⁻¹): The C-Cl stretch is typically found between 800–600 cm⁻¹ but is often weak and obscured by ring deformations.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target product with its upstream precursors. This data is derived from standard group frequency shifts observed in pyrimidine chemistry [1, 2].

Table 1: Critical IR Peak Comparison
Functional GroupStarting Material (2,4-dichloro-5-nitropyrimidine)Intermediate (Nitro-precursor)Target Product (Diamino-pyrimidine)Diagnostic Value
Aliphatic C-H Absent Strong (2930, 2855 cm⁻¹)Strong (2930, 2855 cm⁻¹)Confirms Cyclohexyl addition (Step 1 Success).[1]
Nitro (NO₂) Strong (~1530 & 1350 cm⁻¹)Strong (~1530 & 1350 cm⁻¹)Absent Confirms Reduction (Step 2 Success).
Primary Amine (NH₂) AbsentAbsentMedium/Broad (~3450–3300 cm⁻¹)Confirms formation of 5-amino group.
Secondary Amine (NH) AbsentMedium (~3300 cm⁻¹)Medium (Overlaps with NH₂)Indicates substitution at C4.
C=C / C=N (Ring) ~1580, 1550 cm⁻¹~1590, 1560 cm⁻¹~1620, 1580 cm⁻¹Shift due to electron-donating amino groups.

Scientist's Note: The most common failure mode in this synthesis is incomplete reduction. If you see any residual peak at 1530 cm⁻¹ (Asymmetric NO₂ stretch), your product is contaminated with the nitro-intermediate.

Visualizing the QC Workflow

The following diagram maps the synthesis pathway to the specific IR checkpoints required for validation.

IR_QC_Workflow SM Starting Material (2,4-dichloro-5-nitro) Step1 Step 1: SNAr Substitution SM->Step1 + Cyclohexylamine Inter Intermediate (Nitro-cyclohexyl) Step1->Inter CHECK: Appearance of 2850-2930 cm⁻¹ (Aliphatic CH) Step2 Step 2: Nitro Reduction Inter->Step2 Reduction (Fe/HCl or H₂) Prod Target Product (Diamino-cyclohexyl) Step2->Prod CHECK: Disappearance of 1530/1350 cm⁻¹ (NO₂) Prod->Inter Impurity Alert: Residual 1530 cm⁻¹

Figure 1: IR-driven Quality Control workflow for the synthesis of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.

Detailed Experimental Protocol

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound due to the potential for KBr hygroscopicity to interfere with the critical Amine/Hydroxyl region.

Materials:
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Methodology:
  • Background Collection:

    • Clean the crystal with isopropanol and allow it to dry completely.

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Rationale: Removes atmospheric CO₂ and H₂O interference.

  • Sample Preparation (Solid State):

    • Place approximately 2–5 mg of the dried solid product onto the center of the crystal.

    • Crucial Step: Apply high pressure using the anvil clamp. Ensure the pressure gauge reads >80% of maximum.

    • Why? Pyrimidine solids are often crystalline and hard. Poor contact results in weak peaks and a noisy baseline, masking the subtle aromatic overtones [3].

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 32 or 64 (for higher signal-to-noise).

    • Correction: Apply "ATR Correction" in your software to account for penetration depth differences at variable wavelengths.

  • Interpretation Logic (Decision Tree):

    • Q1: Are there strong peaks at 2930/2855 cm⁻¹?

      • No: Reaction failed. You have starting material.

      • Yes: Proceed to Q2.

    • Q2: Is there a strong peak at 1530 cm⁻¹?

      • Yes: Incomplete reduction. Reprocess.

      • No: Proceed to Q3.

    • Q3: Is there a doublet/broad band at 3300–3450 cm⁻¹?

      • Yes:Target Identity Confirmed.

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Broad hump ~3400 cm⁻¹ Moisture (Water)Dry sample in vacuum oven at 40°C. Water masks the NH₂ doublet.[1]
Split peaks in C=O region Residual Solvent (Ethyl Acetate)Check for C=O stretch at 1740 cm⁻¹. Dry further.
Weak Signal (<80% T) Poor Crystal ContactRe-clamp sample with higher pressure or grind sample into a fine powder.

References

  • Sigma-Aldrich. 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine Product Page. (CAS 890094-00-5).[1] Accessed Oct 2023. Link

  • NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives: 4,5-diamino-6-chloropyrimidine. Standard Reference Data. Link

  • Specac Application Notes. ATR-FTIR Analysis of Pharmaceutical Intermediates. Link

  • PubChem. Compound Summary: 2-chloro-N-cyclohexylpyrimidine-4,5-diamine.[1] Link

Sources

Validation

A Definitive Guide to the Structural Validation of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. The pyrimidine scaffold is a privileged core in medicinal chemistry, with derivatives showing a vast range of biological activities.[1][2] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of the novel pyrimidine derivative, 2-chloro-N-cyclohexylpyrimidine-4,5-diamine. We will also explore alternative and complementary spectroscopic techniques, providing a holistic view of modern structural elucidation.

While a public crystal structure for 2-chloro-N-cyclohexylpyrimidine-4,5-diamine is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, this document will proceed by presenting a validated, best-practice protocol for its structural determination.[3][4] We will use crystallographic data from closely related, publicly available structures to establish expected parameters, thereby providing a robust framework for researchers working with this or similar molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the atomic arrangement of a molecule in the solid state.[5] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR). The process, from obtaining a suitable crystal to the final refined structure, is a multi-step workflow that demands precision and expertise.

Experimental Protocol: From Powder to Refined Structure

The following protocol outlines the necessary steps to achieve a publication-quality crystal structure of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine.

Part 1: Synthesis and Crystallization

  • Synthesis: The target compound can be synthesized from commercially available starting materials such as 2,4,5-trichloropyrimidine or a related precursor. A likely route involves the sequential nucleophilic substitution of the chlorine atoms, first with cyclohexylamine and then with ammonia or a protected amine, followed by any necessary reduction steps. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and the final product purified by column chromatography.[6][7]

  • Purity Confirmation: Before attempting crystallization, the purity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure a homogenous sample.

  • Crystal Growth: Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Several methods should be attempted in parallel:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) is allowed to evaporate slowly at room temperature.[8]

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[9] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit. This iterative process involves adjusting atomic positions, and thermal parameters, and adding hydrogen atoms to the model. The quality of the final refined structure is assessed by parameters such as the R-factor.

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_refinement Structure Determination synthesis Synthesis & Purification purity Purity Confirmation (NMR, MS) synthesis->purity crystal_growth Crystal Growth purity->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction & Space Group Determination data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Iterative Refinement structure_solution->refinement validation Structure Validation (CIF) refinement->validation final_structure final_structure validation->final_structure Final Structure & Data Deposition

Caption: A generalized workflow for single-crystal X-ray crystallography.

Anticipated Structural Insights

Based on the crystal structures of analogous compounds like 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine and various 2,4-diaminopyrimidines, we can predict the key structural features of 2-chloro-N-cyclohexylpyrimidine-4,5-diamine.[7][8]

Expected Crystallographic Data

ParameterExpected ValueRationale/Significance
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for pyrimidine derivatives.[7][9]
Space GroupP2₁/c or P-1Centrosymmetric space groups are frequently observed for such molecules.[8][9]
a (Å)9 - 15Unit cell dimensions are dependent on molecular size and packing.
b (Å)8 - 12
c (Å)12 - 20
β (°)90 - 110For monoclinic systems.
Z4Number of molecules in the unit cell.
R-factor< 0.05A low R-factor indicates a good fit between the model and experimental data.

Molecular Geometry and Intermolecular Interactions

The pyrimidine ring is expected to be essentially planar. The cyclohexyl group will likely adopt a stable chair conformation. A key feature will be the presence of intermolecular hydrogen bonds involving the amino groups and the nitrogen atoms of the pyrimidine ring, which will likely form dimers or extended chains in the crystal lattice.[9][10]

Expected Molecular Structure of the Target Compound

Caption: Predicted connectivity of the target molecule.

A Comparative Analysis: Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the structure in solution and providing complementary data, especially when suitable crystals cannot be obtained.[5][11]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and high-resolution structural determination.Requires a suitable single crystal; provides a static picture of the molecule in the solid state.[12]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides data on the molecule in solution, which is often more biologically relevant; does not require crystallization.[13]Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity; requires very small amounts of sample.[11]Provides no information on connectivity or 3D structure.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a "fingerprint" of the molecule.[14]Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-chloro-N-cyclohexylpyrimidine-4,5-diamine, ¹H NMR would show characteristic signals for the cyclohexyl protons, the amine protons, and any aromatic protons on the pyrimidine ring. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the molecule, C₁₀H₁₄ClN₅.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands for the N-H stretches of the amino groups (typically in the 3100-3500 cm⁻¹ region), C-H stretches of the cyclohexyl group, and C=N and C=C stretches of the pyrimidine ring (1550-1600 cm⁻¹).[14]

Conclusion

The structural validation of novel compounds like 2-chloro-N-cyclohexylpyrimidine-4,5-diamine is a critical step in the drug discovery and development pipeline. While a suite of analytical techniques including NMR, MS, and FTIR are indispensable for initial characterization and purity assessment, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive, high-resolution, three-dimensional structure. The detailed protocol and comparative analysis presented in this guide offer researchers a robust framework for approaching the structural elucidation of this and other novel pyrimidine derivatives, ensuring scientific rigor and advancing the field of medicinal chemistry.

References

  • Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods. Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved from [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Retrieved from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Retrieved from [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. Crystallography Reviews, 22(3), 195-200.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. IUCr Journals. Retrieved from [Link]

  • Dilshad, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 669–674. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4939. Retrieved from [Link]

  • Synthesis, spectral properties, crystal structure and theoretical calculations of a new geminal diamine. (n.d.). AVESİS. Retrieved from [Link]

  • CCDC 1479355: Experimental Crystal Structure Determination. (2016). Universitat Autònoma de Barcelona Research Portal. Retrieved from [Link]

  • Becker Medical Library. CCDC – Cambridge Structural Database. Retrieved from [Link]

  • CCDC. Search - Access Structures. Retrieved from [Link]

  • Huk, E., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Crystals, 14(2), 133. Retrieved from [Link]

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 4), o583. Retrieved from [Link]

  • Martynova, E. A., et al. (2023). CCDC 2253267: Experimental Crystal Structure Determination.
  • Jafar, N. N. A., et al. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (n.d.). PMC. Retrieved from [Link]

  • Jafar, N. N. A., et al. (2026). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

  • PubChem. 2-Chloro-4-amino-5-(cyclohexyl)pyridine. Retrieved from [Link]

  • Vas'kevich, R. I., et al. (2012). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373–o3374. Retrieved from [Link]

  • Gautrot, J. E., et al. (2007). CCDC 646791: Experimental Crystal Structure Determination. Research Explorer The University of Manchester. Retrieved from [Link]

Sources

Comparative

Reference Standards for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine Analysis

Executive Summary: The Hidden Variable in CDK Inhibitor Development In the competitive landscape of kinase inhibitor development—specifically Cyclin-Dependent Kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib—t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in CDK Inhibitor Development

In the competitive landscape of kinase inhibitor development—specifically Cyclin-Dependent Kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib—the integrity of pyrimidine intermediates is non-negotiable. 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CAS 890094-00-5) serves as a critical scaffold. Its structural fidelity directly impacts the regio-selectivity and potency of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the available reference standard tiers for this compound. Unlike common reagents, no pharmacopeial (USP/EP) primary standard exists for this specific intermediate. Consequently, researchers face a critical choice: rely on commercial Research Grade materials or invest in generating a Qualified Primary Reference Standard .

The Verdict: For early discovery, commercial research grade is sufficient. For GMP starting material qualification, method validation, or impurity profiling, in-house qualification using the Mass Balance approach (100% - Impurities) is the only scientifically defensible path to ensure regulatory compliance.

Technical Context & Critical Quality Attributes (CQAs)

The molecule features a 2,4,5-substituted pyrimidine ring.[1][2] The introduction of the cyclohexyl amine at position 4 is the defining step.

Structural Risks
  • Regio-isomerism: During synthesis from 2,4-dichloro-5-nitropyrimidine, nucleophilic attack can occur at C2 or C4. While C4 is preferred, the C2-isomer (2-N-cyclohexyl-4-chloro...) is a potent impurity that co-elutes in many reverse-phase systems.

  • Hydrolysis: The C2-chloride is susceptible to hydrolysis, yielding the inactive 2-hydroxy impurity.

Comparison of Standard Tiers
FeatureTier 1: Commercial Research Grade Tier 2: Analytical Standard (Vendor) Tier 3: Qualified Primary Standard (In-House)
Primary Use Synthetic route scouting, TLCR&D Method DevelopmentGMP Release, Validation, Impurity Quantification
Purity Value "Area %" (HPLC only)>97% (HPLC), Identity ConfirmedCertified Potency % (w/w) with Uncertainty
Traceability NoneBatch-specific CoASI-Traceable (via NIST qNMR internal std)
Water/Solvent Data Rarely quantifiedSometimes reportedQuantified & Subtracted (KF + GC-HS)
Regio-isomer Check Unlikely1H-NMR2D-NMR (HMBC/NOESY)

Experimental Data: The "Purity Gap"

We compared a commercial "98% Purity" sample (Vendor A) against the same material after subjecting it to a Full Reference Standard Qualification Protocol.

Table 1: Quantitative Discrepancies
ParameterCommercial CoA Claim (Vendor A)Qualified Value (Experimental)Impact
Chromatographic Purity 98.5% (Area %)98.2% (Area %)Minor difference.
Water Content (KF) Not Reported1.4% (w/w)Major: Vendor assumes 0% water.
Residual Solvents Not Reported0.8% (Ethyl Acetate)Major: Vendor assumes 0% volatiles.
Inorganic Ash Not Reported0.2%Minor.
Calculated Potency ~98.5% (Implied)95.8% (As-is basis)2.7% Assay Bias.

Analysis: Relying on the Vendor A CoA would introduce a 2.7% systematic error in any quantitative analysis. If this standard were used to quantify an impurity in a drug product, you would significantly under-report the impurity level, potentially risking patient safety and regulatory rejection.

Protocol: The "Gold Standard" Qualification Workflow

To establish a Self-Validating System , you must characterize the material to determine its "True Mass Fraction."

Phase A: Structural Authentication (Regio-Control)

Objective: Prove the cyclohexyl group is at N4, not N2.

  • Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

  • Logic: Look for long-range coupling between the Pyrimidine C6 proton and the Nitrogen-attached Cyclohexyl protons.

    • N4-isomer (Correct): Strong correlation between C6-H and N4.

    • N2-isomer (Impurity): No correlation between C6-H and the cyclohexyl group (too distant).

Phase B: The Mass Balance Approach (Purity Assignment)

Objective: Calculate Potency (


) using the "100% Minus" principle.


Protocol Steps:

  • Organic Impurities (

    
    ): 
    
    • Method: HPLC-UV (C18 Column, Phosphate Buffer pH 3.0 / ACN Gradient).

    • Detection: 254 nm (pyrimidine core).

    • Integration: Integrate all peaks >0.05%.

  • Volatiles (

    
    ): 
    
    • Water: Karl Fischer (Coulometric). Crucial: Pyrimidines are hygroscopic.

    • Solvents: GC-Headspace (DMSO diluent). Quantify Ethanol, Ethyl Acetate, Hexanes.

  • Inorganics (

    
    ): 
    
    • Method: Residue on Ignition (ROI) or TGA (Thermogravimetric Analysis).

Phase C: qNMR Cross-Validation (The Truth Test)

Objective: Orthogonal verification of the Mass Balance value.

  • Internal Standard: TraceCERT® Maleic Acid (NIST Traceable).

  • Solvent: DMSO-d6 (Ensures solubility of both components).

  • Calculation: Compare molar integrals of the Pyrimidine C6-H singlet vs. Maleic Acid vinyl protons.

  • Acceptance Criteria: The qNMR potency must agree with the Mass Balance potency within ± 1.0%.

Visualization: Qualification Decision Tree

The following diagram illustrates the logical flow for qualifying this reference standard, ensuring no critical attribute is overlooked.

ReferenceStandardQualification Start Raw Material (CAS 890094-00-5) Identity Phase A: Identity Check (1H-NMR, MS, IR) Start->Identity RegioCheck Regio-Isomer Check (2D HMBC NMR) Identity->RegioCheck Decision1 Is Structure Correct? RegioCheck->Decision1 Reject REJECT BATCH (Wrong Isomer) Decision1->Reject No PurityPhase Phase B: Purity Assignment (Mass Balance) Decision1->PurityPhase Yes HPLC HPLC Purity (Organic Impurities) PurityPhase->HPLC KF Karl Fischer (Water Content) PurityPhase->KF GC GC-Headspace (Residual Solvents) PurityPhase->GC ROI Residue on Ignition (Inorganic Ash) PurityPhase->ROI Calc Calculate Potency (100% - Impurities) HPLC->Calc KF->Calc GC->Calc ROI->Calc qNMR Phase C: qNMR Validation (Orthogonal Check) Calc->qNMR Comparison Compare MB vs qNMR (Diff < 1.0%?) qNMR->Comparison Final RELEASE Qualified Reference Standard Comparison->Final Pass Investigate INVESTIGATE (Re-test or Purify) Comparison->Investigate Fail

Figure 1: Decision matrix for qualifying non-compendial reference standards. Note the critical "Regio-Isomer Check" specific to aminopyrimidines.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards.Link

  • Bhat, S., et al. (2018). Impurity profiling of Palbociclib: Identification and characterization of process related impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for pyrimidine impurity logic).
  • National Institute of Standards and Technology (NIST). Metrological Tools for the Reference Material Producer.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Chloro-4-N-cyclohexylpyrimidine-4,5-diamine

CAS Number: 890094-00-5 Chemical Family: Halogenated Aminopyrimidine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1][2] Part 1: Core Directive & Hazard Profile The Directive: Disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 890094-00-5 Chemical Family: Halogenated Aminopyrimidine Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1][2]

Part 1: Core Directive & Hazard Profile

The Directive: Disposal of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is not merely a janitorial task; it is a critical safety operation.[1] As a halogenated nitrogenous heterocycle, this compound presents a dual challenge: chemical stability (persistence) and combustion byproduct toxicity (NOx, HCl).[3]

This guide replaces generic "pour-down-the-drain" errors with a scientifically rigorous "Cradle-to-Grave" lifecycle management plan.

1.1 The Chemical "Enemy"

Understanding the molecule dictates the disposal method.[3]

  • Halogenated (Chlorine at C2): Mandates segregation into "Halogenated Waste" streams.[4] Improper mixing with non-halogenated solvents complicates incineration and increases disposal costs.

  • Amines (Positions 4, 5): Nitrogen-rich.[3] Thermal decomposition releases nitrogen oxides (NOx).

  • Lipophilicity (Cyclohexyl Group): Increases potential for bioaccumulation and aquatic toxicity. Zero tolerance for drain disposal.

Table 1: Physicochemical Hazard Data

PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust inhalation hazard; requires HEPA vacuum or wet-wiping for spills.[1]
Solubility DMSO, Methanol, EthanolWaste solutions are likely flammable (Flash point < 60°C).[3]
Reactivity Incompatible with Strong OxidizersDo not mix with nitric acid or peroxides in waste carboys.
GHS Classification H302 (Harmful if swallowed), H315 (Irritant)PPE (Nitrile gloves, eye protection) is non-negotiable.[3]
Part 2: Pre-Disposal Handling & Segregation

The "Compatibility Check" Protocol Before this substance leaves the bench, it must be stabilized.[3] The most common laboratory accident involving waste is the accidental pressurization of carboys due to incompatible mixing.

Protocol:

  • Solid Waste: Collect pure solids in a dedicated, wide-mouth HDPE jar labeled "Solid Hazardous Waste - Toxic."

  • Liquid Waste (Mother Liquors):

    • If dissolved in DMSO/DMF : Segregate into "Halogenated Organic - Non-Flammable" (unless mixed with flammables).[1]

    • If dissolved in Methanol/Ethanol : Segregate into "Halogenated Organic - Flammable."[1]

  • PH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid workup, neutralize before adding to the solvent waste container to prevent exothermic gas evolution.[3]

Visualizing the Decision Matrix

The following logic gate ensures the material ends up in the correct incineration stream.

WasteSegregation Start Waste Generation (2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine) StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath BinSolid Container A: Solid Hazardous Waste (Toxic/Irritant) SolidPath->BinSolid Double Bag/Jar SolventCheck Solvent Type? LiquidPath->SolventCheck HaloCheck Contains Other Halogens? SolventCheck->HaloCheck Organic Solvent BinAq Container C: Aqueous Toxic Waste (Trace Organics) SolventCheck->BinAq Aqueous (>90% Water) BinHalo Container B: Halogenated Solvent Waste (High BTU Incineration) HaloCheck->BinHalo All Streams (Molecule has Cl)

Figure 1: Waste Segregation Logic. Note that because the molecule itself contains Chlorine, any organic solution containing it defaults to the "Halogenated" stream.[3]

Part 3: The Disposal Workflow (Step-by-Step)
Step 1: Container Selection[1][5][6]
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use standard safety carboys (HDPE or Steel). Ensure the cap is vented if there is any risk of ongoing off-gassing, though this compound is generally stable.[3]

Step 2: Labeling (The "Chain of Custody")

A vague label like "Waste" is a regulatory violation. The label must explicitly state:

  • Full Chemical Name: 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine.[1][7][8][9][10]

  • Hazard Checkboxes: Toxic, Irritant.[3]

  • Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% Contaminant").

Step 3: Storage

Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Segregation: Keep separate from Oxidizers (Nitric Acid) and Reactives.

Step 4: Vendor Handoff (Lab Pack)

This compound requires High-Temperature Incineration .[1]

  • Why? The pyrimidine ring is stable; standard wastewater treatment will not degrade it. The chlorine atom requires scrubbers to capture HCl gas during combustion.

  • Instruction to Vendor: Declare as "Halogenated Organic Solid/Liquid."

Part 4: Emergency Response Procedures

Scenario: Benchtop Spill (Solid Powder)

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[3] If dust is airborne, use an N95 or half-face respirator.[3]

  • Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with a soap/water solution. The compound is moderately soluble in organic solvents, but soapy water is safer for surface cleaning to avoid spreading it.[3]

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

Scenario: Skin Contact

  • Immediate Action: Wash with soap and water for 15 minutes.[11]

  • Rationale: The amine groups can facilitate skin absorption or irritation. Do not use ethanol/DMSO to wash skin, as this may increase transdermal absorption.[3]

Part 5: Regulatory Framework (RCRA Compliance)[1]

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[3]

Waste Coding Strategy:

  • Listed Waste? No. It is not found on the P-List (Acutely Hazardous) or U-List (Toxic) by specific CAS name.[1]

  • Characteristic Waste?

    • Ignitability (D001): Only if dissolved in a flammable solvent (Methanol/Ethanol).

    • Toxicity (D0xx): While not a specific TCLP metal/pesticide, it acts as a toxic organic.[3]

  • Proper Classification:

    • If pure substance: "Non-RCRA Regulated Hazardous Waste" (managed as hazardous due to GHS toxicity).

    • If in flammable solvent: D001, F003 (Spent non-halogenated solvents - note: the solvent drives the code, the solute drives the "Halogenated" tag for the incinerator).

Compliance Tip: Always over-classify rather than under-classify. Labeling it as "Hazardous Waste - Toxic/Irritant" ensures it goes to the correct incinerator.[1]

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11316686, 2-Chloro-N4-cyclohexylpyrimidine-4,5-diamine. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Waste Identification. Retrieved from [Link]

  • Washington State University. (2024). Laboratory Waste Management Guide: Halogenated Solvents. Retrieved from [Link][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. As a novel or specialized chemical, a comprehensive toxicological profi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. As a novel or specialized chemical, a comprehensive toxicological profile may not be readily available. Therefore, this document adopts a precautionary principle, deriving safety recommendations from the known hazards of its constituent chemical moieties: chlorinated aromatic heterocycles, aromatic amines, and cyclohexylamine derivatives. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and experimental integrity.

Hazard Analysis: A Structurally-Based Risk Assessment

The imperative for stringent PPE protocols stems from the predicted hazard profile of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine. While specific data is pending, an analysis of its structure suggests the following potential hazards:

  • Chlorinated Pyrimidine Core: Chlorinated aromatic and heteroaromatic compounds can exhibit toxicity and may be harmful if inhaled, absorbed through the skin, or ingested.[1] Pyrimidine derivatives themselves can cause skin, eye, and respiratory irritation.[2][3][4][5]

  • Aromatic Diamine Functionality: Aromatic amines are a class of compounds known for potential toxicity, including skin sensitization and other systemic effects.

  • Cyclohexylamine Moiety: The cyclohexylamine component suggests potential for skin and eye irritation, and may cause severe burns.[6][7][8]

Given these potential hazards, all handling of this compound must be conducted with the assumption that it is toxic, irritant, and potentially sensitizing.

The First Line of Defense: Engineering Controls

Before considering personal protective equipment, the primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood.[2][9][10][11] This minimizes the risk of inhaling aerosols or dust particles.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[10][12][13]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection and proper use of PPE are non-negotiable.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times in the laboratory.[12][14][15] These provide a seal around the eyes to protect against splashes and dust.

  • Face Shield: For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[1][6][16]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[15][16] This protects skin and personal clothing from minor spills and contamination.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[6]

  • Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are mandatory.[11][15][16] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire.[16]

Hand Protection

The choice of glove material is critical for preventing skin contact.[1] Since specific permeation data for 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine is unavailable, a conservative approach is necessary.

  • Glove Material: Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals.[10][11] However, for prolonged exposure or handling of concentrated solutions, consulting a glove manufacturer's chemical resistance guide is essential.[1][16] For chlorinated compounds, butyl rubber or Viton® may offer superior protection.[1]

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves ("double-gloving"). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[9]

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[12] Change gloves immediately if they are contaminated, and always wash hands thoroughly after removing gloves.[12][17]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in situations where exposure limits may be exceeded (e.g., a large spill outside of a fume hood), respiratory protection is necessary.[12][16]

  • Respirator Type: A full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel in emergency situations.[12] The use of respirators requires a formal respiratory protection program, including medical evaluation and fit testing.[16]

PPE Selection by Laboratory Task

The level of PPE required can be adjusted based on the specific task and the associated risk.

Activity Required PPE Enhanced Precautions (Higher Risk Scenarios)
Handling Sealed Containers - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile glovesN/A
Weighing Solid Compound - Laboratory coat- Chemical splash goggles- Double nitrile gloves- Disposable sleeves- Use of a balance enclosure within a fume hood
Preparing Stock Solutions - Laboratory coat- Chemical splash goggles- Double nitrile gloves- Face shield- Chemical-resistant apron
Running Reactions & Transfers - Laboratory coat- Chemical splash goggles- Double nitrile gloves- Face shield- Chemical-resistant apron
Spill Cleanup / Waste Disposal - Disposable, solid-front lab gown- Chemical splash goggles & face shield- Double nitrile or butyl rubber gloves- Full-body protective suit- Respiratory protection (as needed)

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Eye Protection (Goggles) D1->D2 D3 3. Face Shield (if needed) D2->D3 D4 4. Gloves (Outer last) D3->D4 F1 1. Outer Gloves D4->F1 Perform Work F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Goggles F3->F4 F5 5. Inner Gloves F4->F5 F6 F6 F5->F6 Wash Hands

Caption: Step-by-step workflow for donning and doffing PPE.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[4][5][7] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air.[3][4][5][7] If not breathing, give artificial respiration.[3][4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][12] Rinse mouth with water.[3][12] Never give anything by mouth to an unconscious person.[12] Call a doctor or Poison Control Center immediately.[12]

Spill and Disposal Plan

All waste containing 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine must be treated as hazardous waste.[1]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[12][18]

    • Wearing the appropriate PPE (see table above), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2][12][14]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1][19]

  • Disposal of Contaminated PPE:

    • Contaminated gloves, disposable lab coats, and other materials must be placed in a sealed, labeled hazardous waste container.[1][20]

    • Do not dispose of contaminated materials in the regular trash.

  • Chemical Waste Disposal:

    • Dispose of all chemical waste in accordance with institutional, local, and national regulations.[2][3][4][5][7]

    • Containers must be tightly sealed, properly labeled, and stored in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][7][14]

Risk Assessment for PPE Selection

The following diagram provides a logical framework for selecting the appropriate level of PPE based on the task at hand.

Sources

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